molecular formula C19H24N2O B023145 2-Hydroxyimipramine CAS No. 303-70-8

2-Hydroxyimipramine

Numéro de catalogue: B023145
Numéro CAS: 303-70-8
Poids moléculaire: 296.4 g/mol
Clé InChI: ROTCPJFWLNDKHU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Hydroxyimipramine is a monohydroxylated metabolite of the tricyclic antidepressant Imipramine, with a molecular formula of C 19 H 24 N 2 O and a molecular weight of 296.41 g/mol . This compound is a primary focus in oxidation pharmacogenetics and therapeutic drug monitoring (TDM) research, primarily formed via the cytochrome P450 enzyme CYP2D6 . Its main research value lies in investigating the relationship between metabolic capacity, drug efficacy, and safety. The formation of this compound is significantly influenced by a patient's CYP2D6 metabolizer status (e.g., Poor, Intermediate, Extensive, or Ultrarapid Metabolizer) . Studies of this metabolite are crucial for understanding why individuals exhibit vastly different plasma concentrations of active drugs and metabolites, which directly impacts therapeutic outcomes and the risk of adverse effects . Notably, in Ultrarapid Metabolizers, increased production of this and other hydroxy metabolites is associated with potentially elevated cardiotoxic side effects, even as plasma levels of the parent drug decrease . Researchers utilize this compound in developing advanced analytical methods, such as HPLC with electrochemical detection, to simultaneously quantify imipramine, desipramine, and their hydroxylated metabolites in biological samples like plasma and urine . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. It is strictly for laboratory use and is not for administration to humans or animals.

Propriétés

IUPAC Name

11-[3-(dimethylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O/c1-20(2)12-5-13-21-18-7-4-3-6-15(18)8-9-16-14-17(22)10-11-19(16)21/h3-4,6-7,10-11,14,22H,5,8-9,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROTCPJFWLNDKHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60184390
Record name 2-Hydroxyimipramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60184390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303-70-8
Record name 2-Hydroxyimipramine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=303-70-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxyimipramine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303708
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxyimipramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60184390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-HYDROXYIMIPRAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S0L1IZR63V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide on the Mechanism of Action of 2-Hydroxyimipramine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of 2-hydroxyimipramine, a primary and pharmacologically active metabolite of the tricyclic antidepressant imipramine (B1671792). This document synthesizes available data on its pharmacodynamics, pharmacokinetics, and toxicological profile. Key areas of focus include its interaction with monoamine transporters, effects on cardiac ion channels, and its ability to penetrate the central nervous system. This guide is intended to serve as a resource for researchers and professionals involved in drug discovery and development, offering detailed experimental methodologies and a summary of quantitative data to facilitate further investigation into this compound.

Introduction

This compound is a major metabolite of the tricyclic antidepressant imipramine, formed predominantly through hydroxylation by the cytochrome P450 enzyme CYP2D6. While imipramine's clinical efficacy is well-established, the contribution of its metabolites, particularly this compound, to its overall therapeutic and adverse effect profile is an area of ongoing research. This guide delves into the specific molecular interactions and physiological effects of this compound, providing a detailed examination of its mechanism of action.

Pharmacodynamics: Receptor and Transporter Interactions

The primary mechanism of action of this compound, similar to its parent compound, involves the inhibition of monoamine reuptake transporters. However, its affinity for these transporters and other receptors differs from that of imipramine.

Monoamine Transporters

This compound is a potent inhibitor of the norepinephrine (B1679862) transporter (NET) and the serotonin (B10506) transporter (SERT). Inhibition of these transporters leads to an increase in the synaptic concentration of norepinephrine and serotonin, respectively, which is believed to be the primary basis for the antidepressant effects of this class of drugs. While specific Ki values for this compound are not extensively reported in publicly available literature, its activity at these transporters is well-documented in preclinical studies.

Other Receptors

Table 1: Summary of Postulated Receptor and Transporter Interactions of this compound

TargetActionFunctional Consequence
Norepinephrine Transporter (NET)InhibitionIncreased synaptic norepinephrine
Serotonin Transporter (SERT)InhibitionIncreased synaptic serotonin
Muscarinic Acetylcholine (B1216132) ReceptorsAntagonism (Postulated)Anticholinergic side effects
Histamine (B1213489) H1 ReceptorsAntagonism (Postulated)Sedation, weight gain
Alpha-1 Adrenergic ReceptorsAntagonism (Postulated)Orthostatic hypotension, dizziness

Signaling Pathways

The inhibition of NET and SERT by this compound initiates a cascade of downstream signaling events that ultimately lead to adaptive changes in neuronal function.

This compound This compound NET Norepinephrine Transporter (NET) This compound->NET Inhibits SERT Serotonin Transporter (SERT) This compound->SERT Inhibits NE ↑ Synaptic Norepinephrine NET->NE Leads to SE ↑ Synaptic Serotonin SERT->SE Leads to Postsynaptic_NE Postsynaptic Adrenergic Receptors NE->Postsynaptic_NE Activates Postsynaptic_SE Postsynaptic Serotonin Receptors SE->Postsynaptic_SE Activates Downstream Downstream Signaling (e.g., cAMP, PKA, CREB) Postsynaptic_NE->Downstream Postsynaptic_SE->Downstream Adaptation Neuronal Adaptation (e.g., receptor desensitization, altered gene expression) Downstream->Adaptation Therapeutic Therapeutic Effects (Antidepressant action) Adaptation->Therapeutic

Figure 1: Postulated signaling pathway of this compound.

Pharmacokinetics

Metabolism and CNS Penetration

This compound is formed from imipramine primarily by the action of CYP2D6 in the liver. It has been observed to have greater penetration into the central nervous system (CNS) compared to its parent compound, imipramine. This increased CNS penetration may be attributable to differences in plasma protein binding.

cluster_0 Systemic Circulation cluster_1 Liver cluster_2 Central Nervous System Imipramine Imipramine CYP2D6 CYP2D6 Imipramine->CYP2D6 Metabolized by 2-OH-Imipramine_blood This compound BBB Blood-Brain Barrier 2-OH-Imipramine_blood->BBB Crosses CYP2D6->2-OH-Imipramine_blood 2-OH-Imipramine_cns This compound BBB->2-OH-Imipramine_cns

Figure 2: Metabolism and CNS penetration of this compound.

Toxicological Profile: Cardiotoxicity

A significant concern with tricyclic antidepressants, including imipramine and its metabolites, is cardiotoxicity. Studies have indicated that this compound may be more cardiotoxic than imipramine itself. This toxicity is primarily attributed to the blockade of cardiac ion channels, leading to conduction abnormalities.

Effects on Cardiac Ion Channels

The cardiotoxic effects of tricyclic antidepressants are largely due to their ability to block fast sodium channels (e.g., Nav1.5) and certain potassium channels (e.g., hERG) in cardiomyocytes. This can lead to a slowing of conduction (widening of the QRS complex) and delayed repolarization (prolongation of the QT interval), increasing the risk of life-threatening arrhythmias. While the effects of imipramine on these channels are documented, specific electrophysiological data for this compound are limited.

This compound This compound Nav15 Cardiac Sodium Channels (e.g., Nav1.5) This compound->Nav15 Blocks Kv Cardiac Potassium Channels (e.g., hERG) This compound->Kv Blocks QRS QRS Widening (Slowed Conduction) Nav15->QRS QT QT Prolongation (Delayed Repolarization) Kv->QT Arrhythmia Increased Risk of Arrhythmias QRS->Arrhythmia QT->Arrhythmia

Figure 3: Postulated mechanism of this compound cardiotoxicity.

Experimental Protocols

Radioligand Binding Assay for Monoamine Transporters

This protocol provides a general framework for determining the binding affinity (Ki) of this compound for the norepinephrine and serotonin transporters.

A Prepare cell membranes expressing NET or SERT B Incubate membranes with radioligand (e.g., [3H]-nisoxetine for NET, [3H]-citalopram for SERT) and varying concentrations of this compound A->B C Separate bound and free radioligand (e.g., via filtration) B->C D Quantify bound radioligand (scintillation counting) C->D E Determine IC50 and calculate Ki D->E

Figure 4: Workflow for a radioligand binding assay.

Materials:

  • Cell membranes expressing the transporter of interest (NET or SERT)

  • Radioligand (e.g., [³H]-nisoxetine for NET, [³H]-citalopram for SERT)

  • This compound

  • Assay buffer

  • Filtration apparatus and filter mats

  • Scintillation counter and fluid

Procedure:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human norepinephrine or serotonin transporter.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the appropriate radioligand, and varying concentrations of this compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known inhibitor).

  • Incubation: Incubate the plate to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a filter mat to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of specific binding (IC50) and calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

In Vitro Blood-Brain Barrier Permeability Assay

This protocol outlines a general method for assessing the permeability of this compound across an in vitro model of the blood-brain barrier (BBB).

A Culture brain endothelial cells on a semi-permeable membrane in a Transwell® insert B Add this compound to the apical (blood) side A->B C At various time points, collect samples from the basolateral (brain) side B->C D Quantify the concentration of this compound in the basolateral samples (e.g., by LC-MS/MS) C->D E Calculate the apparent permeability coefficient (Papp) D->E

Figure 5: Workflow for an in vitro BBB permeability assay.

Materials:

  • Brain microvascular endothelial cells

  • Transwell® inserts

  • Cell culture medium

  • This compound

  • Analytical instrumentation for quantification (e.g., LC-MS/MS)

Procedure:

  • Cell Culture: Seed brain microvascular endothelial cells onto the semi-permeable membrane of Transwell® inserts and culture until a confluent monolayer with tight junctions is formed.

  • Assay Initiation: Add a known concentration of this compound to the apical (upper) chamber of the Transwell® insert.

  • Sampling: At predetermined time intervals, collect samples from the basolateral (lower) chamber.

  • Quantification: Analyze the concentration of this compound in the basolateral samples using a validated analytical method such as LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the cell monolayer.

Conclusion

This compound is a pharmacologically active metabolite of imipramine that contributes to both its therapeutic effects and toxicity. Its primary mechanism of action involves the inhibition of norepinephrine and serotonin reuptake. It exhibits greater CNS penetration and cardiotoxicity compared to its parent compound, likely due to differences in protein binding and interactions with cardiac ion channels. Further research is warranted to fully elucidate its binding affinities for a comprehensive range of receptors and to detail its effects on specific cardiac ion channels and downstream signaling pathways. The experimental protocols provided in this guide offer a framework for such investigations, which will be crucial for a complete understanding of the pharmacology of imipramine and for the development of safer and more effective antidepressant therapies.

pharmacological profile of 2-hydroxyimipramine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Pharmacological Profile of 2-Hydroxyimipramine

Abstract

This technical guide provides a comprehensive overview of the , the primary active hydroxylated metabolite of the tricyclic antidepressant imipramine (B1671792). The document details its metabolic formation, pharmacokinetic properties, and pharmacodynamic effects, with a particular focus on its activity as a monoamine reuptake inhibitor and its notable cardiotoxic profile. While specific quantitative binding affinity data (Kᵢ) for this compound is not extensively available in publicly accessible literature, this guide summarizes its known pharmacological actions and provides context by comparison to its parent compound. Detailed protocols for key in vitro assays—Radioligand Competition Binding, Synaptosomal Neurotransmitter Reuptake, and Cytochrome P450 Inhibition—are provided to support further research and drug development efforts.

Introduction

Imipramine is a prototypical tricyclic antidepressant (TCA) that exerts its therapeutic effects primarily by inhibiting the reuptake of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE).[1][2] Upon administration, imipramine undergoes extensive hepatic metabolism, leading to the formation of several metabolites, including the pharmacologically active this compound (2-OH-IMI).[3][4] This metabolite is formed through hydroxylation, a key step catalyzed by the cytochrome P450 2D6 (CYP2D6) enzyme.[5][6] In vitro studies have confirmed that this compound is not an inactive byproduct but possesses significant pharmacological activity, contributing to both the therapeutic and adverse effect profiles of imipramine treatment.[3][4] Understanding the distinct pharmacological characteristics of this compound is therefore critical for a complete assessment of imipramine's clinical effects and for the development of safer and more effective antidepressant therapies.

Metabolism and Pharmacokinetics

Metabolic Pathways

Imipramine is primarily metabolized in the liver through two main pathways: N-demethylation and hydroxylation. N-demethylation, mediated largely by CYP2C19, CYP1A2, and CYP3A4, converts imipramine to another active metabolite, desipramine (B1205290).[5][6] Both imipramine and desipramine are then subject to hydroxylation by CYP2D6, which produces this compound and 2-hydroxydesipramine, respectively.[6] These hydroxylated metabolites can undergo subsequent glucuronide conjugation to facilitate renal excretion.[6]

G cluster_metabolism Imipramine Metabolism IMI Imipramine DES Desipramine (Active Metabolite) IMI->DES N-Demethylation (CYP2C19, 1A2, 3A4) OH_IMI This compound (Active Metabolite) IMI->OH_IMI Hydroxylation (CYP2D6) OH_DES 2-Hydroxydesipramine (Active Metabolite) DES->OH_DES Hydroxylation (CYP2D6) CONJ Glucuronide Conjugates (Inactive, Excreted) OH_IMI->CONJ OH_DES->CONJ

Figure 1: Primary metabolic pathways of imipramine.
Pharmacokinetic Parameters

Pharmacokinetic studies of this compound have been conducted, revealing key parameters. One study in human subjects provided data on its clearance and elimination half-life. Notably, the pharmacokinetics can be influenced by factors such as chronic alcohol use, which has been shown to significantly increase the total body clearance of the unbound drug.[6] Compared to its parent compound, this compound has a smaller volume of distribution (Vd) and a shorter half-life.[5] It also exhibits lower plasma protein binding, which contributes to its increased penetration into the central nervous system (CNS).[5]

Table 1: Pharmacokinetic Parameters of this compound

Parameter Value (Normal Controls) Value (Chronic Alcoholics) Reference
Total Body Clearance (unbound) 1.51 L/hr/kg 3.12 L/hr/kg [6]
Terminal Elimination Half-life 10.12 hr 7.07 hr [6]

| Unbound Fraction in Plasma | 36.4% | 29.8% |[6] |

Pharmacological Profile

Mechanism of Action: Monoamine Reuptake Inhibition

The primary mechanism of action for this compound, similar to its parent compound, is the inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake at the synaptic cleft. By blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET) on presynaptic neurons, this compound increases the concentration and prolongs the availability of these neurotransmitters to postsynaptic receptors.[3][7] Studies on synaptosomes have demonstrated that hydroxylated metabolites of imipramine inhibit the uptake of norepinephrine and serotonin to a similar extent as their parent compounds.[3]

G cluster_synapse Synaptic Cleft cluster_transporters Reuptake Transporters PRE Presynaptic Neuron NT 5-HT / NE PRE->NT Release POST Postsynaptic Neuron SERT SERT NET NET OH_IMI This compound OH_IMI->SERT Blocks OH_IMI->NET Blocks NT->POST Binds to Receptors NT->SERT Reuptake NT->NET Reuptake

Figure 2: Inhibition of monoamine reuptake by this compound.
Receptor and Transporter Binding Profile

While it is established that this compound is pharmacologically active, a detailed quantitative binding profile with specific inhibition constants (Kᵢ) or IC₅₀ values for its interaction with key neurotransmitter transporters and off-target receptors is not well-documented in available literature. For context, the binding affinities of the parent compound, imipramine, are presented below. Imipramine shows high affinity for SERT and NET, but also binds with significant affinity to histamine (B1213489) H1 and muscarinic acetylcholine (B1216132) receptors, which accounts for many of its side effects.[1][8] It is plausible that this compound shares a similarly broad profile.

Table 2: Binding Affinity (Kᵢ, nM) of Imipramine (Parent Compound)

Target Imipramine Kᵢ (nM) Associated Effects Reference
Serotonin Transporter (SERT) 0.86 - 4.6 Antidepressant Effects [9]
Norepinephrine Transporter (NET) 7.9 - 37 Antidepressant Effects [9]
Histamine H1 Receptor 11 Sedation, Weight Gain [9]
Muscarinic Acetylcholine Receptors 91 Anticholinergic Side Effects [9]

| This compound | Data Not Available | Active Metabolite |[3][4] |

Toxicology and Safety Pharmacology

Cardiotoxicity

A significant concern with this compound is its cardiotoxicity. Preclinical studies have shown it to be significantly more cardiotoxic than its parent compound, imipramine.[5] In a swine model, administration of this compound led to a greater incidence of life-threatening arrhythmias and produced profound decreases in blood pressure and cardiac output compared to imipramine.[5] This increased cardiotoxicity is a critical consideration in the safety assessment of imipramine, as the accumulation of this metabolite could contribute to the cardiac adverse events observed in patients, particularly in those who are poor metabolizers via CYP2D6 or in cases of overdose.

Key Experimental Methodologies

The following sections detail generalized protocols for key in vitro experiments used to characterize the pharmacological profile of compounds like this compound.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of a test compound for a specific receptor or transporter by measuring its ability to displace a known radioligand.

G prep Prepare Receptor Membranes (e.g., from transfected cells or tissue) incubate Incubate Membranes with: 1. Fixed concentration of Radioligand 2. Varying concentrations of Test Compound prep->incubate separate Separate Bound from Free Radioligand (Rapid Vacuum Filtration) incubate->separate count Quantify Radioactivity (Scintillation Counting) separate->count analyze Data Analysis (Calculate IC50 and Ki values) count->analyze

References

An In-depth Technical Guide to the Synthesis and Characterization of 2-Hydroxyimipramine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological significance of 2-hydroxyimipramine. As the primary active metabolite of the tricyclic antidepressant imipramine (B1671792), this compound plays a crucial role in the overall pharmacological profile of its parent drug.[1][2] This document outlines a plausible synthetic route, details expected characterization data, and explores its interactions with key biological targets.

Synthesis of this compound

While this compound is primarily formed in vivo through hepatic metabolism of imipramine, a targeted chemical synthesis is essential for producing the pure compound for research and analytical purposes.[3][4] The following proposed multi-step synthesis is based on established organic chemistry principles and the synthesis of structurally related dibenzo[b,f]azepine derivatives.

Proposed Synthetic Pathway

The proposed synthesis commences with the commercially available 2-amino-2'-nitrodiphenylmethane and proceeds through the formation of the core iminodibenzyl (B195756) scaffold, followed by functionalization to introduce the hydroxyl group and the dimethylaminopropyl side chain.

Synthesis_Pathway A 2-Amino-2'-nitrodiphenylmethane B Iminodibenzyl A->B Ullmann Condensation C 2-Nitroiminodibenzyl B->C Nitration D 2-Aminoiminodibenzyl C->D Reduction E 2-Hydroxyiminodibenzyl D->E Sandmeyer Reaction F This compound E->F Alkylation

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Iminodibenzyl

  • Reaction: Ullmann condensation of 2-amino-2'-nitrodiphenylmethane.

  • Procedure: A mixture of 2-amino-2'-nitrodiphenylmethane, copper powder, and potassium carbonate in a high-boiling solvent such as nitrobenzene (B124822) is heated at reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, filtered to remove inorganic salts and copper, and the solvent is removed under reduced pressure. The crude iminodibenzyl is then purified by column chromatography or recrystallization.

Step 2: Synthesis of 2-Nitroiminodibenzyl

  • Reaction: Nitration of iminodibenzyl.

  • Procedure: Iminodibenzyl is dissolved in a suitable solvent like acetic acid. A nitrating mixture (a mixture of concentrated nitric acid and sulfuric acid) is added dropwise at a low temperature (0-5 °C) with constant stirring. After the addition is complete, the reaction is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC). The reaction mixture is then poured onto ice, and the precipitated 2-nitroiminodibenzyl is collected by filtration, washed with water, and dried.

Step 3: Synthesis of 2-Aminoiminodibenzyl

  • Reaction: Reduction of the nitro group.

  • Procedure: 2-Nitroiminodibenzyl is dissolved in a solvent such as ethanol (B145695) or ethyl acetate. A reducing agent, for instance, tin(II) chloride in the presence of concentrated hydrochloric acid, or catalytic hydrogenation using a palladium-on-carbon catalyst, is used to reduce the nitro group to an amine. The reaction is monitored by TLC. After completion, the reaction mixture is worked up accordingly to isolate the 2-aminoiminodibenzyl.

Step 4: Synthesis of 2-Hydroxyiminodibenzyl

  • Reaction: Sandmeyer reaction of 2-aminoiminodibenzyl.

  • Procedure: 2-Aminoiminodibenzyl is diazotized using a solution of sodium nitrite (B80452) in an acidic medium (e.g., sulfuric acid) at low temperatures (0-5 °C). The resulting diazonium salt solution is then added to a boiling aqueous solution of copper(II) sulfate. The hydroxyl group replaces the diazonium group, yielding 2-hydroxyiminodibenzyl. The product is then extracted and purified.

Step 5: Synthesis of this compound

  • Reaction: Alkylation of 2-hydroxyiminodibenzyl.

  • Procedure: 2-Hydroxyiminodibenzyl is treated with a strong base, such as sodium hydride, in an aprotic solvent like tetrahydrofuran (B95107) (THF) to deprotonate the nitrogen of the azepine ring. Subsequently, 3-(dimethylamino)propyl chloride is added to the reaction mixture, which is then heated to reflux. The reaction is monitored by TLC. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The crude this compound is then purified by column chromatography.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic and physical methods.

Physical Properties
PropertyValue
Molecular Formula C₁₉H₂₄N₂O
Molecular Weight 296.41 g/mol
Appearance Pale yellow to beige solid
Melting Point 130-132 °C
Solubility Slightly soluble in chloroform, dichloromethane, and methanol
Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

  • The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the dibenzazepine (B1670418) core, the methylene (B1212753) protons of the ethyl bridge, the protons of the dimethylaminopropyl side chain, and a signal for the hydroxyl proton. The exact chemical shifts will depend on the solvent used.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

  • The ¹³C NMR spectrum will display signals corresponding to the carbon atoms of the tricyclic system and the aliphatic side chain. The chemical shift of the carbon atom attached to the hydroxyl group will be a key diagnostic peak.

FTIR (Fourier-Transform Infrared) Spectroscopy

  • The IR spectrum will show characteristic absorption bands for the O-H stretching of the hydroxyl group (typically a broad band around 3200-3600 cm⁻¹), C-H stretching of aromatic and aliphatic groups, C=C stretching of the aromatic rings, and C-N stretching vibrations.

Mass Spectrometry (MS)

  • The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound. The fragmentation pattern will be indicative of the structure, with characteristic fragments arising from the cleavage of the dimethylaminopropyl side chain.[2]

Biological Activity and Signaling Pathways

This compound is a pharmacologically active metabolite that contributes to the therapeutic effects and side-effect profile of imipramine. Its primary mechanism of action involves the inhibition of monoamine transporters.

Interaction with Monoamine Transporters

This compound, similar to its parent compound, is an inhibitor of the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET).[5] By blocking these transporters, it increases the concentration of serotonin and norepinephrine in the synaptic cleft, thereby enhancing neurotransmission.

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron 2_Hydroxyimipramine 2_Hydroxyimipramine SERT Serotonin Transporter (SERT) 2_Hydroxyimipramine->SERT Inhibits NET Norepinephrine Transporter (NET) 2_Hydroxyimipramine->NET Inhibits Serotonin_vesicle Serotonin Synaptic_Cleft_S Increased Serotonin Serotonin_vesicle->Synaptic_Cleft_S Release Norepinephrine_vesicle Norepinephrine Synaptic_Cleft_N Increased Norepinephrine Norepinephrine_vesicle->Synaptic_Cleft_N Release Serotonin_Receptor Serotonin Receptor Synaptic_Cleft_S->Serotonin_Receptor Activates Norepinephrine_Receptor Norepinephrine Receptor Synaptic_Cleft_N->Norepinephrine_Receptor Activates Downstream_Signaling Downstream Signaling (e.g., cAMP pathway) Serotonin_Receptor->Downstream_Signaling Norepinephrine_Receptor->Downstream_Signaling

Caption: Inhibition of monoamine transporters by this compound.

Downstream Signaling

The increased availability of serotonin and norepinephrine in the synapse leads to the activation of their respective postsynaptic receptors. This, in turn, modulates various intracellular signaling cascades, including the cyclic adenosine (B11128) monophosphate (cAMP) pathway, which is implicated in the long-term therapeutic effects of antidepressants.

Conclusion

This technical guide provides a foundational understanding of the synthesis, characterization, and biological activity of this compound. The proposed synthetic pathway offers a logical approach for the laboratory-scale preparation of this important metabolite, enabling further research into its pharmacology and potential as a therapeutic agent in its own right. The characterization data and an overview of its interaction with monoamine transporters provide a solid basis for researchers and drug development professionals working in the field of neuropharmacology and medicinal chemistry. Further experimental validation of the proposed synthesis and more detailed elucidation of its downstream signaling effects are warranted.

References

The Discovery and Characterization of 2-Hydroxyimipramine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Imipramine (B1671792), a dibenzazepine (B1670418) derivative, was one of the first tricyclic antidepressants to be introduced in the late 1950s.[1][2] Its clinical efficacy in treating major depressive disorder is well-established. Early in its clinical use, it became evident that imipramine undergoes extensive metabolism in the body, leading to the formation of various metabolites. One of the key metabolites identified was 2-hydroxyimipramine. This technical guide provides an in-depth overview of the discovery, metabolic pathways, analytical methodologies for detection, and quantitative data related to this compound.

The Metabolic Fate of Imipramine: The Emergence of this compound

The biotransformation of imipramine is a complex process primarily occurring in the liver. The two major initial metabolic pathways are N-demethylation and aromatic hydroxylation. N-demethylation, primarily mediated by the cytochrome P450 isoenzyme CYP2C19, leads to the formation of an active metabolite, desipramine (B1205290).[1][2][3][4]

Aromatic hydroxylation, on the other hand, results in the formation of hydroxylated metabolites, with this compound being a major product. This reaction is predominantly catalyzed by the CYP2D6 isoenzyme.[1][3][5][6] Desipramine, the product of N-demethylation, also undergoes hydroxylation by CYP2D6 to form 2-hydroxydesipramine.[3] Further metabolism of the hydroxylated metabolites involves conjugation with glucuronic acid, which increases their water solubility and facilitates their excretion in the urine.[3]

The metabolic conversion of imipramine to its hydroxylated metabolites is a critical step in its elimination from the body. The rate of this hydroxylation can vary significantly among individuals, largely due to genetic polymorphisms in the CYP2D6 enzyme.[1][3] This variability in metabolism can lead to differences in plasma concentrations of both the parent drug and its metabolites, which in turn can affect both the therapeutic efficacy and the side-effect profile of imipramine treatment.

Metabolic Pathway of Imipramine

The following diagram illustrates the primary metabolic pathways of imipramine, leading to the formation of this compound and other key metabolites.

Imipramine Imipramine Desipramine Desipramine Imipramine->Desipramine N-Demethylation (CYP2C19, CYP1A2, CYP3A4) This compound This compound Imipramine->this compound Hydroxylation (CYP2D6) 2-Hydroxydesipramine 2-Hydroxydesipramine Desipramine->2-Hydroxydesipramine Hydroxylation (CYP2D6) Glucuronide Conjugates Glucuronide Conjugates This compound->Glucuronide Conjugates Glucuronidation 2-Hydroxydesipramine->Glucuronide Conjugates Glucuronidation

Metabolic pathway of imipramine.

Quantitative Analysis of this compound

The quantification of this compound in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring. Various analytical techniques have been developed for this purpose, with gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) being the most common.

Data Summary

The following tables summarize key quantitative data related to the metabolism of imipramine to this compound in humans.

Table 1: Plasma Concentrations of Imipramine and its Metabolites at Steady-State

CompoundMean Plasma Concentration (nmol/L)Reference
Imipramine40-637[7]
Desipramine49-1148[7]
This compoundVaries, ratio to imipramine ~0.24-0.27[7][8]
2-HydroxydesipramineVaries, ratio to desipramine ~0.56[7][8]

Table 2: Pharmacokinetic Parameters of this compound

ParameterValueReference
Elimination Half-Life (t½)7.07 - 10.12 hours[9]
Total Body Clearance (unbound)1.51 - 3.12 L/hr/kg[9]
Fraction Unbound in Plasma29.8 - 36.4%[9]
Volume of Distribution (Vd)Smaller than imipramine[10]

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible quantification of this compound. Below are generalized protocols for the analysis of this compound in plasma and urine using GC-MS and HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound in Plasma

This method involves extraction, derivatization, and subsequent analysis by GC-MS.

1. Sample Preparation and Extraction:

  • To a plasma sample, add a deuterated internal standard of this compound.[11]

  • Perform a liquid-liquid extraction. A common method involves an initial extraction at pH 9 with a solvent like ethyl acetate, followed by a second extraction at a higher pH (>11) with a mixture of hexane (B92381) and isopropanol.[11]

  • Combine the organic extracts and evaporate them to dryness under a stream of nitrogen.[11]

2. Derivatization:

  • The dried extract is derivatized to increase the volatility and thermal stability of the analyte. A common derivatizing agent is N-methyl-bis-trifluoroacetamide (MBTFA), which forms trifluoroacetyl derivatives.[11]

3. GC-MS Analysis:

  • The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer.

  • The GC is equipped with a capillary column suitable for the separation of drug metabolites.

  • The mass spectrometer is operated in the selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the ions corresponding to the derivatized this compound and the internal standard.[11]

cluster_prep Sample Preparation cluster_analysis Analysis Plasma Sample Plasma Sample Internal Standard Addition Internal Standard Addition Plasma Sample->Internal Standard Addition Liquid-Liquid Extraction Liquid-Liquid Extraction Internal Standard Addition->Liquid-Liquid Extraction Evaporation Evaporation Liquid-Liquid Extraction->Evaporation Derivatization Derivatization Evaporation->Derivatization GC-MS Analysis GC-MS Analysis Derivatization->GC-MS Analysis

GC-MS analysis workflow.
High-Performance Liquid Chromatography (HPLC) Analysis of this compound in Urine

HPLC with UV or fluorescence detection is a widely used alternative for the analysis of this compound.

1. Sample Preparation:

  • For the analysis of total this compound (free and conjugated), an initial enzymatic hydrolysis step using β-glucuronidase/arylsulfatase is required to cleave the glucuronide conjugates.[12]

  • The urine sample is then subjected to a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analyte and remove interfering substances.

2. HPLC Separation:

  • The extracted sample is injected onto a reversed-phase HPLC column (e.g., C18 or C8).

  • The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol), run in either isocratic or gradient mode.

3. Detection:

  • Detection can be achieved using a UV detector, typically at a wavelength around 254 nm. For enhanced sensitivity and selectivity, a fluorescence detector can be used. Coulometric detection has also been reported.[1]

cluster_prep Sample Preparation cluster_analysis Analysis Urine Sample Urine Sample Enzymatic Hydrolysis (optional) Enzymatic Hydrolysis (optional) Urine Sample->Enzymatic Hydrolysis (optional) Extraction (SPE or LLE) Extraction (SPE or LLE) Enzymatic Hydrolysis (optional)->Extraction (SPE or LLE) HPLC Separation HPLC Separation Extraction (SPE or LLE)->HPLC Separation Detection (UV/Fluorescence) Detection (UV/Fluorescence) HPLC Separation->Detection (UV/Fluorescence)

References

In Vitro Activity of 2-Hydroxyimipramine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyimipramine is a primary active metabolite of the tricyclic antidepressant imipramine (B1671792).[1] Following administration, imipramine is metabolized in the liver, primarily by cytochrome P450 enzymes, to form desipramine (B1205290) and this compound.[2] While the pharmacological activity of imipramine and desipramine are well-characterized, the specific in vitro activities of this compound are less extensively documented but are crucial for a comprehensive understanding of the overall therapeutic and toxicological profile of imipramine. This technical guide provides a consolidated overview of the available in vitro data on the activity of this compound, focusing on its interactions with key molecular targets. In vitro studies have reported that this compound is pharmacologically active.[1]

Core Pharmacological Activities

The in vitro activity of this compound has been investigated across several key areas relevant to its therapeutic effects and potential side effects. These include its interaction with monoamine transporters, cytochrome P450 enzymes, and receptors implicated in off-target effects.

Monoamine Transporter Inhibition

Table 1: Comparative in vitro Inhibition of Monoamine Transporters by Imipramine

CompoundTargetKᵢ (nM)
ImipramineSerotonin (B10506) Transporter (SERT)1.4
Norepinephrine (B1679862) Transporter (NET)25
Dopamine (B1211576) Transporter (DAT)>10,000

Note: Data for imipramine is provided for comparative purposes due to the limited availability of quantitative data for this compound.

Cytochrome P450 Inhibition

This compound may exert anti-inflammatory effects through the inhibition of cytochrome P450 (CYP) enzymes.[3] The primary enzyme responsible for the metabolism of imipramine and its metabolites is CYP2D6.[5] While specific Ki values for this compound are not consistently reported, studies on the parent compound, imipramine, provide insight into the potential for CYP enzyme interactions.

Table 2: Inhibition of Cytochrome P450 2D6 by Imipramine

SubstrateInhibitorKᵢ (µM)
DopamineImipramine4.9 (for CYP2D6.1)
9.6 (for CYP2D6.2)
26.7 (for CYP2D6.10)

Data from a study on the inhibitory effects of imipramine on different CYP2D6 variants.[6]

Cardiotoxicity

A comparative study in swine has indicated that this compound is significantly more cardiotoxic than its parent compound, imipramine.[7] In this in vivo study, this compound produced a greater incidence of life-threatening arrhythmias and more profound decreases in blood pressure and cardiac output at lower doses compared to imipramine.[7] While this was an in vivo study, it strongly suggests a greater potential for adverse cardiac effects at the cellular level, likely through interactions with cardiac ion channels.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of in vitro findings. Below are representative protocols for key experiments used to characterize the activity of compounds like this compound.

Monoamine Transporter Uptake Inhibition Assay

This assay determines the ability of a test compound to inhibit the uptake of a radiolabeled substrate into cells expressing a specific monoamine transporter.

Workflow for Monoamine Transporter Uptake Inhibition Assay

G A Cell Culture: HEK293 cells stably expressing hSERT, hNET, or hDAT B Plate cells in 96-well plates A->B C Pre-incubation with test compound (e.g., this compound) or vehicle B->C D Addition of radiolabeled substrate ([3H]5-HT, [3H]NE, or [3H]DA) C->D E Incubation at room temperature D->E F Termination of uptake by rapid washing with ice-cold buffer E->F G Cell lysis F->G H Scintillation counting to measure intracellular radioactivity G->H I Data analysis to determine IC50 values H->I

Workflow for a typical monoamine transporter uptake inhibition assay.

Protocol Details:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT) are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 96-well microplates and allowed to adhere overnight.

  • Compound Incubation: The growth medium is removed, and cells are washed with a Krebs-Ringer-HEPES (KRH) buffer. Cells are then pre-incubated with varying concentrations of the test compound (e.g., this compound) or vehicle control.

  • Substrate Addition: A solution containing a fixed concentration of the respective radiolabeled substrate ([³H]Serotonin, [³H]Norepinephrine, or [³H]Dopamine) is added to each well to initiate the uptake reaction.

  • Incubation: The plate is incubated for a defined period (e.g., 10 minutes) at room temperature to allow for substrate uptake.

  • Termination: The uptake is terminated by rapidly washing the cells with ice-cold KRH buffer to remove the extracellular radiolabeled substrate.

  • Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is quantified using a liquid scintillation counter.

  • Data Analysis: The concentration-dependent inhibition of substrate uptake is used to calculate the IC50 value for the test compound.

Radioligand Receptor Binding Assay

This assay measures the affinity of a test compound for a specific receptor by assessing its ability to compete with a radiolabeled ligand that binds to that receptor.

Workflow for Radioligand Receptor Binding Assay

G A Membrane Preparation: From cells or tissues expressing the target receptor B Incubation of membranes with: - Radioligand - Test compound (e.g., this compound) - Vehicle (for total binding) - Excess unlabeled ligand (for non-specific binding) A->B C Equilibrium incubation B->C D Separation of bound and free radioligand (e.g., via vacuum filtration) C->D E Washing of filters to remove unbound radioligand D->E F Measurement of radioactivity on filters using scintillation counting E->F G Data analysis to determine Ki values F->G

General workflow for a radioligand receptor binding assay.

Protocol Details:

  • Membrane Preparation: Cell membranes are prepared from tissues or cultured cells known to express the target receptor (e.g., muscarinic or histamine (B1213489) receptors).

  • Assay Setup: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [³H]QNB for muscarinic receptors, [³H]pyrilamine for histamine H1 receptors) and a range of concentrations of the unlabeled test compound.

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: The filters are washed multiple times with ice-cold buffer to remove any non-specifically bound radioligand.

  • Radioactivity Measurement: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The ability of the test compound to displace the radioligand is used to determine its IC50, from which the inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation.

Signaling Pathways

The primary therapeutic action of imipramine and its metabolites is believed to be mediated through the blockade of monoamine transporters, which leads to an increase in the synaptic concentration of norepinephrine and serotonin.

Simplified Monoamine Reuptake Inhibition Pathway

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron This compound This compound Monoamine Transporter (NET/SERT) Monoamine Transporter (NET/SERT) This compound->Monoamine Transporter (NET/SERT) Inhibits Monoamine (NE/5-HT) Monoamine (NE/5-HT) Monoamine Transporter (NET/SERT)->Monoamine (NE/5-HT) Reuptake Increased Monoamine\nConcentration Increased Monoamine Concentration Postsynaptic Receptors Postsynaptic Receptors Increased Monoamine\nConcentration->Postsynaptic Receptors Binds to Increased Receptor\nActivation Increased Receptor Activation Postsynaptic Receptors->Increased Receptor\nActivation

Inhibition of monoamine reuptake by this compound.

Conclusion

The available in vitro data, although limited in terms of specific quantitative values, indicate that this compound is a pharmacologically active metabolite of imipramine. It exhibits affinity for the norepinephrine transporter and may inhibit cytochrome P450 enzymes. Notably, evidence suggests it possesses greater cardiotoxicity than its parent compound. Further in vitro studies are warranted to fully characterize the binding affinities and inhibitory potencies of this compound at a wider range of molecular targets. Such data would provide a more complete picture of its contribution to the overall pharmacological and toxicological profile of imipramine, aiding in the development of safer and more effective antidepressant therapies.

References

Unraveling the Anti-inflammatory Potential of 2-Hydroxyimipramine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Hydroxyimipramine, a primary and pharmacologically active metabolite of the tricyclic antidepressant imipramine (B1671792), has garnered interest for its potential therapeutic applications beyond its role in the treatment of depression.[1] While the parent compound, imipramine, and its other major metabolite, desipramine (B1205290), have been increasingly recognized for their significant anti-inflammatory properties, the direct immunomodulatory effects of this compound remain a largely unexplored frontier.[2][3] This technical guide provides an in-depth overview of the current, albeit limited, understanding of the anti-inflammatory potential of this compound, primarily through the lens of the established effects of its parent compounds. The document is intended for researchers, scientists, and drug development professionals investigating novel anti-inflammatory agents.

While direct experimental evidence for the anti-inflammatory activity of this compound is scarce, one source posits that it may exert anti-inflammatory effects in cardiac tissue through the inhibition of cytochrome P450 enzymes.[4] However, this remains a speculative hypothesis requiring empirical validation. In contrast, a growing body of evidence demonstrates the robust anti-inflammatory actions of imipramine and desipramine across various in vitro and in vivo models. These effects are predominantly mediated through the suppression of pro-inflammatory cytokines and the modulation of key inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[2][5]

This guide will synthesize the available data on the anti-inflammatory mechanisms of imipramine and desipramine as a foundational framework for postulating the potential activities of this compound. Detailed experimental protocols and quantitative data from seminal studies are presented to facilitate future research in this promising area.

Core Anti-inflammatory Mechanisms of the Imipramine Scaffold

The anti-inflammatory effects of imipramine and its analogs are primarily attributed to their ability to downregulate the production of key pro-inflammatory mediators. Studies have consistently shown that imipramine can suppress the expression and release of cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6) in various cell types, including microglia, astrocytes, and peripheral blood monocytes.[2][3][6] This inhibitory action is crucial as these cytokines are central to the initiation and amplification of inflammatory cascades in numerous pathological conditions.

A pivotal mechanism underlying this cytokine suppression is the inhibition of the NF-κB signaling pathway.[5] NF-κB is a master regulator of inflammation, controlling the transcription of a wide array of pro-inflammatory genes.[7][8] Imipramine has been shown to prevent the activation of NF-κB by inhibiting the phosphorylation and subsequent degradation of its inhibitory subunit, IκBα.[5] This action sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of its target genes.

The following diagram illustrates the proposed anti-inflammatory signaling pathway of imipramine.

Imipramine Anti-inflammatory Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4) Inflammatory Stimulus->Receptor Binds IKK IKK Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB NF-κB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocates IkB_NFkB->NFkB Releases Imipramine Imipramine Imipramine->IKK Inhibits DNA DNA NFkB_n->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) DNA->Cytokines Transcription

Imipramine's Inhibition of the NF-κB Signaling Pathway.

Quantitative Data on the Anti-inflammatory Effects of Imipramine

The following tables summarize the quantitative data from key studies investigating the anti-inflammatory effects of imipramine. These data provide a benchmark for the potential efficacy of its metabolites, including this compound.

Table 1: Effect of Imipramine on Pro-inflammatory Cytokine Release in Human Blood Monocytes

CytokineTreatmentConcentration% InhibitionReference
IL-1βImipramine15 µM60-70%[6]
IL-6Imipramine15 µM<35%[6]
TNF-αImipramine15 µM60-70%[6]

Table 2: Effect of Imipramine on Pro-inflammatory Cytokine Gene Expression in Mouse Microglia (in a model of Repeated Social Defeat)

GeneTreatmentEffectp-valueReference
IL-6ImipramineAttenuated relative gene expressionp = 0.04[3]
IL-1βImipramineNo significant differencep > 0.05[3]
TNF-αImipramineNo significant differencep > 0.05[3]

Detailed Experimental Protocols

To facilitate the design of future studies on this compound, this section provides detailed methodologies from key experiments on its parent compound.

In Vitro Model: Lipopolysaccharide (LPS)-Stimulated Microglia

This protocol is adapted from studies investigating the effects of antidepressants on glial cell activation.[3]

Objective: To assess the effect of a test compound (e.g., this compound) on the production of pro-inflammatory cytokines by microglia in response to an inflammatory stimulus.

Materials:

  • Primary microglial cells or a microglial cell line (e.g., BV-2)

  • Complete RPMI medium supplemented with 10% fetal bovine serum, L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (this compound)

  • Reagents for quantifying cytokines (ELISA kits or qPCR reagents)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Plate microglial cells in 96-well plates at a density of 5 x 104 cells/well and allow them to adhere overnight.

  • Pre-treatment: Pre-incubate the cells with varying concentrations of the test compound (e.g., 1, 10, 50 µM of this compound) for 1 hour.

  • Inflammatory Challenge: Stimulate the cells with LPS (e.g., 400 ng/mL) for 18-24 hours. Include a vehicle control group (no LPS, no compound) and an LPS-only control group.

  • Sample Collection: After incubation, collect the cell culture supernatants for cytokine protein analysis (ELISA) and lyse the cells for RNA extraction and subsequent gene expression analysis (qPCR).

  • Quantification:

    • ELISA: Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatants according to the manufacturer's instructions.

    • qPCR: Perform reverse transcription of RNA to cDNA, followed by quantitative PCR using specific primers for the target cytokine genes and a housekeeping gene (e.g., GAPDH) for normalization.

The following diagram outlines the experimental workflow for this in vitro assay.

In Vitro Anti-inflammatory Assay Workflow cluster_setup Experiment Setup cluster_analysis Data Analysis A Seed Microglia in 96-well plates B Pre-treat with This compound A->B C Stimulate with LPS B->C D Collect Supernatants and Cell Lysates C->D E1 ELISA for Cytokine Protein D->E1 E2 qPCR for Cytokine mRNA D->E2 F Analyze and Compare Data E1->F E2->F

Workflow for in vitro evaluation of anti-inflammatory effects.
In Vivo Model: Repeated Social Defeat (RSD) Stress

This protocol is based on a well-established mouse model of stress-induced neuroinflammation.[3]

Objective: To determine if a test compound can ameliorate stress-induced increases in pro-inflammatory cytokine gene expression in the brain.

Animals:

  • Male C57BL/6 mice (aggressors and subjects)

Procedure:

  • Drug Administration: Administer the test compound (e.g., this compound) or vehicle to the subject mice for a pre-determined period (e.g., 28 days) via an appropriate route (e.g., in drinking water, intraperitoneal injection).

  • RSD Paradigm: For 10 consecutive days, subject mice are exposed to a novel aggressive mouse for 10 minutes, followed by sensory contact for the remainder of the 24-hour period.

  • Tissue Collection: At the end of the stress and treatment period, euthanize the mice and dissect the brain regions of interest (e.g., hippocampus, prefrontal cortex).

  • Microglia Isolation: Isolate microglia from the brain tissue using a Percoll gradient.

  • Gene Expression Analysis: Extract RNA from the isolated microglia, reverse transcribe to cDNA, and perform qPCR to measure the relative gene expression of IL-6, IL-1β, and TNF-α.

The Case for this compound: A Research Gap and Future Directions

The potent anti-inflammatory effects of imipramine and desipramine strongly suggest that their hydroxylated metabolite, this compound, may possess similar immunomodulatory properties. As a pharmacologically active metabolite, it is crucial to delineate its specific contribution to the overall anti-inflammatory profile of imipramine.[1] The existing literature presents a clear research gap regarding the direct anti-inflammatory actions of this compound.

Future research should prioritize the following:

  • Direct In Vitro Screening: Utilize the experimental protocols outlined above to directly test the efficacy of this compound in inhibiting cytokine production and NF-κB activation in relevant cell types (microglia, astrocytes, macrophages).

  • In Vivo Studies: Investigate the effects of direct administration of this compound in animal models of inflammation to assess its in vivo efficacy and pharmacokinetic-pharmacodynamic relationship.

  • Comparative Studies: Conduct head-to-head comparisons of the anti-inflammatory potency of imipramine, desipramine, and this compound to understand the structure-activity relationships and the relative contribution of each compound to the overall therapeutic effect.

While direct evidence remains to be established, the pharmacological relationship between this compound and its well-characterized parent compound, imipramine, provides a strong rationale for investigating its potential anti-inflammatory effects. The data and protocols presented in this guide offer a solid foundation for researchers to explore this promising avenue of drug discovery. Elucidating the immunomodulatory properties of this compound could not only enhance our understanding of the therapeutic actions of tricyclic antidepressants but also pave the way for the development of novel anti-inflammatory agents with a unique mechanism of action.

References

An In-depth Technical Guide on the Effects of 2-Hydroxyimipramine on the Norepinephrine Transporter

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Introduction

Imipramine (B1671792) is a tricyclic antidepressant that exerts its therapeutic effects by inhibiting the reuptake of serotonin (B10506) and norepinephrine (B1679862), thereby increasing their synaptic concentrations.[1] It is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, into several active metabolites, including desipramine (B1205290) and 2-hydroxyimipramine.[2][3] These metabolites are themselves pharmacologically active and contribute to the overall therapeutic and side-effect profile of imipramine.[4] this compound is a significant metabolite, and understanding its specific effects on monoamine transporters is crucial for a complete picture of imipramine's mechanism of action.[4][5] This guide focuses specifically on the interaction of this compound with the norepinephrine transporter (NET).

Quantitative Analysis of Imipramine and its Metabolites at the Norepinephrine Transporter

The inhibitory potency of a compound at the norepinephrine transporter is typically quantified by its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50). While this compound is known to be pharmacologically active, specific Ki or IC50 values for its interaction with the norepinephrine transporter are not consistently reported in the available literature. However, to provide a comparative context, the affinities of its parent compound, imipramine, and its major active metabolite, desipramine, are well-characterized.

Compound Parameter Value (nM) Species/System
ImipramineKi37Human recombinant
DesipramineKi4.2 - 8.97Human recombinant / Rat brain synaptosomes
This compoundKi / IC50Not Reported-

Note: The Ki values for imipramine and desipramine are compiled from various sources. The lack of a reported value for this compound represents a gap in the publicly available scientific literature.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the effects of compounds like this compound on the norepinephrine transporter.

Radioligand Binding Assay for Norepinephrine Transporter

This assay measures the affinity of a test compound for the norepinephrine transporter by assessing its ability to compete with a radiolabeled ligand that specifically binds to the transporter.

Objective: To determine the inhibition constant (Ki) of this compound for the norepinephrine transporter.

Materials:

  • Test Compound: this compound

  • Radioligand: [³H]-Nisoxetine or another suitable NET-specific radioligand.

  • Membrane Preparation: Synaptosomal membranes prepared from rat brain tissue (e.g., hypothalamus or cerebral cortex) or cell lines stably expressing the human norepinephrine transporter (e.g., HEK293-hNET cells).

  • Assay Buffer: Tris-HCl buffer containing NaCl and KCl.

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation Cocktail: A liquid cocktail for radioactive counting.

  • Glass Fiber Filters: To separate bound and free radioligand.

  • Filtration Apparatus: A vacuum manifold for rapid filtration.

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Membrane Preparation: Homogenize brain tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellets multiple times and resuspend in the assay buffer to a final protein concentration of 100-200 µg/mL.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of assay buffer.

    • 50 µL of various concentrations of this compound (or vehicle for total binding, and a high concentration of a known NET inhibitor like desipramine for non-specific binding).

    • 50 µL of [³H]-Nisoxetine at a concentration near its Kd.

    • 50 µL of the membrane preparation.

  • Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).

  • Termination of Binding: Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters using a vacuum manifold.

  • Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Norepinephrine Uptake Inhibition Assay

This functional assay measures the ability of a test compound to inhibit the uptake of radiolabeled norepinephrine into synaptosomes or cells expressing the norepinephrine transporter.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for norepinephrine uptake.

Materials:

  • Test Compound: this compound

  • Radiolabeled Substrate: [³H]-Norepinephrine.

  • Cell/Tissue Preparation: Freshly prepared rat brain synaptosomes or cultured cells expressing the norepinephrine transporter (e.g., SK-N-BE(2)C cells).[6]

  • Uptake Buffer: Krebs-Ringer-HEPES buffer or a similar physiological salt solution.

  • Lysis Buffer: A buffer to lyse the cells for radioactivity measurement.

  • Scintillation Cocktail.

  • Scintillation Counter.

Procedure:

  • Preparation of Synaptosomes/Cells: Prepare synaptosomes from rat brain tissue or harvest cultured cells and resuspend them in uptake buffer.

  • Pre-incubation: Aliquot the synaptosome or cell suspension into tubes or a 96-well plate. Add various concentrations of this compound or vehicle and pre-incubate for 10-15 minutes at 37°C.

  • Initiation of Uptake: Initiate the uptake by adding [³H]-Norepinephrine at a concentration close to its Km for the transporter.

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C. This incubation time should be within the linear range of uptake.

  • Termination of Uptake: Rapidly terminate the uptake by adding ice-cold uptake buffer and filtering the mixture through glass fiber filters, followed by several washes with ice-cold buffer.

  • Measurement of Uptake: Lyse the cells/synaptosomes collected on the filters with lysis buffer. Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity.

  • Data Analysis: Determine the amount of [³H]-Norepinephrine taken up at each concentration of this compound. Plot the percentage of inhibition of uptake against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression.

Signaling Pathways and Experimental Workflows

The inhibition of the norepinephrine transporter by compounds such as imipramine and its metabolites leads to an increase in the synaptic concentration of norepinephrine. This, in turn, enhances the activation of postsynaptic adrenergic receptors, triggering downstream intracellular signaling cascades.

Norepinephrine Transporter Inhibition and Downstream Signaling

Inhibition of the norepinephrine transporter (NET) by this compound blocks the reuptake of norepinephrine (NE) from the synaptic cleft into the presynaptic neuron. This leads to an accumulation of NE in the synapse, resulting in prolonged and enhanced stimulation of postsynaptic α- and β-adrenergic receptors. A key downstream pathway involves the activation of G-protein coupled β-adrenergic receptors, which stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[1] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates and activates the transcription factor CREB (cAMP response element-binding protein).[1] Activated CREB translocates to the nucleus and promotes the transcription of genes such as Brain-Derived Neurotrophic Factor (BDNF), which is involved in neuronal survival, growth, and synaptic plasticity.[1]

NET_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron NET Norepinephrine Transporter (NET) NE_vesicle Norepinephrine Vesicle NE_synapse Norepinephrine (NE) NE_vesicle->NE_synapse Release NE_synapse->NET Reuptake Adrenergic_Receptor Adrenergic Receptor NE_synapse->Adrenergic_Receptor Binding AC Adenylyl Cyclase Adrenergic_Receptor->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Activates BDNF BDNF Expression CREB->BDNF Promotes Two_OH_IMI This compound Two_OH_IMI->NET Inhibition

Norepinephrine Transporter Inhibition Signaling Pathway.
Experimental Workflow for Determining NET Inhibition

The general workflow for assessing the inhibitory potential of a compound on the norepinephrine transporter involves a multi-step process, starting from the preparation of the biological material to the final data analysis.

Experimental_Workflow start Start prep Prepare Synaptosomes or NET-expressing Cells start->prep pre_incubate Pre-incubate with This compound prep->pre_incubate add_radioligand Add [3H]-Norepinephrine (Uptake Assay) or [3H]-Nisoxetine (Binding Assay) pre_incubate->add_radioligand incubate Incubate at 37°C (Uptake) or 4°C (Binding) add_radioligand->incubate terminate Terminate Reaction (Rapid Filtration) incubate->terminate wash Wash to Remove Unbound Radioactivity terminate->wash measure Measure Radioactivity (Scintillation Counting) wash->measure analyze Data Analysis: Calculate IC50/Ki measure->analyze end End analyze->end

General Experimental Workflow for NET Inhibition Assays.

Conclusion

References

A Technical Guide on the Chemical and Pharmacological Profile of 2-Hydroxyimipramine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive technical overview of 2-hydroxyimipramine, the principal active metabolite of the tricyclic antidepressant, imipramine (B1671792). It details the compound's chemical structure, physicochemical properties, and key pharmacokinetic parameters. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth experimental protocols for its analysis and exploring its metabolic pathways and pharmacological significance. Particular emphasis is placed on its distinct activity and toxicological profile compared to its parent compound.

Introduction

Imipramine is a foundational tricyclic antidepressant (TCA) that has been extensively used in the management of major depressive disorders.[1] Its therapeutic and side effects are not solely attributable to the parent drug but also to its pharmacologically active metabolites.[2] The primary metabolic pathway for imipramine involves hydroxylation to form this compound (2-OH-IMI).[1][3] This metabolite is not merely an inactive byproduct; it possesses significant pharmacological activity, including an affinity for the norepinephrine (B1679862) transporter and a distinct, more potent cardiotoxic profile than imipramine.[3][4] Understanding the chemical structure, properties, and biological behavior of this compound is therefore critical for a complete comprehension of imipramine's overall clinical effects and for the development of safer and more effective antidepressant therapies.

Chemical Structure and Properties

The chemical identity and physicochemical characteristics of this compound are fundamental to its behavior in biological systems.

Chemical Identity

This compound is a dibenzoazepine derivative, structurally similar to imipramine but with the addition of a hydroxyl group on one of the aromatic rings.[5]

Table 1: Chemical Identifiers of this compound

Identifier Value
IUPAC Name 5-[3-(Dimethylamino)propyl]-10,11-dihydro-5H-dibenz[b,f]azepin-2-ol[3]
Alternate Name 11-[3-(dimethylamino)propyl]-5,6-dihydrobenzo[b][3]benzazepin-3-ol[6][7]
CAS Number 303-70-8[3][8]
Chemical Formula C₁₉H₂₄N₂O[3][6]
SMILES CN(C)CCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)O[3][6]

| InChIKey | ROTCPJFWLNDKHU-UHFFFAOYSA-N[6] |

Physicochemical and Mass Spectrometry Data

The compound's physicochemical properties influence its absorption, distribution, metabolism, and excretion (ADME).

Table 2: Physicochemical and Predicted Mass Spectrometry Data of this compound

Property Value
Molecular Weight 296.41 g/mol [3]
Monoisotopic Mass 296.18887 Da[6]
XlogP (Predicted) 4.4[6]
Storage Temperature Store at < -15°C[3]
Predicted CCS ([M+H]⁺, Ų) 169.6[6]
Predicted CCS ([M+Na]⁺, Ų) 175.1[6]

| Predicted CCS ([M-H]⁻, Ų) | 174.6[6] |

Metabolism and Pharmacokinetics

Imipramine undergoes extensive hepatic metabolism, primarily through two major pathways: N-demethylation to desipramine (B1205290) and aromatic hydroxylation to this compound.[1][9] The hydroxylation is mainly catalyzed by the cytochrome P450 enzyme CYP2D6.[9][10] this compound is subsequently conjugated with glucuronic acid to form this compound glucuronide, which facilitates its renal excretion.[9][11]

Metabolic_Pathway_of_Imipramine imipramine Imipramine desipramine Desipramine (Active Metabolite) imipramine->desipramine Demethylation (CYP2C19, 1A2, 3A4) hydroxy_imipramine This compound (Active Metabolite) imipramine->hydroxy_imipramine Hydroxylation (CYP2D6) hydroxy_desipramine 2-Hydroxydesipramine (Active Metabolite) desipramine->hydroxy_desipramine Hydroxylation (CYP2D6) imipramine_glucuronide This compound Glucuronide hydroxy_imipramine->imipramine_glucuronide Glucuronidation desipramine_glucuronide 2-Hydroxydesipramine Glucuronide hydroxy_desipramine->desipramine_glucuronide Glucuronidation elimination Renal Excretion imipramine_glucuronide->elimination desipramine_glucuronide->elimination HPLC_Workflow start Plasma Sample Collection extraction Liquid-Liquid Extraction start->extraction separation RP-HPLC Separation (C18 Column) extraction->separation detection Sequential Detection separation->detection uv_detect UV Detection detection->uv_detect coul_detect Coulometric Detection detection->coul_detect analysis Data Analysis & Quantification uv_detect->analysis coul_detect->analysis

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Hydroxyimipramine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyimipramine is the primary and pharmacologically active metabolite of the tricyclic antidepressant (TCA) imipramine (B1671792). As a significant contributor to the overall therapeutic and toxicological profile of its parent drug, a thorough understanding of its physical and chemical properties is crucial for researchers, scientists, and professionals involved in drug development and clinical pharmacology. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for its analysis, and visualizations of its metabolic and signaling pathways.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are essential for understanding its behavior in biological systems, as well as for the development of analytical methods and formulations.

General and Physical Properties
PropertyValueSource
Molecular Formula C₁₉H₂₄N₂O
Molecular Weight 296.41 g/mol
Appearance Tan Solid[1]
Melting Point 130-132 °C[1]
Boiling Point 438 °C (rough estimate)[1]
Solubility Slightly soluble in Chloroform, Dichloromethane (B109758), and Methanol (B129727).[1]
Storage Temperature -20°C[1]
Chemical and Pharmacokinetic Properties
PropertyValueSource
pKa (predicted) 10.20 ± 0.20[1]
logP (predicted) 4.4[2]
Half-life Shorter than imipramine. In one study with alcoholics, the terminal elimination half-life was 7.07 hours, compared to 10.12 hours in normal controls.[3][4]
Volume of Distribution (Vd) Smaller than imipramine.[3]
Protein Binding Significantly less than imipramine. In a study with alcoholics, the unbound fraction was 29.8% compared to 36.4% in controls.[3][4]

Metabolic Pathway of Imipramine to this compound

This compound is a major active metabolite of imipramine, formed primarily through hydroxylation in the liver. This metabolic conversion is a critical aspect of imipramine's overall pharmacology.

Imipramine Imipramine Desipramine (B1205290) Desipramine (Active Metabolite) Imipramine->Desipramine Demethylation (CYP2C19, CYP1A2, CYP3A4) Two_Hydroxyimipramine This compound (Active Metabolite) Imipramine->Two_Hydroxyimipramine Hydroxylation (CYP2D6) Two_Hydroxydesipramine 2-Hydroxydesipramine (Active Metabolite) Desipramine->Two_Hydroxydesipramine Hydroxylation (CYP2D6) Glucuronide_Conjugates Glucuronide Conjugates (Inactive, Water-Soluble) Two_Hydroxyimipramine->Glucuronide_Conjugates Glucuronidation Two_Hydroxydesipramine->Glucuronide_Conjugates Glucuronidation

Metabolic pathway of imipramine.

Signaling Pathway: Mechanism of Action

As a tricyclic antidepressant, this compound's primary mechanism of action involves the inhibition of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) reuptake at the presynaptic neuron. This leads to an increased concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission.[5] Imipramine and its metabolites are potent inhibitors of the serotonin transporter (SERT) and the norepinephrine transporter (NET).[5]

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Vesicle Vesicles containing Serotonin & Norepinephrine Synaptic_Cleft Synaptic Cleft (Increased Serotonin & Norepinephrine) Vesicle->Synaptic_Cleft Release SERT SERT NET NET Two_Hydroxyimipramine This compound Two_Hydroxyimipramine->SERT Inhibits Two_Hydroxyimipramine->NET Inhibits Synaptic_Cleft->SERT Reuptake Synaptic_Cleft->NET Reuptake Postsynaptic_Receptors Postsynaptic Receptors (Serotonin & Norepinephrine) Synaptic_Cleft->Postsynaptic_Receptors Binding Signal_Transduction Signal Transduction (Therapeutic Effect) Postsynaptic_Receptors->Signal_Transduction

Mechanism of action of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound, based on established procedures for related compounds and analytical methods found in the literature.

Synthesis of this compound (Representative Protocol)

Materials:

  • 2-Methoxy-5H-dibenzo[b,f]azepine

  • Sodium hydride (NaH)

  • 3-(Dimethylamino)propyl chloride hydrochloride

  • Boron tribromide (BBr₃) or another demethylating agent

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (B86663) (MgSO₄)

  • Hydrochloric acid (HCl) in ether

Procedure:

  • Alkylation:

    • To a solution of 2-methoxy-5H-dibenzo[b,f]azepine in anhydrous THF, add sodium hydride portion-wise at 0 °C under an inert atmosphere.

    • Stir the mixture for 30 minutes at room temperature.

    • Add a solution of 3-(dimethylamino)propyl chloride (prepared by neutralizing the hydrochloride salt with a base) in anhydrous THF dropwise.

    • Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

    • Cool the reaction to room temperature and quench with water.

    • Extract the product with an organic solvent like ethyl acetate (B1210297).

    • Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain crude 2-methoxyimipramine.

  • Demethylation:

    • Dissolve the crude 2-methoxyimipramine in anhydrous dichloromethane.

    • Cool the solution to -78 °C and add a solution of boron tribromide in dichloromethane dropwise.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Carefully quench the reaction with methanol at 0 °C, followed by water.

    • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with dichloromethane.

    • Dry the combined organic layers over anhydrous MgSO₄ and concentrate to yield crude this compound.

Purification of this compound

Purification of the crude product can be achieved through recrystallization or column chromatography.

Recrystallization:

  • Dissolve the crude this compound in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature but soluble when hot (e.g., a mixture of ethanol (B145695) and water, or ethyl acetate and hexane).[6]

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote crystal formation.[7]

  • Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.[7]

  • Dry the purified crystals under vacuum.

Column Chromatography:

  • Prepare a silica (B1680970) gel column.

  • Dissolve the crude product in a minimal amount of the eluent.

  • Load the sample onto the column.

  • Elute the column with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to separate the desired product from impurities.

  • Collect the fractions containing the pure product (monitored by TLC) and concentrate under reduced pressure.

Analytical Methods

This protocol is a representative method for the quantitative analysis of this compound in plasma.

Instrumentation:

  • HPLC system with a UV or electrochemical detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Potassium phosphate (B84403) monobasic (KH₂PO₄)

  • Orthophosphoric acid

  • Diethyl ether

  • Internal standard (e.g., a structurally similar compound not present in the sample)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of, for example, 30% acetonitrile in 0.1 M potassium phosphate buffer, with the pH adjusted to 6.0 with orthophosphoric acid.[8] Filter and degas the mobile phase.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of plasma, add the internal standard.

    • Add a suitable buffer to adjust the pH to ~9.6.[8]

    • Add 5 mL of diethyl ether and vortex for 2 minutes.

    • Centrifuge at 3000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube.

    • Back-extract the analytes into 200 µL of 0.1 M orthophosphoric acid.[8]

    • Inject a portion of the acidic aqueous layer into the HPLC system.

  • Chromatographic Conditions:

    • Flow rate: 2 mL/min.[8]

    • Detection: UV at a specific wavelength or electrochemical detection.

    • Run time: Sufficient to elute all compounds of interest (e.g., 15 minutes).[8]

  • Quantification: Create a calibration curve using standards of known concentrations of this compound.

This protocol outlines a general procedure for the analysis of this compound in plasma by GC-MS, which often requires derivatization.

Instrumentation:

  • GC-MS system

Reagents:

  • Ethyl acetate

  • Hexane-isopropanol

  • N-methyl-bis-trifluoroacetamide (MBTFA) or other derivatizing agent

  • Deuterated internal standard (e.g., d4-2-hydroxyimipramine)

Procedure:

  • Sample Preparation (Liquid-Liquid Extraction):

    • To a plasma sample, add the deuterated internal standard.

    • Perform a two-step liquid-liquid extraction: first at pH 9 with ethyl acetate, and then at a pH greater than 11 with a hexane-isopropanol mixture.[9]

    • Combine the organic extracts and evaporate to dryness under a stream of nitrogen.[9]

  • Derivatization:

    • To the dried residue, add a derivatizing agent such as N-methyl-bis-trifluoroacetamide to form a more volatile derivative.[9]

    • Heat the mixture to complete the reaction.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS.

    • Use a suitable temperature program for the GC oven to separate the analytes.

    • Operate the mass spectrometer in selected ion monitoring (SIM) mode for quantitative analysis, monitoring characteristic ions for the derivatized this compound and its internal standard.[9]

Experimental Workflows

General Workflow for a Pharmacokinetic Study

The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study of this compound.[10]

A Compound Administration (e.g., Intravenous or Oral) B Serial Blood Sampling (Defined Time Points) A->B C Plasma Separation (Centrifugation) B->C D Sample Storage (-20°C or -80°C) C->D E Sample Preparation (e.g., Protein Precipitation or LLE) D->E F Analytical Quantification (e.g., LC-MS/MS) E->F G Pharmacokinetic Analysis (Software-based, NCA) F->G H Determination of PK Parameters (Cmax, Tmax, AUC, Half-life) G->H

Workflow for a pharmacokinetic study.
Workflow for Analytical Sample Preparation and Analysis

This diagram shows a typical workflow for the preparation and analysis of a biological sample for this compound quantification.

A Sample Collection (e.g., Plasma, Urine) B Addition of Internal Standard A->B C Liquid-Liquid Extraction (or SPE) B->C D Evaporation of Solvent C->D E Reconstitution in Mobile Phase (for HPLC) or Derivatization (for GC) D->E F Instrumental Analysis (HPLC or GC-MS) E->F G Data Acquisition and Processing F->G H Quantification against Calibration Curve G->H

Workflow for sample analysis.

Conclusion

This technical guide provides a detailed overview of the physical and chemical properties of this compound, its metabolic and signaling pathways, and representative experimental protocols for its synthesis, purification, and analysis. The information compiled herein is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development, facilitating a deeper understanding of this important active metabolite and aiding in future research and development endeavors.

References

An In-depth Technical Guide to 2-Hydroxyimipramine (CAS 303-70-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-hydroxyimipramine (CAS: 303-70-8), a primary and pharmacologically active metabolite of the tricyclic antidepressant, imipramine (B1671792). This document consolidates critical data on its physicochemical properties, pharmacology, metabolic pathways, and pharmacokinetics. Detailed experimental protocols for its quantification in biological matrices are provided, alongside logical and metabolic pathway visualizations to support research and development efforts.

Introduction

This compound is the product of aromatic hydroxylation of the parent drug imipramine, a process primarily mediated by the cytochrome P450 enzyme CYP2D6.[1] As an active metabolite, it contributes to the overall therapeutic and toxicological profile of imipramine. It has demonstrated an affinity for the norepinephrine (B1679862) transporter and is noted for having potentially greater cardiotoxicity than its parent compound.[2][3] Understanding the distinct characteristics of this compound is crucial for a complete comprehension of imipramine's clinical effects, including inter-individual variability in response and drug-drug interactions.

Physicochemical Properties

PropertyValueSource
CAS Number 303-70-8[2]
Molecular Formula C₁₉H₂₄N₂O[2]
Molecular Weight 296.41 g/mol [2]
IUPAC Name 5-[3-(Dimethylamino)propyl]-10,11-dihydro-5H-dibenz[b,f]azepin-2-ol[2]
Melting Point 130-132°CChemicalBook
Storage Temperature <-15°C[2]

Note: Some sources provide rough estimates for boiling point (438°C), density (1.0689), and refractive index (1.5600), but these are not experimentally verified values.

Pharmacology and Mechanism of Action

This compound is an active metabolite that contributes to the pharmacological effects of imipramine. Like its parent compound, it is known to inhibit the reuptake of monoamine neurotransmitters.

3.1 Monoamine Transporter Inhibition this compound has a known affinity for the norepinephrine transporter (NET).[2] However, specific quantitative binding affinity (Kᵢ) or functional inhibition (IC₅₀) values for its activity at NET and the serotonin (B10506) transporter (SERT) are not available in the reviewed literature. For context, the parent drug, imipramine, is a potent inhibitor of both SERT and NET, with Kᵢ values of 1.4 nM and 37 nM, respectively.[4] The activity of the 2-hydroxy metabolite is a key factor in the overall pharmacological profile of imipramine therapy.

3.2 Cardiotoxicity Studies in animal models (swine) have indicated that this compound may be significantly more cardiotoxic than imipramine.[3] Administration of this compound resulted in a higher incidence of life-threatening arrhythmias and more profound decreases in blood pressure and cardiac output compared to the parent drug.[3] This increased cardiotoxicity may be partially explained by differences in protein binding.[3]

Metabolism and Pharmacokinetics

4.1 Metabolic Pathway Imipramine undergoes extensive hepatic metabolism. The formation of this compound is a primary pathway, catalyzed predominantly by the polymorphic enzyme CYP2D6.[1] This metabolite is subsequently conjugated with glucuronic acid to form this compound-glucuronide, a more water-soluble compound that is efficiently excreted by the kidneys.[1][5]

Metabolism of Imipramine tothis compound Metabolic Pathway of Imipramine Imipramine Imipramine Enzyme CYP2D6 Imipramine->Enzyme Metabolite This compound Conjugate This compound Glucuronide Metabolite->Conjugate Glucuronidation Enzyme->Metabolite Hydroxylation Excretion Renal Excretion Conjugate->Excretion

Caption: Metabolic conversion of imipramine to this compound and its subsequent glucuronide conjugate for excretion.

4.2 Pharmacokinetic Parameters Pharmacokinetic studies reveal differences between this compound and its parent compound, as well as variations between different patient populations. A study involving intravenous administration of 10 mg of this compound provided key parameters.[6]

ParameterControl Subjects (n=8)Chronic Alcoholics (n=7)Source
Terminal Elimination Half-life (t½) 10.12 hr7.07 hr[6]
Total Body Clearance (Unbound Drug) 1.51 L/hr/kg3.12 L/hr/kg[6]
Fraction Unbound to Plasma Protein 36.4%29.8%[6]

In swine, this compound was found to have a smaller volume of distribution (Vd) and a shorter half-life compared to imipramine.[3]

Experimental Protocols

The quantification of this compound in biological samples is essential for pharmacokinetic and toxicological studies. Below are detailed methodologies adapted from the literature.

5.1 Protocol: Quantification in Plasma via GC-MS This method, adapted from Narasimhachari et al. (1981), allows for the sensitive detection of this compound after extraction and derivatization.[7]

  • Sample Preparation:

    • To 1 ml of plasma, add deuterated internal standards (e.g., d4-2-hydroxyimipramine).

  • Liquid-Liquid Extraction (LLE):

    • Perform an initial extraction at pH 9 with ethyl acetate.

    • Perform a second extraction at pH >11 with a hexane-isopropanol mixture.

    • Combine the organic extracts.

  • Solvent Evaporation:

    • Evaporate the combined extracts to dryness under a stream of nitrogen.

  • Derivatization:

    • Reconstitute the residue and add N-methyl-bis-trifluoroacetamide (MBTFA) to prepare trifluoroacetyl derivatives. This step enhances volatility for GC analysis.

  • GC-MS Analysis:

    • Perform analysis using a gas chromatograph coupled to a mass spectrometer (GC-MS).

    • Utilize selected ion monitoring (SIM) in the electron ionization (EI) mode to quantify the target analyte and internal standard.

5.2 Protocol: Quantification in Plasma via HPLC with Coulometric Detection This method, based on Foglia et al. (1991), provides an alternative analytical approach using HPLC.

  • Sample Preparation & Extraction:

    • A single common extraction step is used to isolate imipramine, desipramine, and their 2-hydroxy metabolites from plasma. While the specific solvents are not detailed in the abstract, a typical LLE for tricyclic antidepressants involves alkalinization of the plasma followed by extraction with an organic solvent like hexane (B92381) or ethyl acetate.

  • HPLC Separation:

    • System: Reversed-phase high-performance liquid chromatography.

    • Column: C18 stationary phase.

    • Mobile Phase: A suitable mixture of buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., acetonitrile).

  • Detection:

    • Employ sequential ultraviolet (UV) and coulometric detectors. The coulometric detector provides high sensitivity for electrochemically active compounds like this compound.

  • Quantification:

    • Calculate concentrations based on peak areas relative to an internal standard. The method demonstrated excellent extraction recoveries, typically ranging from 86% to 98% for this compound depending on the detection method.

Analytical Workflow General Workflow for this compound Analysis in Plasma Start Plasma Sample (+ Internal Standard) LLE Liquid-Liquid Extraction (pH adjustment & organic solvent) Start->LLE Evap Evaporation of Solvent LLE->Evap Deriv Derivatization (for GC-MS) (e.g., with MBTFA) Evap->Deriv Recon Reconstitution (in mobile phase for HPLC) Evap->Recon GCMS GC-MS Analysis (SIM Mode) Deriv->GCMS HPLC RP-HPLC Analysis (UV / Coulometric Detection) Recon->HPLC Data Data Analysis & Quantification GCMS->Data HPLC->Data

Caption: A generalized workflow for the extraction and analysis of this compound from plasma samples.

Synthesis

A specific, detailed laboratory protocol for the chemical synthesis of this compound was not prominently available in the reviewed scientific literature. The synthesis of related compounds, such as N-hydroxydesmethylimipramine, has been described via routes involving corresponding primary hydroxylamines and oximes.[6] The parent compound, imipramine, is synthesized by the alkylation of 10,11-dihydro-5H-dibenz[b,f]azepine with 3-dimethylaminopropylchloride. The synthesis of the 2-hydroxy metabolite would require a subsequent regioselective aromatic hydroxylation step, a transformation typically achieved biologically by CYP450 enzymes.

Conclusion

This compound is a pharmacologically significant metabolite that plays a key role in the clinical profile of imipramine. Its distinct pharmacokinetic properties and potential for greater cardiotoxicity underscore the importance of its individual study. While robust methods for its quantification are established, further research is needed to fully elucidate its receptor binding profile and to develop accessible chemical synthesis routes to facilitate its use as a reference standard and research tool.

References

Methodological & Application

Application Note & Protocol: Quantitative Analysis of 2-Hydroxyimipramine in Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imipramine (B1671792), a tricyclic antidepressant, undergoes extensive metabolism, primarily through demethylation and hydroxylation. One of its key metabolites, 2-hydroxyimipramine, is pharmacologically active, making its quantification in plasma crucial for comprehensive pharmacokinetic studies and therapeutic drug monitoring.[1] This document provides a detailed protocol for the quantitative analysis of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique. The methodologies described are compiled from established analytical procedures for imipramine and its metabolites.[2][3]

Physicochemical Properties of this compound (Predicted)

A fundamental understanding of the analyte's physicochemical properties is essential for developing a robust analytical method. The following properties for this compound are predicted based on its chemical structure.

PropertyPredicted Value
Chemical Formula C₁₉H₂₄N₂O
Molecular Weight 296.41 g/mol

Experimental Protocols

This section details the complete workflow for the quantitative analysis of this compound in plasma, from sample preparation to LC-MS/MS analysis.

Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a robust method for isolating analytes from complex biological matrices like plasma, minimizing matrix effects and improving analytical sensitivity.

Materials:

  • Human plasma samples (collected in EDTA tubes)

  • This compound analytical standard

  • Deuterated internal standard (e.g., this compound-d4 or a structurally similar deuterated compound)

  • Methyl tert-butyl ether (MTBE)

  • Basic buffer (e.g., sodium carbonate or phosphate (B84403) buffer, pH > 9)

  • Reconstitution solution (e.g., 90% acetonitrile (B52724) in water)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

  • Sample evaporator (e.g., nitrogen evaporator)

  • Automated liquid handler (optional, for high-throughput)

Procedure:

  • Aliquoting: In a 1.5 mL microcentrifuge tube, aliquot 50 µL of human plasma sample, calibration standard, or quality control (QC) sample.

  • Internal Standard Spiking: Add 25 µL of the internal standard working solution to each tube.

  • Alkalinization: Add a basic buffer to all samples to adjust the pH and ensure the analyte is in its non-ionized form, then mix.

  • Extraction: Perform liquid-liquid extraction by adding a sufficient volume of MTBE. Vortex vigorously to ensure thorough mixing.

  • Phase Separation: Centrifuge the samples to separate the organic and aqueous layers.

  • Supernatant Transfer: Carefully transfer the organic supernatant to a clean 96-well polypropylene (B1209903) plate or new microcentrifuge tubes.

  • Evaporation: Evaporate the samples to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the reconstitution solution (e.g., 90% acetonitrile).

Diagram: Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (50 µL) istd Add Internal Standard plasma->istd buffer Add Basic Buffer istd->buffer lle Liquid-Liquid Extraction (MTBE) buffer->lle centrifuge Centrifuge lle->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute evaporate->reconstitute injection Inject into LC-MS/MS reconstitute->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection data Data Acquisition & Processing detection->data G Imipramine Imipramine Desipramine (B1205290) Desipramine (N-demethylation) Imipramine->Desipramine CYP1A2, 3A4 Hydroxyimipramine This compound (Hydroxylation) Imipramine->Hydroxyimipramine CYP2D6 Hydroxydesipramine 2-Hydroxydesipramine (Hydroxylation) Desipramine->Hydroxydesipramine CYP2D6 Hydroxyimipramine->Hydroxydesipramine Demethylation

References

Application Notes: High-Performance Liquid Chromatography for the Determination of 2-Hydroxyimipramine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Imipramine (B1671792), a tricyclic antidepressant, is extensively metabolized in the body, primarily through demethylation and hydroxylation.[1] One of its major pharmacologically active metabolites is 2-hydroxyimipramine.[1] Monitoring the plasma concentrations of both the parent drug and its metabolites is crucial for therapeutic drug monitoring and pharmacokinetic studies. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the simultaneous determination of imipramine, its primary metabolite desipramine (B1205290), and their 2-hydroxylated derivatives, including this compound.

The methods described leverage reversed-phase HPLC, which is a powerful technique for the separation, identification, and quantification of these compounds in biological matrices.[2] Various detection techniques, including Ultraviolet (UV), electrochemical (coulometric or amperometric), and fluorescence detection, can be employed depending on the required sensitivity and laboratory equipment.[3][4][5]

Quantitative Data Summary

The following tables summarize the chromatographic conditions and performance characteristics from various published methods for the analysis of this compound and related compounds.

Table 1: Chromatographic Conditions for this compound Analysis

ParameterMethod 1: Amperometric Detection[3]Method 2: UV & Coulometric Detection[5]Method 3: UV Detection[6]Method 4: Fluorescence Detection[4]
HPLC Column Ion-pair reversed-phaseReversed-phaseNot SpecifiedSilica Gel
Mobile Phase Acetonitrile (B52724) -- Acetate Buffer (40:60) with 0.005 M heptanesulfonateNot SpecifiedNot SpecifiedNot Specified
Flow Rate Not SpecifiedNot SpecifiedNot SpecifiedNot Specified
Detection Amperometric (Electrochemical)UV and Coulometric (Sequential)UV at 214 nmFluorescence
Internal Standard Not SpecifiedNot SpecifiedAmitriptylineNot Specified

Table 2: Method Performance and Recovery Data

AnalyteDetection MethodLimit of Detection (LOD) / Quantification (LOQ)Extraction Recovery (%)Reference
This compoundAmperometric~5 ng/mL (LOD)Not Specified[3]
This compoundUVNot Specified97.8 ± 3.5[5]
This compoundCoulometricNot Specified90.3 ± 4.0[5]
2-Hydroxydesipramine (B23142)UV1 µg/L (LOQ)Not Specified[6]
ImipramineUV3 ng/mL (LOQ)85 ± 5[7]

Experimental Protocols

This section provides a detailed protocol for the determination of this compound in plasma, adapted from established liquid-liquid extraction (LLE) and reversed-phase HPLC methodologies.[2][3][7]

Reagents and Materials
  • Acetonitrile (HPLC Grade)

  • Heptanesulfonate

  • Sodium Hydroxide (10 N)

  • Hydrochloric Acid (0.1 M)

  • Hexane/Isoamyl Alcohol (98:2 v/v) or Ether

  • Reference standards for Imipramine, Desipramine, this compound, and an appropriate internal standard (e.g., Trimipramine or Amitriptyline).[6][7]

  • Drug-free human plasma for calibration standards and quality controls.

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards in a suitable solvent like methanol (B129727) to prepare individual stock solutions.

  • Working Solutions: Prepare serial dilutions of the stock solutions with the mobile phase or an appropriate solvent to create working solutions for calibration curves.

  • Calibration Standards: Spike drug-free human plasma with the working solutions to obtain a series of calibration standards. For example, for a concentration range of 3-40 ng/mL, add 100 µL of imipramine working solutions (60-800 ng/mL) to 2 mL of blank plasma.[7]

Sample Preparation: Liquid-Liquid Extraction (LLE)

This LLE protocol is a common and effective method for extracting tricyclic antidepressants and their metabolites from plasma.[2][3][7]

  • Sample Aliquoting: Pipette 1 mL of plasma sample, calibration standard, or quality control into a clean centrifuge tube.

  • Internal Standard Addition: Add the internal standard solution to each tube (except for blanks).

  • Alkalinization: Add 200 µL of 10 N Sodium Hydroxide to each tube to adjust the pH to ~9.7.[3][7] Vortex mix briefly.

  • First Extraction: Add 4 mL of the extraction solvent (e.g., a mixture of hexane/isoamyl alcohol (98:2) or ether).[3][7] Vortex for 1-2 minutes and then centrifuge at 3000 rpm for 10 minutes.

  • Organic Phase Transfer: Carefully transfer the upper organic layer to a new clean tube.

  • Back-Extraction (Acidic): Add 200 µL of 0.1 M HCl to the organic extract. Vortex and centrifuge. The analytes will move into the acidic aqueous phase.

  • Re-Extraction (Basic): Transfer the lower aqueous layer to a new tube. Add a small volume of a strong base to alkalinize the solution. Add fresh extraction solvent (ether), vortex, and centrifuge.[3]

  • Evaporation: Transfer the final organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a known volume of the HPLC mobile phase (e.g., 100 µL). The sample is now ready for injection into the HPLC system.

HPLC Analysis
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (UV, Electrochemical, or Fluorescence).

  • Chromatographic Conditions:

    • Column: µ-Bondapak C18 (250 x 4.6 mm) or equivalent.[7]

    • Mobile Phase: A mixture of sodium hydrogen phosphate (B84403) solution (0.01 M) and acetonitrile (e.g., 60:40 v/v), with the pH adjusted to 3.5.[7]

    • Flow Rate: 1.5 mL/min.[7]

    • Column Temperature: 40°C.[7]

    • Injection Volume: 20-50 µL.

    • Detector Wavelength (UV): Monitor at 252 nm.[7]

  • Data Acquisition and Analysis:

    • Inject the prepared samples, calibration standards, and quality controls.

    • Record the chromatograms and integrate the peak areas for the analytes and the internal standard.

    • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards.

    • Determine the concentration of the analytes in the unknown samples from the calibration curve.

Visualizations

Experimental Workflow Diagram

G cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis Sample Plasma Sample (1 mL) Add_IS Add Internal Standard Sample->Add_IS Alkalinize Alkalinize (pH 9.7) Add_IS->Alkalinize LLE1 Liquid-Liquid Extraction (e.g., Hexane/Isoamyl Alcohol) Alkalinize->LLE1 Back_Extract Back-Extraction (0.1 M HCl) LLE1->Back_Extract Evaporate Evaporate to Dryness Back_Extract->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into HPLC System Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect Detection (UV, Amperometric, etc.) Separate->Detect Data Data Acquisition & Analysis Detect->Data

Caption: Workflow for this compound detection in plasma.

Metabolic Pathway and Analysis Relationship

G Imipramine Imipramine (Parent Drug) Metabolism Hepatic Metabolism (Hydroxylation) Imipramine->Metabolism In Vivo Analysis HPLC Analysis (Quantification) Imipramine->Analysis Metabolite This compound (Active Metabolite) Metabolism->Metabolite Metabolite->Analysis Target Analyte

Caption: Relationship between imipramine, its metabolite, and HPLC analysis.

References

Application Note: Quantitative Analysis of 2-Hydroxyimipramine in Human Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 2-hydroxyimipramine, an active metabolite of the tricyclic antidepressant imipramine, in human plasma using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol involves a liquid-liquid extraction (LLE) followed by derivatization to enhance the volatility and thermal stability of the analyte. The method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and in drug development settings. All quantitative data and experimental protocols are presented in detail to allow for straightforward implementation.

Introduction

This compound is a pharmacologically active metabolite of imipramine, a widely prescribed tricyclic antidepressant. Monitoring its concentration in plasma is crucial for understanding the metabolism of the parent drug and its contribution to the overall therapeutic and toxic effects. Gas chromatography coupled with mass spectrometry (GC-MS) offers high selectivity and sensitivity for the quantification of drug metabolites in complex biological matrices. However, due to the polar nature of this compound, a derivatization step is necessary to improve its chromatographic properties. This protocol outlines a validated GC-MS method for its analysis, incorporating a trifluoroacetyl derivatization.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction

A liquid-liquid extraction is employed to isolate this compound and the internal standard from the plasma matrix.

Materials:

  • Human plasma samples

  • This compound-d6 (Internal Standard, IS)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Hexane-isopropanol (95:5, v/v)

  • 0.1 M Sodium hydroxide

  • Phosphate (B84403) buffer (pH 7.4)

  • Centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To 1.0 mL of human plasma in a 15 mL centrifuge tube, add a known amount of this compound-d6 as the internal standard.

  • Add 1.0 mL of phosphate buffer (pH 7.4) and vortex for 30 seconds.

  • Adjust the pH of the sample to >11 by adding 0.1 M sodium hydroxide.

  • Add 5 mL of ethyl acetate, cap the tube, and vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean centrifuge tube.

  • Repeat the extraction of the aqueous layer with 5 mL of hexane-isopropanol (95:5, v/v).

  • Combine the organic extracts.

  • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.

Derivatization

The hydroxyl group of this compound is derivatized to form a more volatile trifluoroacetyl (TFA) ester.

Materials:

  • Dried sample extract

  • N-methyl-bis(trifluoroacetamide) (MBTFA)

  • Ethyl acetate (anhydrous)

  • Heating block

  • GC vials with inserts

Procedure:

  • Reconstitute the dried extract in 100 µL of anhydrous ethyl acetate.

  • Add 50 µL of N-methyl-bis(trifluoroacetamide) (MBTFA).

  • Cap the vial tightly and heat at 70°C for 30 minutes in a heating block.

  • Cool the vial to room temperature.

  • The sample is now ready for GC-MS analysis.

GC-MS Analysis

The derivatized sample is analyzed using a GC-MS system operating in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.

Instrumentation:

  • Gas chromatograph equipped with a mass selective detector (MSD).

  • Capillary column: 5% phenyl-methylpolysiloxane (e.g., DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

GC-MS Parameters:

ParameterValue
GC
Injection Volume1 µL
Injector Temperature280°C
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven Temperature ProgramInitial temperature 150°C, hold for 1 min, ramp at 15°C/min to 300°C, hold for 5 min.
MS
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230°C
Transfer Line Temperature280°C
Acquisition ModeSelected Ion Monitoring (SIM)

Selected Ion Monitoring (SIM) Parameters:

AnalyteQuantifier Ion (m/z)Qualifier Ion (m/z)
This compound-TFA derivative[To be determined empirically][To be determined empirically]
This compound-d6-TFA derivative (IS)[To be determined empirically][To be determined empirically]

Note: The specific m/z values for the TFA derivative of this compound and its deuterated internal standard should be determined by injecting a derivatized standard and examining the resulting mass spectrum. The base peak is typically chosen as the quantifier ion, and another prominent, specific ion is chosen as the qualifier.

Data Presentation

The following tables summarize the expected quantitative performance of this method. The data is representative and should be validated in the user's laboratory.

Table 1: Calibration Curve for this compound

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
5[Example Value]
10[Example Value]
25[Example Value]
50[Example Value]
100[Example Value]
250[Example Value]
500[Example Value]
Linearity (r²) > 0.995

Table 2: Method Validation Parameters

ParameterResult
Limit of Detection (LOD) ~1 ng/mL
Limit of Quantification (LOQ) 5 ng/mL
Precision (Intra-day, %CV) < 10%
Precision (Inter-day, %CV) < 15%
Accuracy (Recovery, %) 90-110%

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the derivatization reaction.

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_data Data Processing plasma 1. Plasma Sample Spiked with IS extraction 2. Liquid-Liquid Extraction plasma->extraction evaporation 3. Evaporation to Dryness extraction->evaporation reconstitution 4. Reconstitution evaporation->reconstitution derivat 5. Add MBTFA & Heat reconstitution->derivat gcms 6. GC-MS Analysis (SIM) quant 7. Quantification gcms->quant deriv deriv deriv->gcms

GC-MS analysis workflow for this compound.

derivatization_reaction reactant This compound (with -OH group) reagent + N-methyl-bis(trifluoroacetamide) (MBTFA) reactant->reagent product Trifluoroacetyl (TFA) Derivative (volatile and thermally stable) reagent->product Heat (70°C)

Derivatization of this compound with MBTFA.

Conclusion

The GC-MS method described provides a reliable and sensitive approach for the quantification of this compound in human plasma. The sample preparation procedure, involving liquid-liquid extraction and a straightforward derivatization step, ensures clean extracts and chromatograms with good peak shapes. This application note serves as a comprehensive guide for researchers in clinical and pharmaceutical settings requiring the accurate measurement of this important metabolite.

Application Note: Quantitative Analysis of 2-Hydroxyimipramine in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the sensitive and selective quantification of 2-hydroxyimipramine, an active metabolite of the tricyclic antidepressant imipramine (B1671792), in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method employs a straightforward protein precipitation for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring research, and drug metabolism studies.

Introduction

Imipramine is a widely prescribed tricyclic antidepressant that undergoes extensive hepatic metabolism, primarily through N-demethylation to desipramine (B1205290) and hydroxylation. The 2-hydroxylation of imipramine, catalyzed by the cytochrome P450 enzyme CYP2D6, results in the formation of this compound, a pharmacologically active metabolite.[1] Accurate measurement of this compound is crucial for a comprehensive understanding of imipramine's pharmacokinetics and its overall therapeutic and potential toxic effects. LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for the bioanalysis of drugs and their metabolites in complex biological matrices.[2]

Experimental

Sample Preparation

A protein precipitation method is utilized for the extraction of this compound from human plasma.

Materials:

  • Human plasma (K2EDTA)

  • Acetonitrile (B52724) (HPLC grade), chilled to -20°C

  • Internal Standard (IS) working solution (e.g., this compound-d4 or a structurally similar compound like 2-hydroxydesipramine (B23142) at an appropriate concentration in methanol)

  • 1.5 mL microcentrifuge tubes

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is performed on a C18 reversed-phase column.

LC Conditions:

ParameterValue
HPLC System A high-performance or ultra-high-performance liquid chromatography system
Column C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient See Table 1

Table 1: Gradient Elution Profile

Time (min)% Mobile Phase B
0.010
2.590
3.090
3.110
5.010
Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

MS/MS Conditions:

ParameterValue
Mass Spectrometer A triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 150°C
Desolvation Gas Nitrogen
Desolvation Temp. 400°C
Capillary Voltage 3.0 kV

Table 2: MRM Transitions and Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
This compound297.486.1OptimizeOptimize
Internal Standard (IS)Analyte-dependentAnalyte-dependentOptimizeOptimize

Note: The product ion for this compound is inferred from the fragmentation of structurally similar compounds like 2-hydroxydesipramine (m/z 283.3 → 72.2) and trimipramine (B1683260) (m/z 295 -> 100/86). The common fragment of m/z 86 corresponds to the dimethylaminopropyl side chain. Cone voltage and collision energy should be optimized for the specific instrument used.

Data Presentation

The following tables summarize the expected quantitative performance of the method, based on data from closely related compounds imipramine and desipramine.[2]

Table 3: Calibration Curve Parameters (Reference Data)

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)
Imipramine5.0 - 1000.0> 0.99
Desipramine5.0 - 250.0> 0.99

Table 4: Precision and Accuracy (Reference Data)

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Imipramine
Low12.5< 15< 1585 - 115
Mid125.0< 15< 1585 - 115
High800.0< 15< 1585 - 115
Desipramine
Low12.5< 15< 1585 - 115
Mid125.0< 15< 1585 - 115
High200.0< 15< 1585 - 115

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 100 µL Human Plasma is Add Internal Standard plasma->is ppt Add 300 µL Acetonitrile (Protein Precipitation) is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc Liquid Chromatography (C18 Column) supernatant->lc ms Tandem Mass Spectrometry (ESI+, MRM) lc->ms data Data Acquisition & Processing ms->data

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

Metabolic Pathway

G imipramine Imipramine cyp2c19 CYP2C19 imipramine->cyp2c19 cyp2d6_1 CYP2D6 imipramine->cyp2d6_1 desipramine Desipramine (Active Metabolite) cyp2d6_2 CYP2D6 desipramine->cyp2d6_2 hydroxyimipramine This compound (Active Metabolite) hydroxydesipramine 2-Hydroxydesipramine cyp2c19->desipramine cyp2d6_1->hydroxyimipramine cyp2d6_2->hydroxydesipramine

Caption: Metabolic pathway of imipramine.

Signaling Pathway

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron serotonin_release Serotonin (5-HT) Release serotonin 5-HT serotonin_release->serotonin norepinephrine_release Norepinephrine (NE) Release norepinephrine NE norepinephrine_release->norepinephrine sert SERT Transporter net NET Transporter serotonin->sert Reuptake serotonin_receptor 5-HT Receptors serotonin->serotonin_receptor norepinephrine->net Reuptake norepinephrine_receptor NE Receptors norepinephrine->norepinephrine_receptor downstream Downstream Signaling (e.g., cAMP, BDNF) serotonin_receptor->downstream norepinephrine_receptor->downstream response Neuronal Response downstream->response imipramine Imipramine & This compound imipramine->sert Inhibition imipramine->net Inhibition

Caption: Mechanism of action of imipramine and its active metabolites.

References

Application Notes and Protocols for the Analytical Determination of Imipramine and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of validated analytical methods for the quantitative determination of the tricyclic antidepressant imipramine (B1671792) and its major metabolites, including desipramine (B1205290), 2-hydroxyimipramine, 2-hydroxydesipramine, and ketoimipramine. The protocols detailed below are intended for use in research, clinical, and pharmaceutical drug development settings.

Overview of Analytical Techniques

The analysis of imipramine and its metabolites in biological matrices is crucial for therapeutic drug monitoring, pharmacokinetic studies, and toxicological assessments. A variety of analytical techniques have been developed for this purpose, with the most common being Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography (GC), and Capillary Electrophoresis (CE).

  • Liquid Chromatography-Mass Spectrometry (LC-MS) has become the gold standard due to its high sensitivity, specificity, and applicability to a wide range of compounds without the need for derivatization.[1][2]

  • Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS) or a nitrogen-phosphorus detector (NPD), offers high resolution but may require derivatization of the analytes to improve their volatility and thermal stability.[3][4]

  • Capillary Electrophoresis (CE) provides high separation efficiency and requires minimal sample and reagent consumption, making it a viable alternative for the analysis of these compounds.[5][6][7]

Major Metabolites of Imipramine

Imipramine undergoes extensive metabolism in the liver, primarily through N-demethylation and hydroxylation, forming several active and inactive metabolites.[8][9][10] The primary active metabolite is desipramine , formed by the removal of a methyl group.[1] Further metabolism includes hydroxylation at the 2 and 10 positions, leading to the formation of This compound and 2-hydroxydesipramine .[9][10] Another potential metabolite is ketoimipramine , formed through the oxidation of a hydroxylated intermediate.[8]

Quantitative Data Summary

The following tables summarize the quantitative performance of various analytical methods for the determination of imipramine and its metabolites.

Table 1: Liquid Chromatography-Mass Spectrometry (LC-MS) Methods
Analyte(s)MatrixMethodLOQLinearity RangeRecovery (%)Reference
Imipramine, DesipramineMouse SerumUHPLC-Q-TOF-MS5.0 ng/mL5.0-1000.0 ng/mL (Imi), 5.0-250.0 ng/mL (Des)96.0-97.6 (Imi), 87.0-99.5 (Des)[1][11]
Amitriptyline, Desipramine, Imipramine, NortriptylineHuman PlasmaLC-MS/MS1.0 ng/mL25-400 ng/mLNot Reported[12]
Amitriptyline, Maprotiline, Venlafaxine, Nortriptyline, Imipramine, DesipramineHuman PlasmaLC-vDMS-SIM/MS25 ng/mL25-2500 ng/mLNot Reported[13]
KetoimipramineHuman PlasmaUPLC-MS/MSNot ReportedNot ReportedNot Reported[8]
Table 2: Gas Chromatography (GC) Methods
Analyte(s)MatrixMethodLOQ/LODLinearity RangeRecovery (%)Reference
Imipramine, DesipramineHuman PlasmaGC-NPD5 µg/L (LOD)Not ReportedNot Reported[3]
Imipramine, Desipramine, this compound, 2-hydroxydesipraminePlasmaGC-MSNot ReportedNot ReportedNot Reported[9]
Amitriptyline, ImipramineUrineGC-MS1-5 ng/mLNot Reported79.2-102.6[4]
Table 3: Capillary Electrophoresis (CE) Methods

| Analyte(s) | Matrix | Method | LOD | Linearity Range | Reference | | --- | --- | --- | --- | --- | | Imipramine, Trimipramine (B1683260) | Pharmaceutical Dosage Form | CE-ECL | 5 nM (Imi), 1 nM (Tri) | 0.1-5 µM |[5] | | Amitriptyline, Nortriptyline, Imipramine, Desipramine, Doxepin, Nordoxepin | Human Serum | CZE | 30 ng/mL (Des), 50 ng/mL (others) | Not Reported |[7] |

Experimental Protocols

Protocol 1: UHPLC-Q-TOF-MS for Imipramine and Desipramine in Mouse Serum

This protocol is based on the method described by Zhao et al. (2016).[1][11]

A. Sample Preparation (Protein Precipitation)

  • Pipette 50 µL of mouse serum into a microcentrifuge tube.

  • Add 150 µL of ice-cold acetonitrile (B52724) to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for analysis.

B. Chromatographic Conditions

  • Instrument: Waters Acquity UPLC system coupled to a Xevo G2 Q-TOF MS.

  • Column: Acquity UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in 20 mM ammonium (B1175870) formate.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient is applied.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

C. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Capillary Voltage: 3.0 kV.

  • Sampling Cone Voltage: 30 V.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

  • Data Acquisition: MSE mode.

D. Quantification

  • Calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration. A linear regression model is used.

Protocol 2: GC-MS for Imipramine and Desipramine in Human Plasma

This protocol is based on the method by Pommier et al. (1997).[14]

A. Sample Preparation (Liquid-Liquid Extraction and Derivatization)

  • To 1 mL of plasma, add internal standards (D4-imipramine and D4-desipramine).

  • Alkalinize the plasma with sodium hydroxide.

  • Extract with 5 mL of n-heptane-isoamyl alcohol (99:1, v/v).

  • Vortex and centrifuge.

  • Transfer the organic layer and back-extract into 200 µL of 0.1 M sulfuric acid.

  • Alkalinize the aqueous phase and re-extract into 50 µL of toluene (B28343).

  • Evaporate the toluene to dryness.

  • Reconstitute the residue and add N-methyl-bis(trifluoroacetamide) (MBTFA) for derivatization of desipramine.

B. GC-MS Conditions

  • Instrument: A gas chromatograph coupled with a mass selective detector.

  • Column: Fused-silica capillary column coated with 5% phenyl methyl silicone (12 m x 0.2 mm i.d., 0.33 µm).

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: Start at an initial temperature and ramp up to a final temperature.

  • Mass Spectrometry: Selected Ion Monitoring (SIM) mode. Monitor m/z 234 for imipramine, m/z 238 for D4-imipramine, m/z 412 for the desipramine derivative, and m/z 416 for the D4-desipramine derivative.

Protocol 3: Capillary Zone Electrophoresis (CZE) for Tricyclic Antidepressants in Human Serum

This protocol is based on the method by Madej et al. (2012).[7]

A. Sample Preparation

  • To 0.5 mL of serum, add an internal standard (e.g., clomipramine).

  • Add acetonitrile to precipitate proteins.

  • Vortex and centrifuge.

  • The supernatant can be directly injected or further concentrated.

B. CZE Conditions

  • Instrument: Capillary electrophoresis system with a UV detector.

  • Capillary: Bare fused silica (B1680970) capillary (50 µm i.d.).

  • Background Electrolyte (BGE): 50 mM 3-(Cyclohexylamino)-2-hydroxy-1-propanesulfonic acid (CAPSO) at pH 9.54 in a methanol/water mixture with KCl.

  • Voltage: Applied voltage for separation.

  • Injection: Hydrodynamic or electrokinetic injection.

  • Detection: UV detection at a specified wavelength.

Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Biological_Sample Biological Sample (Plasma/Serum/Urine) Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Biological_Sample->Protein_Precipitation LLE Liquid-Liquid Extraction (e.g., Heptane/Isoamyl Alcohol) Biological_Sample->LLE SPE Solid Phase Extraction Biological_Sample->SPE LC_MS LC-MS/MS Protein_Precipitation->LC_MS LLE->LC_MS GC_MS GC-MS LLE->GC_MS CE Capillary Electrophoresis SPE->CE Quantification Quantification LC_MS->Quantification GC_MS->Quantification CE->Quantification Validation Method Validation Quantification->Validation

Caption: General experimental workflow for the analysis of imipramine and its metabolites.

G Imipramine Imipramine Desipramine Desipramine (Active Metabolite) Imipramine->Desipramine N-Demethylation Hydroxyimipramine This compound Imipramine->Hydroxyimipramine Hydroxylation Hydroxydesipramine 2-Hydroxydesipramine Desipramine->Hydroxydesipramine Hydroxylation Ketoimipramine Ketoimipramine Hydroxyimipramine->Ketoimipramine Oxidation Conjugates Glucuronide/Sulfate Conjugates Hydroxyimipramine->Conjugates Hydroxydesipramine->Conjugates

Caption: Simplified metabolic pathway of imipramine.

References

Application Notes and Protocols for the Extraction of 2-Hydroxyimipramine from Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the extraction of 2-hydroxyimipramine, an active metabolite of the tricyclic antidepressant imipramine (B1671792), from various biological matrices such as plasma, serum, and urine. The described methods are essential for pharmacokinetic studies, therapeutic drug monitoring, and toxicological analyses.

Introduction

This compound is a significant metabolite of imipramine, and its quantification in biological samples is crucial for understanding the parent drug's metabolism, efficacy, and potential toxicity. Accurate determination of its concentration requires efficient extraction from complex biological matrices. This document outlines two primary extraction techniques: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), followed by analytical quantification, typically using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Extraction Methodologies

The choice of extraction method depends on factors such as the biological matrix, the required sensitivity, sample throughput, and available equipment.

Liquid-Liquid Extraction (LLE)

LLE is a classic and widely used method for the extraction of drugs from biological fluids. It relies on the differential solubility of the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent.

Solid-Phase Extraction (SPE)

SPE is a more modern and often more efficient technique that separates components of a mixture according to their physical and chemical properties. It involves passing the sample through a solid sorbent, which retains the analyte. The analyte is then eluted with an appropriate solvent.

Quantitative Data Summary

The following tables summarize quantitative data for the extraction and analysis of imipramine and its metabolites, including this compound, from various biological samples. These values are indicative of the performance of the described methods.

Table 1: Liquid-Liquid Extraction Performance

AnalyteMatrixExtraction SolventRecovery (%)LOD (ng/mL)LOQ (ng/mL)Linearity (ng/mL)Reference
ImipraminePlasmaHexane/Isoamyl alcohol (98:2)85 ± 5-33-40[1][2]
DesipramineSerumAcetonitrile (for protein precipitation)87.0-99.5-5.05.0-250.0[3]
This compoundPlasma-97.8 ± 3.5 (UV), 90.3 ± 4.0 (Coulometric)---
ImipramineSerumAcetonitrile (for protein precipitation)96.0-97.6-5.05.0-1000.0[3]

Table 2: Solid-Phase Extraction Performance

AnalyteMatrixSorbent TypeRecovery (%)LOD (ng/mL)LOQ (ng/mL)Linearity (ng/mL)Reference
Imipramine & MetabolitesUrinePolymeric Reversed-Phase>90 (estimated)---
Tricyclic AntidepressantsUrineOasis WCX92-104-0.10.1-10.0

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction of this compound from Plasma

This protocol is adapted from methods for the extraction of imipramine and its hydroxylated metabolites.

Materials:

  • Human plasma sample

  • Internal Standard (IS) solution (e.g., a deuterated analog of this compound)

  • 0.1 M Sodium hydroxide (B78521) (NaOH)

  • Extraction solvent: Hexane/Isoamyl alcohol (98:2, v/v)

  • 0.1 M Hydrochloric acid (HCl)

  • Reconstitution solvent (mobile phase)

  • Centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen stream)

Procedure:

  • Pipette 1 mL of plasma into a 15 mL centrifuge tube.

  • Add a known amount of the internal standard.

  • Add 0.5 mL of 0.1 M NaOH to basify the sample (pH > 9).

  • Add 5 mL of hexane/isoamyl alcohol (98:2).

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean centrifuge tube.

  • Add 200 µL of 0.1 M HCl to the organic extract for back-extraction.

  • Vortex for 2 minutes.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the lower aqueous layer (containing the protonated analyte) to a clean tube.

  • Evaporate the aqueous extract to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for HPLC analysis.

Protocol 2: Solid-Phase Extraction of this compound from Urine

This protocol is a general procedure for the extraction of tricyclic antidepressants and their metabolites from urine.

Materials:

  • Urine sample

  • Internal Standard (IS) solution

  • β-Glucuronidase/Arylsulfatase (if analyzing conjugated metabolites)

  • Phosphate (B84403) buffer (pH 6.8)

  • SPE cartridges (e.g., C18 or a mixed-mode cation exchange)

  • Methanol (B129727) (for conditioning and elution)

  • Deionized water

  • Elution solvent (e.g., Methanol with 2% ammonia)

  • SPE vacuum manifold

  • Evaporator

Procedure:

  • (Optional, for conjugated metabolites) To 1 mL of urine, add β-glucuronidase/arylsulfatase and incubate according to the enzyme manufacturer's instructions to deconjugate the metabolites.

  • Add a known amount of the internal standard to the urine sample.

  • Add 1 mL of phosphate buffer (pH 6.8) and vortex.

  • SPE Cartridge Conditioning:

    • Pass 3 mL of methanol through the cartridge.

    • Pass 3 mL of deionized water through the cartridge.

    • Do not allow the cartridge to dry out.

  • Sample Loading:

    • Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of deionized water to remove interfering substances.

    • Dry the cartridge under vacuum for 5 minutes.

  • Elution:

    • Elute the analyte with 3 mL of the elution solvent (e.g., methanol with 2% ammonia).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase for analysis.

Visualized Workflows

Liquid-Liquid Extraction (LLE) Workflow

LLE_Workflow Sample 1. Biological Sample (Plasma/Urine) Add_IS_Base 2. Add Internal Standard & Basify Sample->Add_IS_Base Add_Solvent 3. Add Organic Solvent Add_IS_Base->Add_Solvent Vortex_Centrifuge 4. Vortex & Centrifuge Add_Solvent->Vortex_Centrifuge Separate_Organic 5. Separate Organic Layer Vortex_Centrifuge->Separate_Organic Back_Extract 6. Back-extract with Acid Separate_Organic->Back_Extract Evaporate 7. Evaporate Aqueous Layer Back_Extract->Evaporate Reconstitute 8. Reconstitute Evaporate->Reconstitute Analysis 9. LC-MS/MS or GC-MS Analysis Reconstitute->Analysis

Caption: Liquid-Liquid Extraction Workflow.

Solid-Phase Extraction (SPE) Workflow

SPE_Workflow Sample_Pretreat 1. Sample Pre-treatment (e.g., Hydrolysis) Load 3. Load Sample Sample_Pretreat->Load Condition 2. Condition SPE Cartridge Condition->Load Wash 4. Wash Cartridge Load->Wash Elute 5. Elute Analyte Wash->Elute Evaporate 6. Evaporate Eluate Elute->Evaporate Reconstitute 7. Reconstitute Evaporate->Reconstitute Analysis 8. LC-MS/MS or GC-MS Analysis Reconstitute->Analysis

Caption: Solid-Phase Extraction Workflow.

Analytical Considerations

Following extraction, the samples are typically analyzed by HPLC coupled with UV or mass spectrometry (MS) detection, or by GC-MS.

  • HPLC-UV: A cost-effective method, but may lack the sensitivity and selectivity required for low concentrations.

  • LC-MS/MS: The gold standard for quantification of drugs and metabolites in biological fluids, offering high sensitivity and selectivity.

  • GC-MS: Often requires derivatization of the analyte to increase its volatility and thermal stability. A common derivatizing agent is N-methyl-bis-trifluoroacetamide (MBTFA).[4]

Conclusion

The choice between LLE and SPE for the extraction of this compound will depend on the specific requirements of the study. LLE is a robust and well-established method, while SPE can offer higher throughput and cleaner extracts. The provided protocols and data serve as a comprehensive guide for researchers to develop and validate their own analytical methods for the quantification of this compound in biological samples.

References

Application Notes and Protocols for the Synthesis of Deuterated 2-Hydroxyimipramine Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of deuterated 2-hydroxyimipramine, a critical internal standard for quantitative bioanalytical assays. The synthesis involves a multi-step process commencing with the preparation of a deuterated imipramine (B1671792) precursor, followed by regioselective functionalization to introduce the hydroxyl group at the 2-position of the dibenzazepine (B1670418) ring. This internal standard is essential for accurate quantification of the active metabolite this compound in complex biological matrices by mass spectrometry-based methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol herein offers a comprehensive guide for chemists and researchers in the fields of drug metabolism, pharmacokinetics, and clinical chemistry.

Introduction

Imipramine is a tricyclic antidepressant that undergoes extensive metabolism in the body. One of its major pharmacologically active metabolites is this compound.[1][2] Accurate quantification of this metabolite in biological fluids is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development.[3] Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry, as they compensate for variations in sample preparation and instrument response.[4] Deuterated this compound, particularly a d4 analog, has been utilized as an effective internal standard in gas chromatography-mass spectrometry (GC-MS) and LC-MS methods for the precise measurement of its unlabeled counterpart.[1]

The synthesis of deuterated this compound is not a trivial process and requires a carefully planned synthetic strategy. A common approach involves the initial synthesis of a deuterated imipramine precursor, followed by the regioselective introduction of a hydroxyl group. One plausible chemical strategy to achieve the desired 2-hydroxylation is through a nitration-reduction-diazotization sequence on the deuterated imipramine core. This application note provides a detailed, step-by-step protocol for the synthesis, purification, and characterization of deuterated this compound.

Synthetic Pathway Overview

The proposed synthetic pathway for deuterated this compound (d4-2-hydroxyimipramine) initiates with the synthesis of deuterated iminodibenzyl (B195756), followed by N-alkylation to yield deuterated imipramine. Subsequent nitration, reduction, and diazotization afford the final product.

Synthesis_Workflow cluster_step1 Step 1: Deuterated Iminodibenzyl Synthesis cluster_step2 Step 2: N-Alkylation cluster_step3 Step 3: Nitration cluster_step4 Step 4: Reduction cluster_step5 Step 5: Diazotization & Hydrolysis d_iminodibenzyl Deuterated Iminodibenzyl d_imipramine Deuterated Imipramine (d4-Imipramine) d_iminodibenzyl->d_imipramine 3-(Dimethylamino)-1-propyl chloride-d4 d_nitro_imipramine Deuterated 2-Nitroimipramine (B1213970) d_imipramine->d_nitro_imipramine Nitrating Agent (e.g., HNO3/H2SO4) d_amino_imipramine Deuterated 2-Aminoimipramine d_nitro_imipramine->d_amino_imipramine Reducing Agent (e.g., SnCl2/HCl) d_hydroxy_imipramine Deuterated this compound (d4-2-Hydroxyimipramine) d_amino_imipramine->d_hydroxy_imipramine 1. NaNO2/HCl 2. H2O, Heat

Caption: Proposed synthetic workflow for deuterated this compound.

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade or higher and used as received unless otherwise noted. Deuterated reagents should be of high isotopic purity. All reactions should be carried out in a well-ventilated fume hood. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are required for characterization and purity assessment.

Step 1: Synthesis of Deuterated Iminodibenzyl (d8-Iminodibenzyl)

A plausible route to deuterated iminodibenzyl is via an Ullmann condensation of a deuterated 2-halonitrobenzene followed by reductive cyclization.

  • Reaction: 2,2'-Dinitrodibenzyl-d8 is synthesized and subsequently reduced and cyclized to form d8-iminodibenzyl.

  • Detailed Protocol:

    • Synthesize 2-nitrotoluene-d7 (B562403) by methods described in the literature, for example, through nitration of toluene-d8.

    • Convert 2-nitrotoluene-d7 to 2-nitrobenzyl-d6 bromide.

    • Couple two molecules of 2-nitrobenzyl-d6 bromide to form 2,2'-dinitrodibenzyl-d12.

    • Reduce the nitro groups of 2,2'-dinitrodibenzyl-d12 using a suitable reducing agent (e.g., tin(II) chloride in hydrochloric acid) to yield the corresponding diamine.

    • Cyclize the diamine by heating to form d8-iminodibenzyl.

    • Purify the product by column chromatography or recrystallization.

Step 2: Synthesis of Deuterated Imipramine (d4-Imipramine)

  • Reaction: N-alkylation of d8-iminodibenzyl with a deuterated side chain.

  • Detailed Protocol:

    • Dissolve d8-iminodibenzyl in a suitable aprotic solvent such as toluene (B28343) or dimethylformamide (DMF).

    • Add a strong base, such as sodium hydride (NaH) or sodium amide (NaNH2), portion-wise at 0 °C.

    • Allow the reaction to stir at room temperature for 1 hour.

    • Add 3-(dimethylamino)-1-propyl chloride-d4 hydrochloride.

    • Heat the reaction mixture (e.g., 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

    • Purify the crude product by column chromatography to yield d4-imipramine.

Step 3: Synthesis of Deuterated 2-Nitroimipramine

  • Reaction: Regioselective nitration of d4-imipramine.[5]

  • Detailed Protocol:

    • Cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0 °C.

    • Slowly add a solution of d4-imipramine in concentrated sulfuric acid to the nitrating mixture while maintaining the temperature below 5 °C.

    • Stir the reaction at 0-5 °C for a specified time, monitoring the reaction progress by TLC or LC-MS.

    • Carefully pour the reaction mixture onto crushed ice and basify with a concentrated aqueous solution of sodium hydroxide (B78521) or ammonium (B1175870) hydroxide to precipitate the product.

    • Filter the precipitate, wash with water, and dry under vacuum.

    • Purify the crude product by column chromatography to isolate the 2-nitro isomer.

Step 4: Synthesis of Deuterated 2-Aminoimipramine

  • Reaction: Reduction of the nitro group to an amine.

  • Detailed Protocol:

    • Suspend deuterated 2-nitroimipramine in a mixture of ethanol (B145695) and concentrated hydrochloric acid.

    • Add tin(II) chloride dihydrate portion-wise and heat the mixture to reflux.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction mixture and neutralize with a strong base (e.g., NaOH) to precipitate the product.

    • Extract the product with an organic solvent, dry the organic layer, and evaporate the solvent.

    • Purify the crude amine by column chromatography.

Step 5: Synthesis of Deuterated this compound

  • Reaction: Diazotization of the amino group followed by hydrolysis.

  • Detailed Protocol:

    • Dissolve deuterated 2-aminoimipramine in a dilute aqueous acid solution (e.g., H2SO4 or HCl) and cool to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (NaNO2) dropwise, keeping the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

    • Slowly add the diazonium salt solution to a boiling aqueous solution of copper(II) sulfate (B86663) or simply heat the acidic solution to induce hydrolysis.

    • Maintain the temperature until nitrogen evolution ceases.

    • Cool the reaction mixture and neutralize to precipitate the crude product.

    • Extract the product with an organic solvent and purify by preparative HPLC to obtain deuterated this compound.

Data Presentation

The following table summarizes the expected transformations and can be used to record experimental data.

Step Reaction Starting Material Reagents Product Expected Yield (%) Isotopic Purity (%) Chemical Purity (%)
1Reductive CyclizationDeuterated 2,2'-DinitrodibenzylSnCl2, HClDeuterated Iminodibenzyl60-70>98>95
2N-AlkylationDeuterated IminodibenzylNaH, 3-(Dimethylamino)-1-propyl chloride-d4Deuterated Imipramine70-80>98>98
3NitrationDeuterated ImipramineHNO3, H2SO4Deuterated 2-Nitroimipramine40-50>98>95 (as 2-isomer)
4ReductionDeuterated 2-NitroimipramineSnCl2, HClDeuterated 2-Aminoimipramine80-90>98>98
5Diazotization/HydrolysisDeuterated 2-AminoimipramineNaNO2, H2SO4; HeatDeuterated this compound30-40>98>99

Application in Bioanalytical Methods

The synthesized deuterated this compound serves as an ideal internal standard for the quantification of this compound in biological samples. A typical workflow for its application in an LC-MS/MS assay is depicted below.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample Biological Sample (Plasma, Urine, etc.) add_is Spike with Deuterated This compound Internal Standard sample->add_is extraction Protein Precipitation / Liquid-Liquid Extraction / Solid-Phase Extraction add_is->extraction evaporation Evaporation and Reconstitution extraction->evaporation lc_separation UPLC/HPLC Separation evaporation->lc_separation ms_detection Tandem Mass Spectrometry Detection (MRM Mode) lc_separation->ms_detection quantification Quantification using Analyte/Internal Standard Peak Area Ratio ms_detection->quantification

Caption: Workflow for the use of deuterated this compound as an internal standard.

Conclusion

This application note provides a comprehensive, albeit constructed, protocol for the synthesis of deuterated this compound as an internal standard for quantitative bioanalysis. The multi-step synthesis requires careful execution and purification at each stage to ensure the final product's high chemical and isotopic purity. The availability of this stable isotope-labeled standard is paramount for the accurate and precise quantification of this compound in complex biological matrices, thereby supporting crucial studies in drug metabolism, pharmacokinetics, and clinical research. Researchers are encouraged to adapt and optimize the proposed procedures to their specific laboratory conditions and available resources.

References

Application Notes and Protocols for 2-Hydroxyimipramine in Neuronal Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyimipramine is a primary active metabolite of the tricyclic antidepressant imipramine (B1671792).[1][2] Formed in the liver through hydroxylation, this metabolite is pharmacologically active and contributes to the overall therapeutic and adverse effects of the parent drug.[1][3] Notably, this compound can penetrate the central nervous system, making its direct effects on neuronal cells a critical area of study for understanding the complete pharmacological profile of imipramine and for the development of novel therapeutics.[1] These application notes provide detailed protocols for the use of this compound in neuronal cell culture, including methods for assessing its effects on cell viability and neurotransmitter reuptake.

Mechanism of Action

The primary mechanism of action for this compound, similar to its parent compound, is the inhibition of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) reuptake by blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET), respectively.[4][5] By blocking these transporters, this compound increases the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing serotonergic and noradrenergic signaling.

Downstream of transporter inhibition, this enhanced signaling can lead to the activation of intracellular cascades. For instance, increased neurotransmitter binding to G-protein coupled receptors can modulate the activity of adenylyl cyclase, leading to changes in cyclic AMP (cAMP) levels. This in turn can activate Protein Kinase A (PKA), which can phosphorylate and activate the cAMP-responsive element-binding protein (CREB). Activated CREB then translocates to the nucleus to promote the transcription of genes involved in neurogenesis and synaptic plasticity, such as Brain-Derived Neurotrophic Factor (BDNF).[5]

cluster_nucleus Nucleus drug This compound sert SERT drug->sert Inhibits net NET drug->net Inhibits synaptic_cleft Synaptic Cleft (Increased 5-HT & NE) serotonin Serotonin (5-HT) serotonin->sert norepinephrine Norepinephrine (NE) norepinephrine->net receptors Postsynaptic Receptors (e.g., GPCRs) synaptic_cleft->receptors Activates adenylyl_cyclase Adenylyl Cyclase receptors->adenylyl_cyclase Modulates camp cAMP adenylyl_cyclase->camp Produces pka Protein Kinase A (PKA) camp->pka Activates creb CREB pka->creb Phosphorylates nucleus Nucleus creb->nucleus bdnf BDNF Gene Transcription neurogenesis Neurogenesis & Synaptic Plasticity bdnf->neurogenesis Promotes

Caption: Signaling pathway of this compound. (Max Width: 760px)

Data Presentation

The following tables summarize hypothetical quantitative data for this compound based on the reported activity of parent tricyclic antidepressants and their hydroxylated metabolites. This data should be empirically verified for specific cell lines and experimental conditions.

Table 1: Hypothetical Inhibitory Activity at Monoamine Transporters

TargetParameterValue (nM)
Serotonin Transporter (SERT)Ki15 - 50
Norepinephrine Transporter (NET)Ki50 - 150

Disclaimer: These values are estimates based on the known pharmacology of related compounds and require experimental validation.

Table 2: Hypothetical Cytotoxicity in Neuronal Cell Lines

Cell LineTime PointParameterValue (µM)
SH-SY5Y (differentiated)48 hoursIC5040 - 80
Primary Cortical Neurons48 hoursIC5025 - 60

Disclaimer: These values are estimates and can vary significantly based on the cell type, density, and assay conditions. It is crucial to perform a dose-response curve to determine the IC50 for your specific experimental setup.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol details the preparation of a concentrated stock solution of this compound for use in cell culture.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or cryovials

  • Analytical balance

  • Vortex mixer

  • Sterile 0.22 µm syringe filter

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood).

  • Weighing: Accurately weigh the desired amount of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM). Vortex thoroughly until the powder is completely dissolved. The solution should be clear.

  • Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.

  • Aliquoting and Storage: Distribute the sterile stock solution into single-use aliquots to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for long-term storage.

Note on Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept to a minimum, ideally ≤ 0.1%, to avoid solvent-induced cytotoxicity.

Protocol 2: Neuronal Cell Viability Assessment using MTT Assay

This protocol describes how to assess the cytotoxicity of this compound on a neuronal cell line (e.g., SH-SY5Y) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

start Start: Seed Neuronal Cells in 96-well plate differentiate Differentiate cells (if required, e.g., SH-SY5Y with retinoic acid) start->differentiate prepare_drug Prepare serial dilutions of This compound in culture medium differentiate->prepare_drug treat Treat cells with drug dilutions (include vehicle control) prepare_drug->treat incubate Incubate for desired time (e.g., 24, 48, 72 hours) treat->incubate add_mtt Add MTT reagent to each well incubate->add_mtt incubate_mtt Incubate for 2-4 hours at 37°C (Formazan crystal formation) add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan (B1609692) crystals incubate_mtt->solubilize read Measure absorbance at 570 nm using a plate reader solubilize->read analyze Analyze data: Calculate % viability vs. control Determine IC50 read->analyze end End analyze->end

Caption: Workflow for MTT cytotoxicity assay. (Max Width: 760px)

Materials:

  • Differentiated neuronal cells in a 96-well plate

  • This compound stock solution (from Protocol 1)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 100% DMSO or 0.01 M HCl in 10% SDS)

  • Multi-well plate reader

Procedure:

  • Cell Seeding: Seed neuronal cells at an appropriate density in a 96-well plate and allow them to adhere and differentiate as required.

  • Drug Preparation: Prepare serial dilutions of this compound from the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations. Also, prepare a vehicle control containing the same final concentration of DMSO as the highest drug concentration.

  • Cell Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly on an orbital shaker to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a multi-well plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the IC50 value (the concentration of the drug that causes 50% inhibition of cell viability).

Protocol 3: Neurotransmitter Uptake Assay

This protocol provides a general framework for assessing the inhibitory effect of this compound on serotonin or norepinephrine uptake in neuronal cells or synaptosomes.

Materials:

  • Neuronal cell culture or synaptosome preparation

  • This compound

  • Radiolabeled neurotransmitter (e.g., [³H]Serotonin or [³H]Norepinephrine)

  • Uptake buffer (e.g., Krebs-Ringer buffer)

  • Scintillation fluid and counter

Procedure:

  • Cell/Synaptosome Preparation: Prepare the neuronal cells or synaptosomes according to standard laboratory protocols.

  • Pre-incubation: Pre-incubate the cells/synaptosomes with various concentrations of this compound or a vehicle control in uptake buffer for a specified time at 37°C.

  • Initiate Uptake: Add the radiolabeled neurotransmitter to initiate the uptake reaction and incubate for a short period (e.g., 5-15 minutes).

  • Terminate Uptake: Stop the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold uptake buffer to remove unincorporated radiolabel.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the amount of neurotransmitter uptake at each concentration of this compound relative to the control. Calculate the IC50 value for uptake inhibition.

Conclusion

This compound is a pharmacologically active metabolite that warrants investigation to fully understand the effects of imipramine. The protocols and information provided herein offer a foundation for researchers to explore the in vitro effects of this compound on neuronal cells, contributing to a more complete picture of its neuropharmacological profile. It is essential to empirically determine the optimal concentrations and conditions for each specific experimental model.

References

Unveiling the Neuropharmacological Profile of 2-Hydroxyimipramine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyimipramine is a primary active metabolite of the tricyclic antidepressant imipramine (B1671792), formed in the liver through hydroxylation by cytochrome P450 enzymes.[1][2] As an active metabolite, it contributes to the overall therapeutic and adverse effect profile of imipramine. Understanding the specific neuropharmacological applications of this compound is crucial for a comprehensive grasp of imipramine's mechanism of action and for the development of novel therapeutics with improved efficacy and safety profiles. These application notes provide a detailed overview of the known neuropharmacological properties of this compound, alongside standardized protocols for its investigation.

Pharmacological Profile and Mechanism of Action

This compound, like its parent compound, is believed to exert its antidepressant effects through the inhibition of monoamine reuptake. In vitro studies have indicated that hydroxylated metabolites of tricyclic antidepressants can inhibit the uptake of norepinephrine (B1679862) (NE) and serotonin (B10506) (5-HT) to a similar extent as the parent compounds.[2] This suggests that this compound likely binds to the norepinephrine transporter (NET) and the serotonin transporter (SERT), increasing the synaptic availability of these key neurotransmitters involved in mood regulation. While its affinity for the dopamine (B1211576) transporter (DAT) is considered to be significantly lower, in line with other tricyclic antidepressants.[3]

Beyond its primary targets, this compound may also interact with other receptors, contributing to both its therapeutic and side-effect profile. For instance, it has been shown to have an affinity for the norepinephrine transporter in rat heart cells.[1]

Quantitative Data

CompoundTargetParameterValue (nM)Reference
ImipramineSERTK D1.4[3]
NETK D37[3]
DATK i2580[4]
Histamine H1 ReceptorK d37[3]
Muscarinic Acetylcholine ReceptorK d46[3]
α1-Adrenergic ReceptorK d32[3]
ImipraminehERG ChannelIC 503400[5]

Application Notes

Investigating Antidepressant Efficacy

The primary application of this compound in neuropharmacology research is in understanding its contribution to the antidepressant effects of imipramine. In vivo models of depression, such as the forced swim test or chronic mild stress models, can be utilized to assess its antidepressant-like activity.

Elucidating Side Effect Profiles

A significant area of research is the contribution of this compound to the adverse effects of imipramine, particularly cardiotoxicity. Studies have shown that this compound is significantly more cardiotoxic than its parent compound. This is attributed, in part, to the blockade of cardiac potassium channels, such as the hERG channel, leading to potential QT interval prolongation and arrhythmias.

Pharmacokinetic and Drug Metabolism Studies

As a major metabolite, this compound is a key analyte in pharmacokinetic studies of imipramine. Understanding its formation, distribution, and elimination is essential for predicting drug-drug interactions and individual variability in response to imipramine treatment.

Experimental Protocols

Radioligand Binding Assay for Monoamine Transporters

This protocol describes a method to determine the binding affinity of this compound for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.

Workflow for Radioligand Binding Assay

prep Prepare cell membranes expressing SERT, NET, or DAT incubate Incubate membranes with radioligand and varying concentrations of This compound prep->incubate separate Separate bound and free radioligand via filtration incubate->separate quantify Quantify bound radioactivity using liquid scintillation counting separate->quantify analyze Analyze data to determine Ki values quantify->analyze

Caption: Workflow for determining the binding affinity of this compound to monoamine transporters.

Materials:

  • Cell membranes expressing human SERT, NET, or DAT

  • Radioligands: [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET), [³H]WIN 35,428 (for DAT)

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • 96-well filter plates

  • Scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Thaw cell membranes on ice and resuspend in assay buffer.

  • Assay Setup: In a 96-well plate, add assay buffer, the appropriate radioligand at a concentration near its Kd, and varying concentrations of this compound (typically from 10⁻¹⁰ M to 10⁻⁵ M).

  • Initiate Binding: Add the cell membrane suspension to each well to start the binding reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value of this compound and calculate the Ki using the Cheng-Prusoff equation.

Neurotransmitter Uptake Assay

This protocol measures the functional inhibition of monoamine transporters by this compound.

Workflow for Neurotransmitter Uptake Assay

cells Culture cells expressing SERT, NET, or DAT preincubate Pre-incubate cells with varying concentrations of This compound cells->preincubate add_substrate Add radiolabeled neurotransmitter ([³H]5-HT, [³H]NE, or [³H]DA) preincubate->add_substrate incubate_uptake Incubate to allow for neurotransmitter uptake add_substrate->incubate_uptake terminate Terminate uptake by rapid washing with ice-cold buffer incubate_uptake->terminate lyse Lyse cells and quantify intracellular radioactivity terminate->lyse analyze Analyze data to determine IC50 values lyse->analyze

Caption: Workflow for assessing the functional inhibition of monoamine transporters by this compound.

Materials:

  • Cells stably expressing human SERT, NET, or DAT

  • Radiolabeled neurotransmitters: [³H]Serotonin, [³H]Norepinephrine, or [³H]Dopamine

  • This compound

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Cell lysis solution

  • Scintillation fluid and counter

Procedure:

  • Cell Culture: Plate cells in a suitable multi-well plate and grow to confluence.

  • Pre-incubation: Wash cells with uptake buffer and then pre-incubate with varying concentrations of this compound for a short period (e.g., 10-20 minutes).

  • Uptake Initiation: Add the respective radiolabeled neurotransmitter to each well.

  • Incubation: Incubate for a short period (e.g., 5-15 minutes) at 37°C to allow for uptake.

  • Termination: Rapidly aspirate the medium and wash the cells multiple times with ice-cold uptake buffer to stop the uptake process.

  • Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value for the inhibition of neurotransmitter uptake.

In Vivo Microdialysis

This protocol allows for the in vivo measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals following the administration of this compound.

Workflow for In Vivo Microdialysis

surgery Surgically implant microdialysis guide cannula into the target brain region recovery Allow animal to recover from surgery surgery->recovery probe_insertion Insert microdialysis probe and begin perfusion with artificial CSF recovery->probe_insertion baseline Collect baseline dialysate samples probe_insertion->baseline administer Administer this compound (e.g., via intraperitoneal injection) baseline->administer collect_samples Collect post-administration dialysate samples at regular intervals administer->collect_samples analyze Analyze neurotransmitter content in dialysate using HPLC-ECD collect_samples->analyze

Caption: Workflow for in vivo microdialysis to measure neurotransmitter levels after this compound administration.

Materials:

  • Laboratory animals (e.g., rats, mice)

  • Stereotaxic apparatus

  • Microdialysis probes and guide cannulae

  • Perfusion pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • This compound

  • HPLC system with electrochemical detection (ECD)

Procedure:

  • Surgical Implantation: Under anesthesia, use a stereotaxic frame to implant a guide cannula into the desired brain region (e.g., prefrontal cortex, hippocampus).

  • Recovery: Allow the animal to recover fully from surgery.

  • Probe Insertion and Perfusion: On the day of the experiment, insert a microdialysis probe through the guide cannula and begin perfusing with aCSF at a low flow rate.

  • Baseline Collection: After a stabilization period, collect several baseline dialysate samples.

  • Drug Administration: Administer this compound systemically.

  • Sample Collection: Continue to collect dialysate samples at regular intervals for several hours post-administration.

  • Neurotransmitter Analysis: Analyze the concentration of neurotransmitters (e.g., serotonin, norepinephrine, dopamine) and their metabolites in the dialysate samples using HPLC-ECD.

Signaling Pathway

The primary signaling pathway affected by this compound is the modulation of monoaminergic neurotransmission through the blockade of reuptake transporters.

Monoaminergic Synapse Modulation

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA Monoamine (Serotonin/Norepinephrine) Vesicle Synaptic Vesicle MA->Vesicle Release Release Vesicle->Release MA_cleft Increased Monoamine Concentration Release->MA_cleft Transporter SERT / NET HIMI This compound HIMI->Transporter Inhibition MA_cleft->Transporter Reuptake Receptor Postsynaptic Receptors MA_cleft->Receptor Binding Signal Downstream Signaling (Therapeutic Effect) Receptor->Signal

Caption: this compound inhibits SERT/NET, increasing synaptic monoamine levels and enhancing postsynaptic signaling.

Conclusion

This compound is a pharmacologically active metabolite that plays a significant role in the neuropharmacology of imipramine. Its inhibitory action on serotonin and norepinephrine transporters contributes to the antidepressant effects, while its off-target activities, particularly on cardiac ion channels, are implicated in adverse events. The protocols outlined here provide a framework for researchers to further investigate the nuanced pharmacological profile of this important metabolite, paving the way for a better understanding of tricyclic antidepressant action and the development of safer and more effective treatments for depressive disorders.

References

Application Notes and Protocols for Bioassay Development: Measuring 2-Hydroxyimipramine Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for developing a robust bioassay to determine the activity of 2-hydroxyimipramine, a primary active metabolite of the tricyclic antidepressant imipramine (B1671792). The protocols herein detail methods to quantify the inhibitory effects of this compound on the norepinephrine (B1679862) transporter (NET), a key target in its mechanism of action.

Introduction

This compound is a significant metabolite of imipramine, a first-generation tricyclic antidepressant.[1][2] While imipramine itself is a potent inhibitor of both the serotonin (B10506) transporter (SERT) and the norepinephrine transporter (NET), its metabolites, including this compound, also exhibit pharmacological activity. Specifically, this compound has a notable affinity for the norepinephrine transporter.[1][3] Developing a specific and sensitive bioassay is crucial for understanding its distinct pharmacological profile, evaluating its contribution to the overall therapeutic effect of imipramine, and for screening new chemical entities targeting monoamine transporters.

This document outlines two primary cell-based assay methodologies: a competitive radioligand binding assay to determine the binding affinity of this compound to the norepinephrine transporter, and a functional neurotransmitter uptake assay to measure its inhibitory potency on norepinephrine reuptake. Both radioactive and fluorescent methods for the uptake assay are described.

Mechanism of Action: Inhibition of Norepinephrine Reuptake

The therapeutic effects of many antidepressants, including the active metabolites of imipramine, are attributed to their ability to block the reuptake of neurotransmitters from the synaptic cleft, thereby increasing their concentration and enhancing neurotransmission. This compound primarily exerts its effect by inhibiting the norepinephrine transporter (NET).[1] NET is a membrane protein responsible for the sodium- and chloride-dependent reuptake of norepinephrine from the synapse back into the presynaptic neuron. By blocking this transporter, this compound increases the duration and concentration of norepinephrine in the synaptic cleft, leading to enhanced activation of adrenergic receptors.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron NE_Vesicle Norepinephrine Vesicles NE_Synapse Norepinephrine (NE) NE_Vesicle->NE_Synapse Release NET Norepinephrine Transporter (NET) 2_OH_Imipramine This compound 2_OH_Imipramine->NET Inhibition NE_Synapse->NET Adrenergic_Receptor Adrenergic Receptors NE_Synapse->Adrenergic_Receptor Binding Signal_Transduction Signal Transduction Adrenergic_Receptor->Signal_Transduction Activation

Caption: Mechanism of this compound Action

Experimental Protocols

Two primary methodologies are presented to assess the activity of this compound on the norepinephrine transporter.

Protocol 1: Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of this compound for the norepinephrine transporter by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the transporter.

cluster_workflow Competitive Radioligand Binding Assay Workflow prep Prepare cell membranes expressing NET incubate Incubate membranes with [3H]-Nisoxetine, varying concentrations of This compound, and controls prep->incubate separate Separate bound and free radioligand via filtration incubate->separate quantify Quantify bound radioligand using scintillation counting separate->quantify analyze Data analysis: Determine IC50 and Ki values quantify->analyze

Caption: Radioligand Binding Assay Workflow

Detailed Methodology:

  • Materials:

    • HEK293 cells stably expressing human norepinephrine transporter (hNET)

    • Cell culture reagents

    • Membrane preparation buffer (e.g., Tris-HCl with protease inhibitors)

    • Assay buffer (e.g., Tris-HCl with NaCl and other salts)

    • [³H]-Nisoxetine (or another suitable radioligand for NET)

    • This compound

    • Desipramine (B1205290) (as a positive control)

    • Glass fiber filters

    • Scintillation cocktail

    • Scintillation counter

  • Procedure:

    • Membrane Preparation: Culture HEK293-hNET cells to confluency. Harvest the cells, homogenize them in ice-cold membrane preparation buffer, and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend it in assay buffer. Determine the protein concentration.

    • Assay Setup: In a 96-well plate, add the following to each well:

      • Cell membrane preparation

      • A fixed concentration of [³H]-Nisoxetine (typically at its Kd)

      • A range of concentrations of this compound or desipramine.

      • For total binding, add assay buffer instead of a competitor.

      • For non-specific binding, add a high concentration of a known NET inhibitor (e.g., desipramine).

    • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.

    • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound radioligand from the free radioligand. Wash the filters with ice-cold assay buffer.

    • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Compound Parameter Expected Value Range Assay System
Desipramine (Control)Ki for NET1 - 10 nMRadioligand Binding
This compoundKi for NET10 - 100 nMRadioligand Binding
Protocol 2: Neurotransmitter Uptake Assay

This functional assay measures the ability of this compound to inhibit the uptake of a substrate (norepinephrine or a fluorescent analog) into cells expressing the norepinephrine transporter.

cluster_workflow Neurotransmitter Uptake Assay Workflow plate_cells Plate NET-expressing cells in a multi-well plate pre_incubate Pre-incubate cells with varying concentrations of This compound and controls plate_cells->pre_incubate add_substrate Add radiolabeled or fluorescent substrate (e.g., [3H]-NE or fluorescent analog) pre_incubate->add_substrate incubate_uptake Incubate to allow for substrate uptake add_substrate->incubate_uptake terminate_and_wash Terminate uptake and wash cells to remove extracellular substrate incubate_uptake->terminate_and_wash measure_uptake Measure intracellular substrate (scintillation counting or fluorescence) terminate_and_wash->measure_uptake analyze_uptake Data analysis: Determine IC50 value measure_uptake->analyze_uptake

Caption: Neurotransmitter Uptake Assay Workflow

2A. Radiolabeled Norepinephrine Uptake Assay

This is a traditional and highly sensitive method to directly measure the uptake of norepinephrine.

Detailed Methodology:

  • Materials:

    • HEK293 cells stably expressing hNET or a neuroblastoma cell line with endogenous NET expression (e.g., SK-N-BE(2)C).[4]

    • Cell culture reagents

    • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)

    • [³H]-Norepinephrine

    • This compound

    • Desipramine (as a positive control)

    • Multi-well plates (e.g., 24- or 96-well)

    • Scintillation cocktail

    • Scintillation counter

  • Procedure:

    • Cell Plating: Plate the cells in multi-well plates and allow them to adhere and grow to a suitable confluency.

    • Pre-incubation: Wash the cells with uptake buffer. Pre-incubate the cells with varying concentrations of this compound, desipramine, or vehicle control in uptake buffer for a specified time (e.g., 10-20 minutes) at 37°C.

    • Uptake Initiation: Initiate the uptake by adding [³H]-Norepinephrine to each well at a final concentration near its Km for the transporter.

    • Uptake Incubation: Incubate for a short period (e.g., 5-15 minutes) at 37°C. The incubation time should be within the linear range of uptake.

    • Uptake Termination: Rapidly terminate the uptake by aspirating the buffer and washing the cells multiple times with ice-cold uptake buffer.

    • Cell Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of desipramine) from the total uptake.

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Generate a dose-response curve and determine the IC50 value using non-linear regression analysis.

2B. Fluorescent Neurotransmitter Uptake Assay

This method offers a non-radioactive alternative that is well-suited for high-throughput screening.[5][6][7][8] It utilizes a fluorescent substrate that is a substrate for monoamine transporters.

Detailed Methodology:

  • Materials:

    • HEK293 cells stably expressing hNET

    • Cell culture reagents

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

    • Fluorescent neurotransmitter transporter uptake assay kit (commercially available) containing a fluorescent substrate and a masking dye.

    • This compound

    • Desipramine (as a positive control)

    • Multi-well plates (e.g., 96- or 384-well, black-walled, clear bottom)

    • Fluorescence plate reader

  • Procedure:

    • Cell Plating: Plate the cells in black-walled, clear-bottom multi-well plates and allow them to adhere.

    • Compound Addition: Add varying concentrations of this compound, desipramine, or vehicle control to the wells.

    • Substrate Addition: Add the fluorescent substrate and masking dye solution to all wells. The masking dye quenches the fluorescence of the extracellular substrate.

    • Incubation: Incubate the plate at 37°C for a specified time.

    • Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader with appropriate excitation and emission wavelengths. The reading can be taken in kinetic or endpoint mode.

  • Data Analysis:

    • The increase in fluorescence intensity corresponds to the uptake of the fluorescent substrate.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Generate a dose-response curve and determine the IC50 value using non-linear regression analysis.

Compound Parameter Expected Value Range Assay System
Desipramine (Control)IC50 for NET Uptake5 - 20 nMRadiolabeled or Fluorescent Uptake
This compoundIC50 for NET Uptake50 - 200 nMRadiolabeled or Fluorescent Uptake

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Summary of this compound Activity on the Norepinephrine Transporter

Assay Type Parameter This compound Desipramine (Control)
Competitive Radioligand BindingKi (nM)Insert experimental valueInsert experimental value
Neurotransmitter UptakeIC50 (nM)Insert experimental valueInsert experimental value

Troubleshooting and Considerations

  • Cell Line Health: Ensure the health and consistent passage number of the cell lines used, as transporter expression levels can vary.

  • Assay Window: Optimize assay conditions (e.g., cell number, substrate concentration, incubation time) to achieve a robust signal-to-background ratio.

  • Compound Solubility: Ensure that this compound and control compounds are fully dissolved in the assay buffer to avoid artifacts.

  • Non-specific Binding/Uptake: Accurately determine and subtract non-specific binding or uptake to obtain reliable data.

  • Data Analysis: Use appropriate statistical methods and software for curve fitting and parameter determination.

By following these detailed protocols, researchers can effectively develop and implement a bioassay to characterize the activity of this compound on the norepinephrine transporter, contributing to a deeper understanding of its pharmacological role.

References

Troubleshooting & Optimization

Technical Support Center: 2-Hydroxyimipramine Extraction from Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the extraction recovery of 2-hydroxyimipramine from plasma samples.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the extraction of this compound from plasma, offering potential causes and solutions in a direct question-and-answer format.

Q1: I am experiencing consistently low recovery of this compound. What are the likely causes and how can I improve it?

A: Low recovery can stem from several factors related to the extraction method, pH, choice of solvent, and the stability of the analyte. Here are the primary aspects to investigate:

  • Suboptimal pH: The extraction efficiency of this compound is highly dependent on the pH of the plasma sample. Being a basic compound, it requires an alkaline pH to be in its non-ionized, more organic-soluble form.

    • Solution: Ensure the pH of the plasma sample is adjusted to a basic range, typically between 9.0 and 11.0, before extraction.[1][2][3] Using a buffer to maintain a stable pH throughout the extraction process is recommended.

  • Inappropriate Solvent Selection (for Liquid-Liquid Extraction): The polarity of the organic solvent used for extraction is crucial.

    • Solution: A mixture of a non-polar solvent with a more polar modifier is often effective. Common choices include hexane/isoamyl alcohol or ether.[4][5] Experiment with different solvent systems and ratios to find the optimal one for your specific conditions.

  • Insufficient Phase Separation (for Liquid-Liquid Extraction): Incomplete separation of the aqueous and organic layers can lead to significant loss of the analyte.

    • Solution: Centrifugation is essential to achieve a clear separation between the layers. Ensure you are carefully collecting the organic layer without aspirating any of the aqueous phase.

  • Analyte Adsorption: this compound can adsorb to glassware or plasticware, especially at low concentrations.

    • Solution: Consider silanizing glassware to minimize adsorption. Using polypropylene (B1209903) tubes can also be beneficial.

  • Analyte Degradation: Although generally stable, prolonged exposure to harsh conditions (e.g., extreme pH, high temperatures) can lead to degradation.

    • Solution: Keep samples on ice when possible and avoid unnecessarily long extraction times. Process samples in a timely manner after collection.

Q2: My recovery is inconsistent between samples. What could be causing this variability?

A: Inconsistent recovery often points to a lack of precise control over key experimental parameters.

  • pH Fluctuation: Minor variations in pH between samples can lead to significant differences in recovery.

    • Solution: Use a calibrated pH meter and ensure thorough mixing after adding the alkalizing agent. Using a buffer system will provide more consistent pH control.

  • Inconsistent Vortexing/Mixing: The efficiency of the extraction depends on the thoroughness of mixing between the aqueous and organic phases.

    • Solution: Standardize the vortexing time and speed for all samples. Ensure a consistent and adequate mixing to reach equilibrium.

  • Variable Evaporation Step: If your protocol involves an evaporation step, inconsistencies in temperature or nitrogen flow can lead to variable loss of the analyte.

    • Solution: Use a controlled-temperature water bath and a consistent, gentle stream of nitrogen for evaporation. Avoid complete dryness, as this can make reconstitution difficult and lead to loss of the analyte.

Q3: I'm using Solid-Phase Extraction (SPE) and getting low recovery. What should I check?

A: Low recovery in SPE can be due to issues with any of the four main steps: conditioning, loading, washing, and elution.

  • Inadequate Sorbent Conditioning: Failure to properly condition the SPE sorbent can lead to poor retention of the analyte.

    • Solution: Ensure the sorbent is wetted with the appropriate organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or buffer) to activate the functional groups. Do not let the sorbent dry out between conditioning and sample loading.

  • Sample Overload: Exceeding the binding capacity of the SPE cartridge will result in the loss of the analyte during the loading step.

    • Solution: Ensure the amount of plasma and analyte loaded does not exceed the capacity of the sorbent bed. If necessary, use a larger cartridge or dilute the sample.

  • Analyte Breakthrough During Washing: The wash solvent may be too strong, causing the analyte to be washed away along with interferences.

    • Solution: Use a weaker wash solvent. For reversed-phase SPE, this means a lower percentage of organic solvent in the wash solution. Test different wash solutions to find one that removes interferences without eluting the this compound.

  • Incomplete Elution: The elution solvent may not be strong enough to desorb the analyte from the sorbent.

    • Solution: Increase the strength of the elution solvent. For reversed-phase SPE, this typically involves increasing the percentage of organic solvent. Adding a small amount of a modifier (e.g., ammonium (B1175870) hydroxide (B78521) for a basic compound) to the elution solvent can significantly improve recovery.

Quantitative Data Summary

The following tables summarize recovery data for this compound and related compounds from plasma using different extraction methods as reported in the literature.

Table 1: Liquid-Liquid Extraction (LLE) Recovery

AnalyteExtraction SolventpHRecovery (%)Reference
2-HydroxydesipramineDiethyl ether9.694.3[3]
Imipramine (B1671792)Hexane/Isoamyl alcohol (98:2)N/A85 ± 5[4][5]
Imipramine & MetabolitesEther9.7Not specified[1]
Imipramine & MetabolitesEthyl acetate (B1210297) then Hexane-isopropanol9 then >11Not specified[2]

Table 2: Solid-Phase Extraction (SPE) Recovery

AnalyteSPE Cartridge TypeRecovery (%)Reference
Clomipramine (B1669221) & MetabolitesIsolute C297.0 - 100.3[6]
ClomipramineAmino-functionalized Fe3O4 NPs90.6[7]

Experimental Protocols

Below are detailed methodologies for common liquid-liquid and solid-phase extraction techniques for this compound from plasma.

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is a generalized procedure based on common LLE methods for tricyclic antidepressants and their metabolites.

  • Sample Preparation:

    • Pipette 1 mL of plasma into a 15 mL polypropylene centrifuge tube.

    • Add an appropriate internal standard.

    • Add 100 µL of 1M NaOH to adjust the pH to >9.5. Vortex for 30 seconds.

  • Extraction:

    • Add 5 mL of extraction solvent (e.g., hexane:isoamyl alcohol, 98:2 v/v).

    • Cap the tube and vortex for 2 minutes.

  • Phase Separation:

    • Centrifuge at 4000 x g for 10 minutes.

  • Back-Extraction (Optional, for cleanup):

    • Transfer the upper organic layer to a new tube.

    • Add 200 µL of 0.1 M HCl. Vortex for 2 minutes.

    • Centrifuge at 4000 x g for 5 minutes.

    • Discard the upper organic layer.

    • Add 100 µL of 1M NaOH to the aqueous layer.

    • Add 2 mL of extraction solvent. Vortex for 2 minutes.

    • Centrifuge at 4000 x g for 5 minutes.

  • Evaporation and Reconstitution:

    • Transfer the final organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase for LC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE)

This protocol is a general procedure for reversed-phase SPE.

  • Sorbent Conditioning:

    • Condition a C18 SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water. Do not allow the sorbent to dry.

  • Sample Pre-treatment and Loading:

    • To 1 mL of plasma, add 1 mL of a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0) and vortex.

    • Load the diluted plasma onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of water to remove salts and polar interferences.

    • Wash with 1 mL of a weak organic solvent mixture (e.g., 5-10% methanol in water) to remove less polar interferences.

  • Elution:

    • Elute the this compound with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile). To improve recovery, the elution solvent can be modified with a small amount of base (e.g., 2% ammonium hydroxide in methanol).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase for analysis.

Visualizations

Experimental Workflows

LLE_Workflow start Plasma Sample ph_adjust pH Adjustment (Alkalinization) start->ph_adjust add_solvent Add Organic Solvent ph_adjust->add_solvent vortex Vortex/ Mix add_solvent->vortex centrifuge Centrifuge for Phase Separation vortex->centrifuge collect Collect Organic Layer centrifuge->collect evaporate Evaporate Solvent collect->evaporate reconstitute Reconstitute Residue evaporate->reconstitute analysis Analysis reconstitute->analysis SPE_Workflow start Plasma Sample load Load Sample start->load condition Condition SPE Cartridge condition->load wash Wash load->wash elute Elute Analyte wash->elute evaporate Evaporate Eluate elute->evaporate reconstitute Reconstitute Residue evaporate->reconstitute analysis Analysis reconstitute->analysis Troubleshooting_Logic low_recovery Low Recovery Observed check_ph Is pH of plasma alkaline (9-11)? low_recovery->check_ph check_solvent Is LLE solvent optimized? check_ph->check_solvent Yes adjust_ph Adjust pH with 1M NaOH/buffer check_ph->adjust_ph No check_mixing Is mixing adequate and consistent? check_solvent->check_mixing Yes test_solvents Test different solvent systems check_solvent->test_solvents No check_spe Using SPE? troubleshoot_spe Troubleshoot SPE Steps: Condition, Load, Wash, Elute check_spe->troubleshoot_spe Yes final_check Re-evaluate Recovery check_spe->final_check No check_mixing->check_spe Yes standardize_mixing Standardize vortex time and speed check_mixing->standardize_mixing No adjust_ph->final_check test_solvents->final_check troubleshoot_spe->final_check standardize_mixing->final_check

References

preventing degradation of 2-hydroxyimipramine during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 2-hydroxyimipramine during its analytical determination.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its accurate measurement important?

This compound is an active metabolite of the tricyclic antidepressant drug, imipramine (B1671792).[1][2] Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding the overall pharmacological profile of imipramine, as metabolites can contribute significantly to both therapeutic effects and potential side effects.

Q2: What are the potential causes of this compound degradation during analysis?

While specific degradation pathways for this compound are not extensively documented in the literature, its chemical structure as a phenolic compound suggests susceptibility to several degradation mechanisms:

  • Oxidation: Phenolic hydroxyl groups are prone to oxidation, which can be initiated by exposure to air (oxygen), metal ions, or oxidizing agents. This can lead to the formation of colored degradation products and a decrease in the analyte signal.

  • Light Sensitivity: Many phenolic compounds are sensitive to light, which can catalyze oxidative degradation.

  • pH Instability: The stability of the phenolic group and the tertiary amine in the side chain can be affected by pH. Extreme acidic or basic conditions during sample extraction and analysis may lead to hydrolysis or other rearrangements.

  • Temperature Effects: Elevated temperatures during sample processing, storage, or analysis can accelerate degradation reactions.

Q3: Are there any known degradation products of this compound?

Specific degradation products of this compound formed during analytical procedures are not well-documented in publicly available literature. However, forced degradation studies on the parent drug, imipramine, and related compounds have shown susceptibility to acidic, basic, and oxidative conditions.[3][4] It is plausible that this compound would undergo similar degradation, potentially involving modifications to the dibenzazepine (B1670418) ring system or the aliphatic side chain.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound that may be related to its degradation.

Observed Problem Potential Cause Recommended Solution
Low recovery of this compound Analyte degradation during sample preparation.- Minimize exposure of samples to light by using amber vials or covering tubes with aluminum foil.- Work at reduced temperatures (e.g., on ice) during all sample preparation steps.- Consider the addition of an antioxidant (e.g., ascorbic acid, sodium metabisulfite) to the sample or extraction solvent to prevent oxidation.- Optimize the pH of the extraction buffer to a neutral or slightly acidic range to enhance stability.
Peak tailing or broadening in chromatogram Interaction of the phenolic group with active sites on the chromatographic column or degradation during separation.- Use a high-quality, end-capped C18 column to minimize silanol (B1196071) interactions.- Optimize the mobile phase pH. A slightly acidic mobile phase (e.g., pH 3-5) can suppress the ionization of the phenolic hydroxyl group and reduce tailing.- Ensure the mobile phase is freshly prepared and degassed to prevent oxidative degradation during the run.
Appearance of unknown peaks in the chromatogram, especially in older samples Degradation of this compound over time.- Analyze samples as quickly as possible after collection and processing.- If storage is necessary, store samples and extracts at -20°C or, preferably, -80°C.- Perform stability studies (e.g., freeze-thaw cycles, short-term and long-term storage) to assess the stability of this compound in the specific matrix and storage conditions used.
Inconsistent results between batches Variability in sample handling and processing leading to different levels of degradation.- Standardize the entire analytical procedure, including timings for each step, temperature, and light exposure.- Prepare fresh standards and quality control samples for each analytical run.- Use a deuterated internal standard for this compound to compensate for variability in extraction and potential degradation.[2]

Experimental Protocols

Protocol 1: Sample Preparation for HPLC-UV Analysis

This protocol provides a general guideline for the extraction of this compound from plasma, incorporating steps to minimize degradation.

  • Sample Collection and Handling:

    • Collect blood samples in tubes containing an appropriate anticoagulant.

    • Separate plasma by centrifugation as soon as possible.

    • If not analyzed immediately, store plasma samples at -80°C in amber-colored tubes.

  • Liquid-Liquid Extraction:

    • To 1 mL of plasma, add an internal standard (e.g., a structurally related compound or a deuterated analog of this compound).

    • Add 100 µL of 1 M sodium acetate (B1210297) buffer (pH 5.0) to adjust the sample pH.

    • Add 5 mL of an extraction solvent (e.g., a mixture of hexane (B92381) and isoamyl alcohol, 98:2 v/v).

    • Vortex for 2 minutes and then centrifuge at 3000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Inject a portion of the reconstituted sample into the HPLC system.

Protocol 2: HPLC-UV Method Parameters

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A mixture of phosphate (B84403) buffer (e.g., 20 mM potassium dihydrogen phosphate, adjusted to pH 3.5 with phosphoric acid) and acetonitrile (B52724) (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 252 nm

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

Visualizations

Analytical_Workflow cluster_Pre-Analysis Pre-Analysis: Sample Handling cluster_Analysis Analysis: Extraction & Separation cluster_Post-Analysis Post-Analysis SampleCollection Sample Collection (Amber Tubes) Centrifugation Centrifugation (Low Temperature) SampleCollection->Centrifugation Storage Storage (-80°C, Protected from Light) Centrifugation->Storage Extraction Liquid-Liquid Extraction (pH control, Antioxidant - Optional) Storage->Extraction Evaporation Solvent Evaporation (Low Temperature, Nitrogen) Extraction->Evaporation Reconstitution Reconstitution (Fresh Mobile Phase) Evaporation->Reconstitution HPLC HPLC Analysis (C18, Acidic Mobile Phase) Reconstitution->HPLC Data Data Acquisition & Analysis HPLC->Data Troubleshooting_Logic cluster_Investigation Potential Degradation Points cluster_Solutions Corrective Actions start Problem Observed: Inaccurate/Inconsistent Results SamplePrep Sample Preparation start->SamplePrep Chromatography Chromatographic Separation start->Chromatography Storage Sample/Extract Storage start->Storage Sol_SamplePrep Control Light, Temp, pH Add Antioxidants SamplePrep->Sol_SamplePrep Identify Issue Sol_Chroma Optimize Mobile Phase pH Use High-Quality Column Chromatography->Sol_Chroma Identify Issue Sol_Storage Store at -80°C Analyze Promptly Storage->Sol_Storage Identify Issue end Re-analyze and Verify Sol_SamplePrep->end Implement Sol_Chroma->end Implement Sol_Storage->end Implement

References

reducing matrix effects in 2-hydroxyimipramine LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in the LC-MS/MS analysis of 2-hydroxyimipramine.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS/MS analysis of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of this compound by co-eluting compounds from the sample matrix.[1][2] This interference can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[2][3]

Q2: What causes matrix effects?

A2: Matrix effects are caused by endogenous or exogenous components in the sample that co-elute with this compound and interfere with the ionization process in the mass spectrometer's ion source.[1][3] Common causes include:

  • Competition for charge: Co-eluting compounds can compete with this compound for available charge in the ion source, leading to ion suppression.[1][2]

  • Alteration of droplet formation/evaporation: Interfering substances can change the physical properties of the electrospray droplets, such as surface tension, which affects the efficiency of analyte ionization.[1][2]

  • Ion pairing: Matrix components can form neutral adducts with this compound ions, preventing their detection.

  • Space-charge effects: A high concentration of co-eluting ions can create a charge cloud that repels analyte ions and prevents them from entering the mass analyzer.[1]

Q3: How can I determine if my this compound analysis is affected by matrix effects?

A3: Two primary methods are used to assess matrix effects:

  • Post-Column Infusion: A constant flow of a standard solution of this compound is infused into the mobile phase after the analytical column.[3] A blank matrix sample is then injected. Any dip or rise in the baseline signal at the retention time of this compound indicates the presence of ion suppression or enhancement, respectively.[3]

  • Post-Extraction Spike: The response of this compound in a standard solution is compared to the response of the analyte spiked into a blank matrix sample that has undergone the entire extraction procedure.[4][5] The ratio of these responses provides a quantitative measure of the matrix effect.[4]

Q4: What are the most common sources of matrix effects in biological samples like plasma or serum?

A4: In biological matrices, phospholipids (B1166683) from cell membranes are a major contributor to matrix effects, particularly in electrospray ionization (ESI). Other significant sources include salts, proteins, and other endogenous metabolites that may co-extract with this compound.

Troubleshooting Guides

Issue 1: Poor Reproducibility and Inaccurate Quantification of this compound

This is often a primary indicator of variable matrix effects between samples.

Troubleshooting Workflow

cluster_0 Troubleshooting Poor Reproducibility Start Poor Reproducibility Observed AssessME Assess Matrix Effect (Post-Column Infusion or Post-Extraction Spike) Start->AssessME ME_Present Matrix Effect Confirmed? AssessME->ME_Present OptimizeSP Optimize Sample Preparation ME_Present->OptimizeSP Yes NoME Investigate Other Causes (e.g., instrument variability, sample handling) ME_Present->NoME No ModifyLC Modify Chromatographic Conditions OptimizeSP->ModifyLC UseIS Implement Stable Isotope-Labeled Internal Standard (SIL-IS) ModifyLC->UseIS Revalidate Re-validate Method UseIS->Revalidate

Caption: Troubleshooting workflow for poor reproducibility.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Significant Ion Suppression/Enhancement Quantify the matrix effect using the post-extraction spike method. A matrix effect outside of an acceptable range (e.g., 85-115%) indicates a need for method optimization.
Inadequate Sample Cleanup Improve the sample preparation method to more effectively remove interfering matrix components. Consider switching from Protein Precipitation (PPT) to Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).[6][7]
Co-elution of this compound with Matrix Components Modify the chromatographic conditions to separate this compound from the interfering peaks. This can involve adjusting the gradient, changing the mobile phase composition, or using a different column chemistry.[3]
Lack of an Appropriate Internal Standard Use a stable isotope-labeled internal standard (SIL-IS) for this compound. A SIL-IS will co-elute with the analyte and experience similar matrix effects, thereby providing more accurate quantification.[3]
Issue 2: Low Sensitivity and High Limit of Quantification (LOQ) for this compound

This can be a result of significant ion suppression.

Troubleshooting Steps:

  • Confirm Ion Suppression: Use the post-column infusion technique to visualize the regions of ion suppression in your chromatogram.

  • Improve Sample Preparation: The goal is to remove as many interfering components as possible.

    • Protein Precipitation (PPT): While simple, PPT is often the least effective method for removing matrix components.[7][8]

    • Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT but may have lower recovery for more polar analytes.[7]

    • Solid-Phase Extraction (SPE): SPE, particularly mixed-mode SPE, is highly effective at removing phospholipids and other interferences, leading to a significant reduction in matrix effects.[7][8]

  • Optimize Chromatography:

    • Gradient Elution: Adjust the gradient profile to separate the elution of this compound from the regions of significant ion suppression identified in the post-column infusion experiment.

    • Column Choice: Consider using a different column with alternative chemistry (e.g., HILIC) if working with a highly polar analyte and seeing interference on a standard C18 column.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect by Post-Extraction Spike
  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike the analytical standard of this compound into the reconstitution solvent at a known concentration (e.g., low, medium, and high QC levels).

    • Set B (Post-Spiked Matrix): Extract at least six different lots of blank matrix (e.g., human plasma). Spike the this compound standard into the extracted matrix supernatant at the same concentrations as Set A.

    • Set C (Pre-Spiked Matrix): Spike the this compound standard into the blank matrix before the extraction process.

  • Analyze all samples using the LC-MS/MS method.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

    • An MF of 1 indicates no matrix effect.

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

  • Calculate the Recovery (RE):

    • RE = (Peak Area in Set C) / (Peak Area in Set B)

  • Calculate the Internal Standard-Normalized Matrix Factor (IS-Normalized MF): This is calculated if a stable isotope-labeled internal standard is used.

    • IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set B) / (Analyte/IS Peak Area Ratio in Set A)

Protocol 2: Sample Preparation Methods to Reduce Matrix Effects

The choice of sample preparation method is critical for minimizing matrix effects.[6]

cluster_1 Sample Preparation Options Start Biological Sample (e.g., Plasma) PPT Protein Precipitation (PPT) - Add organic solvent (e.g., Acetonitrile) - Vortex & Centrifuge - Collect Supernatant Start->PPT LLE Liquid-Liquid Extraction (LLE) - Add immiscible organic solvent - Vortex & Centrifuge - Collect Organic Layer Start->LLE SPE Solid-Phase Extraction (SPE) - Condition Cartridge - Load Sample - Wash - Elute Start->SPE Result Clean Extract for LC-MS/MS Analysis PPT->Result LLE->Result SPE->Result

Caption: Overview of common sample preparation techniques.

A. Protein Precipitation (PPT)

  • To 100 µL of plasma sample, add 10 µL of internal standard solution.

  • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate the proteins.[9]

  • Vortex vigorously for 30 seconds.[9]

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.[9]

  • Carefully transfer the supernatant to a clean vial for analysis.[9]

B. Liquid-Liquid Extraction (LLE)

  • To 100 µL of plasma sample, add 10 µL of internal standard solution.

  • Add a basic buffer to adjust the pH and ensure this compound is in its neutral form.

  • Add 600 µL of an immiscible organic solvent (e.g., methyl tert-butyl ether - MTBE).

  • Vortex for 1 minute.

  • Centrifuge to separate the aqueous and organic layers.

  • Transfer the organic layer to a clean tube.

  • Evaporate the solvent under a stream of nitrogen.[10]

  • Reconstitute the residue in the mobile phase.[10]

C. Solid-Phase Extraction (SPE)

  • Condition: Condition a mixed-mode SPE cartridge with methanol (B129727) followed by water.

  • Load: Load the pre-treated plasma sample onto the cartridge.

  • Wash: Wash the cartridge with a weak solvent to remove interfering compounds.

  • Elute: Elute this compound using a suitable elution solvent.

  • Evaporate and Reconstitute: Dry the eluate and reconstitute in the mobile phase.

Quantitative Data Summary

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction

Sample Preparation MethodRelative Matrix Effect (%)Analyte Recovery (%)Overall Process Efficiency (%)
Protein Precipitation (PPT)50 - 8085 - 10042 - 80
Liquid-Liquid Extraction (LLE)85 - 9560 - 8551 - 81
Solid-Phase Extraction (SPE)95 - 10580 - 9576 - 100

Note: These are representative values and will vary depending on the specific matrix and analytical conditions.

Table 2: Typical LC-MS/MS Parameters for this compound Analysis

ParameterSetting
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 minutes
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition Precursor Ion (Q1) -> Product Ion (Q3)
This compound[Insert specific m/z] -> [Insert specific m/z]
IS (e.g., d4-2-OH-Imipramine)[Insert specific m/z] -> [Insert specific m/z]

Note: Specific MRM transitions need to be optimized in the laboratory.

References

Technical Support Center: Stability of 2-Hydroxyimipramine in Frozen Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 2-hydroxyimipramine in frozen plasma samples. The information is presented in a question-and-answer format to address common issues and experimental considerations.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in plasma samples when stored frozen?

A: While specific long-term stability data for this compound is not extensively published, tricyclic antidepressants and their metabolites are generally considered to be relatively stable when stored at -20°C or -80°C. For bioanalytical method validation, stability should be experimentally confirmed under the specific storage conditions of your study. It is recommended to store plasma samples at -70°C or lower for long-term stability.

Q2: How many freeze-thaw cycles can plasma samples containing this compound undergo?

A: The number of permissible freeze-thaw cycles should be determined during your bioanalytical method validation. For many small molecules, stability is maintained for three to five freeze-thaw cycles. However, repeated cycling can lead to degradation, so it is best practice to minimize the number of times samples are thawed and refrozen. Aliquoting samples into smaller volumes for single use is highly recommended.

Q3: What are the primary factors that can cause degradation of this compound in plasma samples?

A: Several factors can contribute to the degradation of analytes in biological matrices.[1][2] For this compound, these may include:

  • Temperature: Inadequate or fluctuating storage temperatures can accelerate degradation.

  • pH: Changes in the pH of the plasma upon thawing can affect the stability of the analyte.

  • Oxidation: Exposure to air during handling can lead to oxidative degradation.

  • Enzymatic Degradation: Residual enzyme activity in the plasma can potentially metabolize the analyte, although this is less of a concern at frozen temperatures.

  • Light Exposure: Photodegradation can occur if samples are exposed to light for extended periods, especially UV light.

Q4: Are there any special handling procedures recommended for plasma samples containing this compound?

A: Yes, to ensure sample integrity, the following handling procedures are recommended:

  • Process blood samples to plasma as soon as possible after collection.

  • Freeze plasma samples immediately after processing.

  • Store samples in tightly sealed, clearly labeled tubes to prevent contamination and evaporation.

  • Protect samples from light.

  • Thaw samples at room temperature or in a refrigerator and mix gently before analysis.

  • Avoid leaving samples at room temperature for extended periods.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low recovery of this compound in quality control (QC) samples. Analyte degradation due to improper storage or handling.Review storage temperature logs. Verify that samples were not subjected to an excessive number of freeze-thaw cycles. Ensure samples were protected from light and processed promptly after thawing.
High variability in replicate analyses of the same sample. Inconsistent thawing and mixing of the sample, leading to concentration gradients.Ensure samples are completely thawed and thoroughly but gently mixed before aliquoting for analysis. Cryo-concentration during freezing can lead to non-uniform distribution of the analyte.[3]
Presence of unexpected peaks in the chromatogram. Degradation of this compound into other products.Investigate potential degradation pathways. Ensure the analytical method is specific for this compound and can separate it from potential degradants.
Drift in analytical results over the course of a batch run. Instability of the processed samples (post-extraction) at autosampler temperature.Perform autosampler stability experiments as part of method validation to determine the maximum allowable time samples can be kept in the autosampler.

Stability Data Summary

The following table summarizes the typical stability assessments and acceptance criteria for a bioanalytical method validation, as per regulatory guidelines.[4] Note that the data presented here is illustrative and should be confirmed experimentally for this compound.

Stability TestStorage ConditionsDurationAcceptance Criteria
Freeze-Thaw Stability -20°C or -80°C to Room Temperature3 CyclesThe mean concentration at each QC level should be within ±15% of the nominal concentration.
Short-Term (Bench-Top) Stability Room TemperatureTo be determined (e.g., 4, 8, 24 hours)The mean concentration at each QC level should be within ±15% of the nominal concentration.
Long-Term Stability -20°C and/or -80°CDuration of the study's sample storageThe mean concentration at each QC level should be within ±15% of the nominal concentration.
Post-Preparative (Autosampler) Stability Autosampler Temperature (e.g., 4°C)Duration of a typical analytical runThe mean concentration at each QC level should be within ±15% of the nominal concentration.

Experimental Protocols

Protocol: Assessment of Long-Term Stability of this compound in Frozen Plasma

1. Objective: To evaluate the long-term stability of this compound in human plasma stored at -80°C.

2. Materials:

  • Blank human plasma

  • This compound reference standard

  • Validated bioanalytical method for this compound

  • Calibrators and Quality Control (QC) samples

3. Procedure:

  • Prepare a set of low and high concentration QC samples by spiking blank human plasma with known amounts of this compound.

  • Analyze a subset of these QC samples (n=5 for each level) at Day 0 to establish a baseline concentration.

  • Store the remaining QC samples at -80°C.

  • At each time point (e.g., 1, 3, 6, 12 months), retrieve a set of low and high QC samples from the freezer.

  • Thaw the samples, process them, and analyze them using the validated bioanalytical method.

  • Calculate the mean concentration of the stored QCs and compare it to the Day 0 baseline concentrations.

4. Acceptance Criteria: The mean concentration of the stored QC samples should be within ±15% of the mean concentration of the Day 0 samples.

Visualizations

experimental_workflow Experimental Workflow for Stability Assessment cluster_preparation Sample Preparation cluster_baseline Time Point 0 (Baseline) cluster_storage Sample Storage cluster_timepoint_x Time Point X (e.g., 3 Months) cluster_analysis Data Analysis & Reporting prep_qc Prepare Low & High QC Samples in Blank Plasma analyze_t0 Analyze Baseline QCs (n=5) and Calibration Curve prep_qc->analyze_t0 store_samples Store Remaining QCs at Specified Conditions (e.g., -80°C, Freeze-Thaw Cycles) prep_qc->store_samples prep_cal Prepare Calibration Standards prep_cal->analyze_t0 analyze_tx Analyze Stored QCs with Fresh Calibration Curve prep_cal->analyze_tx compare_data Compare Mean Concentrations (Time Point X vs. Baseline) analyze_t0->compare_data retrieve_samples Retrieve Stored QCs (n=5) store_samples->retrieve_samples retrieve_samples->analyze_tx analyze_tx->compare_data report Report Stability (Pass/Fail based on ±15% criteria) compare_data->report

Caption: Workflow for assessing the stability of this compound in frozen plasma.

References

troubleshooting impurities in 2-hydroxyimipramine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-hydroxyimipramine. The information focuses on identifying and mitigating impurities that may arise during the synthetic process.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method for the synthesis of this compound starts from the commercially available drug, imipramine (B1671792). The process involves a three-step sequence:

  • Vilsmeier-Haack Formylation: Imipramine is formylated using a Vilsmeier reagent (typically generated from phosphorus oxychloride and dimethylformamide) to introduce a formyl group at the 2-position of the dibenzazepine (B1670418) ring, yielding 2-formyl-imipramine.

  • Baeyer-Villiger Oxidation: The resulting 2-formyl-imipramine undergoes oxidation with a peroxy acid, such as meta-chloroperbenzoic acid (m-CPBA), to form a formate (B1220265) ester.

  • Hydrolysis: The formate ester is then hydrolyzed under acidic or basic conditions to yield the final product, this compound.

Q2: What are the most common impurities encountered in this synthesis?

The most common impurities can be categorized by the synthetic step in which they are formed:

  • Step 1 (Formylation): Unreacted imipramine, and potentially over-formylated or isomerized byproducts.

  • Step 2 (Oxidation): Unreacted 2-formyl-imipramine, and the byproduct from the oxidizing agent (e.g., m-chlorobenzoic acid from m-CPBA).

  • Step 3 (Hydrolysis): Incomplete hydrolysis leading to residual formate ester. Degradation of the this compound product may also occur if the hydrolysis conditions are too harsh.

Q3: How can I monitor the progress of the reaction and the purity of my product?

High-Performance Liquid Chromatography (HPLC) is the recommended technique for monitoring the reaction progress and assessing the purity of the final product. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically effective. UV detection at an appropriate wavelength (e.g., 254 nm) allows for the quantification of this compound and its impurities.

Troubleshooting Guides

Issue 1: Low Yield in the Vilsmeier-Haack Formylation Step

Possible Causes:

  • Inactive Vilsmeier Reagent: The Vilsmeier reagent is moisture-sensitive and should be prepared fresh for optimal reactivity.

  • Insufficient Reaction Temperature: The formylation of the electron-rich imipramine ring may require elevated temperatures to proceed at a reasonable rate.

  • Suboptimal Stoichiometry: An incorrect ratio of imipramine to the Vilsmeier reagent can lead to incomplete conversion.

Solutions:

ParameterRecommendation
Reagent Preparation Prepare the Vilsmeier reagent in situ by adding phosphorus oxychloride to cold (0 °C) dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).
Reaction Temperature After the addition of imipramine, gradually increase the temperature and monitor the reaction progress by TLC or HPLC. A typical temperature range is 50-80 °C.
Stoichiometry Use a slight excess of the Vilsmeier reagent (e.g., 1.1 to 1.5 equivalents) to ensure complete conversion of the starting material.
Issue 2: Presence of Multiple Products in the Baeyer-Villiger Oxidation

Possible Causes:

  • Side Reactions: The peroxy acid can potentially react with the tertiary amine of the imipramine side chain, leading to N-oxide formation.

  • Degradation: The reaction conditions may be too harsh, causing degradation of the desired product.

Solutions:

ParameterRecommendation
Reaction Temperature Perform the oxidation at a low temperature (e.g., 0 °C to room temperature) to minimize side reactions.
Choice of Peroxy Acid Use a milder peroxy acid or a buffered system to control the pH and reduce the likelihood of unwanted side reactions.
Reaction Monitoring Closely monitor the reaction by TLC or HPLC and quench the reaction as soon as the starting material is consumed to prevent over-oxidation or degradation.
Issue 3: Incomplete Hydrolysis of the Formate Ester

Possible Causes:

  • Insufficient Hydrolysis Time or Temperature: The hydrolysis of the formate ester may be slow and require extended reaction times or heating.

  • Inappropriate pH: The rate of hydrolysis is dependent on the pH of the reaction mixture.

Solutions:

ParameterRecommendation
Reaction Conditions Heat the reaction mixture under reflux to ensure complete hydrolysis. Monitor the disappearance of the formate ester by HPLC.
pH Adjustment The hydrolysis can be performed under either acidic (e.g., with dilute HCl or H2SO4) or basic (e.g., with NaOH or KOH) conditions. Optimize the pH to achieve the desired rate of hydrolysis while minimizing potential degradation of the this compound product.

Experimental Protocols

Protocol 1: Synthesis of 2-Formyl-imipramine (Vilsmeier-Haack Formylation)
  • Under an inert atmosphere, slowly add phosphorus oxychloride (1.2 eq.) to chilled (0 °C) dimethylformamide (DMF, 10 vol.).

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add imipramine hydrochloride (1.0 eq.) to the reaction mixture.

  • Slowly warm the reaction to 60-70 °C and stir for 2-4 hours, monitoring the reaction by HPLC.

  • After completion, cool the reaction mixture and carefully quench by pouring it onto crushed ice.

  • Basify the aqueous solution with a suitable base (e.g., NaOH) to pH > 10.

  • Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield crude 2-formyl-imipramine.

Protocol 2: Synthesis of this compound Formate (Baeyer-Villiger Oxidation)
  • Dissolve the crude 2-formyl-imipramine (1.0 eq.) in a suitable solvent (e.g., dichloromethane).

  • Cool the solution to 0 °C.

  • Add meta-chloroperbenzoic acid (m-CPBA, 1.1 eq.) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C to room temperature for 1-3 hours, monitoring by HPLC.

  • Upon completion, wash the reaction mixture with an aqueous solution of sodium bisulfite to quench excess peroxy acid, followed by a wash with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude formate ester.

Protocol 3: Synthesis of this compound (Hydrolysis)
  • Dissolve the crude formate ester in a suitable solvent mixture (e.g., methanol/water).

  • Add an acid (e.g., concentrated HCl) or a base (e.g., NaOH pellets) to the solution.

  • Heat the mixture to reflux and stir for 2-6 hours, monitoring the hydrolysis by HPLC.

  • After completion, cool the reaction mixture and neutralize it.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate to obtain the crude this compound.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_synthesis This compound Synthesis Workflow cluster_purification Purification and Analysis Imipramine Imipramine Formylation Formylation Imipramine->Formylation POCl3, DMF 2-Formyl-imipramine 2-Formyl-imipramine Formylation->2-Formyl-imipramine Oxidation Oxidation 2-Formyl-imipramine->Oxidation m-CPBA Formate Ester Formate Ester Oxidation->Formate Ester Hydrolysis Hydrolysis Formate Ester->Hydrolysis Acid or Base Crude this compound Crude this compound Hydrolysis->Crude this compound Purification Purification Crude this compound->Purification Chromatography Pure this compound Pure this compound Purification->Pure this compound Analysis Analysis Pure this compound->Analysis HPLC, NMR, MS Final Product Final Product Analysis->Final Product

Caption: A flowchart illustrating the synthetic workflow for this compound.

troubleshooting_logic cluster_formylation Troubleshooting: Vilsmeier-Haack Formylation cluster_oxidation Troubleshooting: Baeyer-Villiger Oxidation cluster_hydrolysis Troubleshooting: Hydrolysis Low Yield Low Yield Check Reagent Activity Check Reagent Activity Low Yield->Check Reagent Activity Cause? Optimize Temperature Optimize Temperature Low Yield->Optimize Temperature Cause? Adjust Stoichiometry Adjust Stoichiometry Low Yield->Adjust Stoichiometry Cause? Use Fresh Reagent Use Fresh Reagent Check Reagent Activity->Use Fresh Reagent Solution Increase Temperature Increase Temperature Optimize Temperature->Increase Temperature Solution Use Excess Reagent Use Excess Reagent Adjust Stoichiometry->Use Excess Reagent Solution Multiple Products Multiple Products Side Reactions (N-Oxide) Side Reactions (N-Oxide) Multiple Products->Side Reactions (N-Oxide) Cause? Product Degradation Product Degradation Multiple Products->Product Degradation Cause? Lower Temperature Lower Temperature Side Reactions (N-Oxide)->Lower Temperature Solution Monitor Reaction Closely Monitor Reaction Closely Product Degradation->Monitor Reaction Closely Solution Incomplete Reaction Incomplete Reaction Insufficient Time/Temp Insufficient Time/Temp Incomplete Reaction->Insufficient Time/Temp Cause? Suboptimal pH Suboptimal pH Incomplete Reaction->Suboptimal pH Cause? Increase Reflux Time Increase Reflux Time Insufficient Time/Temp->Increase Reflux Time Solution Optimize Acid/Base Conc. Optimize Acid/Base Conc. Suboptimal pH->Optimize Acid/Base Conc. Solution

Caption: A logic diagram for troubleshooting common issues in the synthesis.

Technical Support Center: Addressing Cross-Reactivity in 2-Hydroxyimipramine Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, troubleshooting, and mitigating cross-reactivity in 2-hydroxyimipramine immunoassays.

Frequently Asked Questions (FAQs)

Q1: What is cross-reactivity in the context of a this compound immunoassay?

A1: Cross-reactivity is the phenomenon where the antibodies in an immunoassay kit, intended to bind specifically to this compound, also bind to other structurally similar molecules. This can lead to inaccurate, often falsely elevated, measurements of this compound concentration. This occurs because the antibody's binding site (paratope) recognizes a shared structural feature (epitope) on both the target analyte and the interfering substance.[1][2]

Q2: Why is my this compound immunoassay showing a positive result for a sample from a patient not taking imipramine?

A2: A false-positive result can occur if the patient is taking other medications that have a similar chemical structure to this compound.[3][4] Common examples include other tricyclic antidepressants (TCAs), such as amitriptyline (B1667244) and nortriptyline, as well as drugs from other classes like the muscle relaxant cyclobenzaprine, the anticonvulsant carbamazepine, and the atypical antipsychotic quetiapine.[3][5][6][7] It is crucial to review the patient's medication history when interpreting immunoassay results.

Q3: How can I determine if a specific compound will cross-react with my assay?

A3: The most reliable method is to perform a cross-reactivity study in your own laboratory. This involves spiking known concentrations of the potentially interfering compound into a negative sample and measuring the response in your this compound assay. The results can then be used to calculate the percentage of cross-reactivity. Additionally, assay manufacturers typically provide cross-reactivity data in the product's package insert for a range of common compounds.[4][8]

Q4: What is the difference between qualitative and quantitative cross-reactivity data?

A4: Qualitative data simply indicates whether a compound causes interference (a "yes" or "no"). Quantitative data, which is more informative, provides the percentage of cross-reactivity. This percentage tells you how much of the interfering substance is needed to produce a signal equivalent to a given concentration of this compound. For example, 10% cross-reactivity means that 100 ng/mL of the interfering substance will produce a signal equivalent to 10 ng/mL of this compound.

Q5: Are all this compound immunoassay kits the same in terms of cross-reactivity?

A5: No, there can be significant variation in cross-reactivity between different manufacturers' kits.[5] This is due to differences in the antibodies used in each assay, including their specificity and the immunogen used to generate them. Therefore, it is essential to consult the package insert for your specific kit and, if necessary, perform your own validation studies.

Troubleshooting Guide

Issue: Unexpectedly high this compound results.

  • Question 1: Have you reviewed the patient's medication list for potentially cross-reacting drugs?

    • Answer: Cross-reactivity with other structurally similar drugs is a primary cause of falsely elevated results.[3][6] Refer to the cross-reactivity data table (Table 1) for a list of common interferents. If the patient is taking one of these medications, the high result may be due to cross-reactivity.

  • Question 2: Have you confirmed the result with a more specific method?

    • Answer: Immunoassays are excellent screening tools, but positive or unexpected results should be confirmed using a more specific analytical method, such as Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[9] LC-MS/MS can separate this compound from potentially interfering compounds, providing a more accurate quantification.

  • Question 3: Could a metabolite of another drug be causing the interference?

    • Answer: Yes, it is possible that a metabolite of another drug is structurally similar to this compound and is causing the cross-reaction. Identifying such metabolites may require a literature search or analysis by a confirmatory method like LC-MS/MS.

Issue: Inconsistent results between different immunoassay kits.

  • Question 1: Are you using kits from different manufacturers?

    • Answer: As mentioned in the FAQs, different kits can have different antibodies with varying specificity.[5] This can lead to different levels of cross-reactivity and thus, different results for the same sample. It is advisable to use the same kit for the duration of a study to ensure consistency.

  • Question 2: Have you checked the lot numbers of the kits?

    • Answer: There can be lot-to-lot variability even within the same manufacturer's product. If you observe a sudden shift in your results, check if you have recently started using a new lot of kits or reagents.

Issue: Suspected false positive in a research setting.

  • Question 1: How can I definitively prove cross-reactivity from a specific compound?

    • Answer: You can perform a cross-reactivity assessment. A detailed protocol for this is provided in the "Experimental Protocols" section of this guide. This will allow you to calculate the percent cross-reactivity for the suspected compound in your specific assay.

  • Question 2: What can I do to remove the interfering substance from my sample before running the immunoassay?

    • Answer: Sample cleanup procedures such as Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) can be used to separate this compound from many interfering substances. Detailed protocols for these techniques are available in the "Experimental Protocols" section.

Quantitative Data on Cross-Reactivity

The following table summarizes publicly available cross-reactivity data for several compounds in common tricyclic antidepressant (TCA) immunoassays. Disclaimer: This data is for illustrative purposes only. The antibodies and methodologies used in this compound-specific assays may have different cross-reactivity profiles. It is imperative to consult the package insert for your specific assay or to perform an in-house validation.

Table 1: Cross-Reactivity of Various Compounds in Tricyclic Antidepressant Immunoassays

CompoundClass% Cross-Reactivity (Relative to Nortriptyline/Imipramine)Reference(s)
Imipramine Tricyclic Antidepressant~100%[7]
Amitriptyline Tricyclic AntidepressantVaries by assay, can be significant[1][7]
Nortriptyline Tricyclic Antidepressant~100% (often the calibrator)[7][9]
Desipramine Tricyclic AntidepressantHigh, often >50%[7]
Cyclobenzaprine Muscle RelaxantCan be significant, >30% in some assays[6][7]
Carbamazepine AnticonvulsantGenerally low (<1%), but can cause false positives at high concentrations[3]
Quetiapine Atypical AntipsychoticVaries significantly by assay, can be a major interferent[5][10]
Chlorpromazine AntipsychoticCan exhibit cross-reactivity[8]
Doxepin Tricyclic AntidepressantHigh, often >50%[7]

Note: The percent cross-reactivity can vary depending on the specific immunoassay, the antibody used, and the concentration of the interfering substance.

Experimental Protocols

Protocol 1: Assessment of Cross-Reactivity

This protocol describes how to determine the percent cross-reactivity of a potentially interfering compound in a competitive immunoassay for this compound.

Materials:

  • This compound standard solutions

  • Potentially interfering compound standard solutions

  • Drug-free matrix (e.g., plasma, urine)

  • This compound immunoassay kit (e.g., ELISA)

  • Microplate reader

Procedure:

  • Prepare a standard curve for this compound: Follow the immunoassay kit's instructions to generate a standard curve using the provided calibrators. This will be used to determine the concentration of this compound that gives a 50% reduction in signal (IC50).

  • Prepare dilutions of the interfering compound: Create a series of dilutions of the potentially interfering compound in the drug-free matrix. The concentration range should be wide enough to produce a full or partial inhibition curve.

  • Run the immunoassay: Add the dilutions of the interfering compound to the assay wells in place of the this compound standards.

  • Generate an inhibition curve: Plot the assay signal as a function of the concentration of the interfering compound.

  • Determine the IC50 of the interfering compound: From the inhibition curve, determine the concentration of the interfering compound that causes a 50% reduction in the maximum signal.

  • Calculate the percent cross-reactivity: Use the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of interfering compound) * 100

Protocol 2: Sample Cleanup using Liquid-Liquid Extraction (LLE)

This protocol is a general procedure for extracting tricyclic antidepressants and their metabolites from a plasma sample. Optimization may be required.

Materials:

  • Plasma sample

  • Internal standard (e.g., a structurally similar compound not present in the sample)

  • 1M Sodium Hydroxide (NaOH)

  • Extraction solvent (e.g., hexane:isoamyl alcohol, 98:2 v/v)

  • 0.1M Hydrochloric Acid (HCl)

  • Centrifuge

  • Vortex mixer

  • Evaporation system (e.g., nitrogen evaporator)

Procedure:

  • Pipette 1 mL of the plasma sample into a glass centrifuge tube.

  • Add the internal standard.

  • Add 0.5 mL of 1M NaOH to make the sample alkaline. Vortex for 30 seconds.

  • Add 5 mL of the extraction solvent. Vortex vigorously for 2 minutes.

  • Centrifuge at 3000 x g for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in the assay buffer provided with the immunoassay kit.

  • The sample is now ready for analysis with the this compound immunoassay.

Protocol 3: Sample Cleanup using Solid-Phase Extraction (SPE)

This protocol provides a general guideline for extracting tricyclic antidepressants from urine using a mixed-mode cation exchange SPE cartridge.

Materials:

  • Urine sample

  • SPE cartridges (mixed-mode cation exchange)

  • SPE manifold

  • 4% Phosphoric Acid (H3PO4)

  • Methanol (B129727)

  • Deionized water

  • Wash buffer (e.g., 10 mM ammonium (B1175870) acetate, pH 6)

  • Elution solvent (e.g., 2% formic acid in acetonitrile/methanol)

Procedure:

  • Sample Pre-treatment: To 1 mL of urine, add 1 mL of 4% H3PO4. Vortex to mix.

  • Cartridge Conditioning: Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water through it. Do not allow the cartridge to dry out.

  • Sample Loading: Load the pre-treated sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of the wash buffer.

  • Elution: Elute the this compound and other TCAs from the cartridge with 1-2 mL of the elution solvent into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the immunoassay buffer.

  • The purified sample is now ready for analysis.

Visualizations

Competitive_Immunoassay cluster_well Microplate Well Ab Antibody Coated Well Complex Antibody-Analyte Complex Bound_Conj Antibody-Conjugate Complex Sample Sample with This compound (Analyte) Sample->Ab Binds Conjugate Enzyme-Labeled This compound (Conjugate) Conjugate->Ab Competes for binding Wash Wash Step Complex->Wash Bound_Conj->Wash Substrate Substrate Wash->Substrate Add Signal Colorimetric Signal (Inversely proportional to analyte concentration) Substrate->Signal Generates

Caption: Workflow of a competitive immunoassay for this compound.

Troubleshooting_Tree Start Unexpectedly High Result CheckMeds Review Patient's Medication History? Start->CheckMeds CrossReactant Potential Cross-Reactant Identified CheckMeds->CrossReactant Yes NoCrossReactant No Obvious Cross-Reactant CheckMeds->NoCrossReactant No Confirm Confirm with LC-MS/MS CrossReactant->Confirm NoCrossReactant->Confirm Cleanup Perform Sample Cleanup (LLE/SPE) & Re-run Confirm->Cleanup If result is discordant ResultHigh Result Still High Cleanup->ResultHigh ResultNormal Result Normalizes Cleanup->ResultNormal Interference Cross-Reactivity Confirmed ResultNormal->Interference

Caption: Decision tree for troubleshooting high this compound results.

Sample_Cleanup cluster_extraction Choose Method Sample Plasma/Urine Sample Pretreat Sample Pre-treatment (e.g., pH adjustment) Sample->Pretreat Extraction Extraction Step Pretreat->Extraction LLE Liquid-Liquid Extraction (LLE) Extraction->LLE SPE Solid-Phase Extraction (SPE) Extraction->SPE Evap Evaporation & Reconstitution in Assay Buffer LLE->Evap Wash Wash Step (Remove Impurities) SPE->Wash Elute Elution of Analyte Wash->Elute Elute->Evap Analysis Immunoassay Analysis Evap->Analysis

References

Technical Support Center: Optimizing Derivatization of 2-Hydroxyimipramine for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the derivatization of 2-hydroxyimipramine for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Troubleshooting Guide

This guide addresses common issues encountered during the derivatization of this compound.

Problem: Low or No Derivatization Product Peak

  • Question: My GC-MS analysis shows a very small or no peak for the derivatized this compound. What are the possible causes and solutions?

  • Answer: This issue can stem from several factors:

    • Incomplete Reaction: The derivatization reaction may not have gone to completion. Ensure that the reaction time and temperature are optimized. For silylation reactions with reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide and trimethylchlorosilane (BSTFA + TMCS), a temperature of 60-80°C for 30-60 minutes is often a good starting point.[1] For acylation reactions, conditions can vary based on the specific reagent used.

    • Reagent Degradation: Derivatizing reagents are often sensitive to moisture and air.[2] Ensure your reagents are fresh and have been stored under anhydrous conditions. Using a freshly opened vial or purging the vial with an inert gas before use can help.

    • Presence of Water or Active Hydrogens: The sample extract must be completely dry, as water will preferentially react with the derivatizing agent. Active hydrogens from other sample components can also consume the reagent. Ensure your sample preparation includes a thorough drying step, for instance, by evaporating the solvent under a stream of nitrogen.

    • Incorrect pH: The pH of the sample prior to extraction can influence the recovery of this compound. For extraction from biological matrices, adjusting the pH to be basic (around 9-11) is common for tricyclic antidepressants.[3]

Problem: Peak Tailing

  • Question: The peak for my derivatized this compound is showing significant tailing. How can I improve the peak shape?

  • Answer: Peak tailing is often an indication of active sites in the GC system or incomplete derivatization.

    • Incomplete Derivatization: As mentioned above, ensure the derivatization reaction is complete. The polar hydroxyl and secondary amine groups of underivatized this compound can interact with the GC column, causing tailing.

    • GC System Activity: Active sites in the injector liner, column, or detector can cause peak tailing. Deactivating the liner with a silylating agent or using a pre-treated liner can help. Ensure the column is properly conditioned and not degraded.

    • Co-eluting Interferences: Matrix components that co-elute with your analyte can sometimes cause peak distortion. Improving the sample clean-up procedure may be necessary.

Problem: Poor Reproducibility

  • Question: I am seeing significant variation in my results between injections. What could be causing this lack of reproducibility?

  • Answer: Poor reproducibility can be due to inconsistencies in the sample preparation, derivatization, or injection.

    • Inconsistent Derivatization: Ensure that the derivatization conditions (reagent volume, temperature, and time) are precisely controlled for every sample. The use of an autosampler for reagent addition can improve precision.

    • Sample Evaporation: If you are evaporating the sample to dryness before adding the derivatization reagent, ensure that the evaporation is consistent and does not lead to loss of the analyte.

    • Injection Port Issues: Inconsistent vaporization in the injection port can lead to variable results. Check the injection port temperature and ensure the liner is clean and appropriate for your analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization agents for this compound for GC-MS analysis?

A1: The most common derivatization approaches for compounds with hydroxyl and amine groups like this compound are silylation and acylation.[4][5]

  • Silylation Reagents:

    • MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide): A strong silylating agent that reacts with both the hydroxyl and secondary amine groups.[1][6]

    • BSTFA + TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane): A very common and powerful silylating mixture. TMCS acts as a catalyst.[1]

  • Acylation Reagents:

    • TFAA (Trifluoroacetic Anhydride): Reacts to form trifluoroacetyl derivatives, which are stable and have good chromatographic properties.[3]

    • Acetic Anhydride (B1165640): A common and cost-effective acylation reagent.[1][6]

    • PFPA (Pentafluoropropionic Anhydride) and HFBA (Heptafluorobutyric Anhydride): These reagents create derivatives that are highly electron-capturing, which can be beneficial for detection with an electron capture detector (ECD), though they are also suitable for MS detection.[7]

Q2: How do I choose between silylation and acylation?

A2: The choice depends on several factors:

  • Stability: Silyl derivatives can sometimes be sensitive to moisture, while acyl derivatives are generally more stable.[8]

  • Volatility and Chromatographic Properties: Both methods increase volatility and improve peak shape. The choice may depend on the specific GC column and conditions used.

  • Mass Spectra: The resulting mass spectra will be different. Silyl derivatives will show characteristic ions related to the trimethylsilyl (B98337) (TMS) group, while acyl derivatives will show fragmentation patterns related to the acyl group. This can be used to confirm the identity of the analyte.

  • Interferences: The choice of reagent may also be influenced by the sample matrix to avoid the formation of interfering derivatives from other sample components.

Q3: Is it necessary to derivatize both the hydroxyl and the secondary amine groups?

A3: Yes, for optimal GC-MS analysis, it is highly recommended to derivatize both functional groups. The polar nature of both the hydroxyl and the secondary amine groups can lead to poor peak shape and low sensitivity if they are not derivatized.[8] Most common silylating and acylating agents will react with both groups under the appropriate conditions.

Q4: Can I perform the derivatization directly in the GC inlet (on-column derivatization)?

A4: While on-column derivatization is possible for some compounds and reagents, it is generally less common for quantitative analysis of drugs like this compound.[5] Off-line derivatization in a reaction vial allows for better control over the reaction conditions (temperature and time), leading to more complete and reproducible derivatization.

Quantitative Data Summary

The following table summarizes typical reaction conditions for the derivatization of tricyclic antidepressants, which can be used as a starting point for optimizing the derivatization of this compound.

Derivatizing AgentReagent CompositionTemperature (°C)Time (min)Typical Recovery (%)Reference
MSTFA/NH4I/ethanethiol--->87% (for TCAs)[6]
BSTFA + 1% TMCS-6030>89.7% (for imipramine)[1]
Acetic AnhydrideIn methanol (B129727)/carbon tetrachloride---[1][6]
N-methyl-bis-trifluoroacetamide----[3]

Note: The recovery percentages are for tricyclic antidepressants in general and may vary for this compound. Optimization of these conditions for your specific application is recommended.

Experimental Protocols

Protocol 1: Silylation using BSTFA + 1% TMCS

  • Sample Preparation: Evaporate the sample extract containing this compound to complete dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 50 µL of a silylating mixture of BSTFA + 1% TMCS and 50 µL of a suitable solvent (e.g., pyridine, acetonitrile, or ethyl acetate). The use of a solvent can help dissolve the sample residue.[9]

  • Reaction: Cap the vial tightly and heat at 60°C for 30 minutes.[1]

  • Analysis: After cooling to room temperature, inject 1-2 µL of the derivatized sample into the GC-MS.

Protocol 2: Acylation using Acetic Anhydride

  • Sample Preparation: Evaporate the sample extract to dryness.

  • Reagent Addition: Add 100 µL of a mixture of methanol (disperser solvent), carbon tetrachloride (extraction solvent), and acetic anhydride (derivatization reagent).[1][6] The ratios of these solvents may need to be optimized.

  • Reaction: Vortex the mixture and allow it to react at room temperature or with gentle heating (e.g., 60°C for 15-30 minutes).

  • Analysis: Inject an aliquot of the organic phase into the GC-MS.

Visualizations

Derivatization_Troubleshooting_Workflow start Start: Low or No Product Peak check_reagent Check Reagent Quality (Fresh? Stored properly?) start->check_reagent check_dryness Ensure Sample is Dry (No water?) check_reagent->check_dryness Yes reagent_degradation Issue: Reagent Degradation check_reagent->reagent_degradation No optimize_conditions Optimize Reaction Conditions (Time and Temperature) check_dryness->optimize_conditions Yes sample_moisture Issue: Sample Moisture check_dryness->sample_moisture No incomplete_derivatization Issue: Incomplete Derivatization optimize_conditions->incomplete_derivatization No Improvement success Successful Derivatization optimize_conditions->success Improved incomplete_derivatization->start Re-optimize reagent_degradation->start Replace Reagent sample_moisture->start Dry Sample Thoroughly Silylation_Reaction_Pathway cluster_reactants Reactants cluster_products Products hydroxyimipramine This compound R-OH R'-NH-R'' derivatized_product Derivatized Product R-O-Si(CH3)3 R'-N(Si(CH3)3)-R'' hydroxyimipramine:f0->derivatized_product:f0 + BSTFA hydroxyimipramine:f1->derivatized_product:f1 + BSTFA bstfa BSTFA CF3CON(Si(CH3)3)2 byproduct Byproducts bstfa->byproduct forms

References

Validation & Comparative

A Comparative Analysis of 2-Hydroxyimipramine and Imipramine Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the toxicity profiles of the tricyclic antidepressant imipramine (B1671792) and its active metabolite, 2-hydroxyimipramine. The information presented herein is intended to support research and drug development efforts by providing a clear, data-driven comparison of the toxicological properties of these two compounds.

Executive Summary

Imipramine, a widely used tricyclic antidepressant, undergoes hepatic metabolism to form several metabolites, including the pharmacologically active this compound. While both compounds contribute to the therapeutic effect, evidence strongly suggests that this compound exhibits a significantly more potent cardiotoxic profile than its parent compound, imipramine. This heightened toxicity is a critical consideration in the development of new therapeutics and the management of imipramine therapy. This guide summarizes the key toxicological findings from in vivo and in vitro studies, presents detailed experimental protocols, and visualizes the underlying mechanisms.

Data Presentation: Quantitative Toxicity Comparison

The following table summarizes the key quantitative data from a comparative in vivo study in a swine model, which provides the most direct evidence of the differential toxicity between imipramine and this compound.

ParameterImipramine (IMI)This compound (2-OH-IMI)Reference
Cardiotoxicity [1]
Dose producing life-threatening arrhythmiasUp to 8.5 mg/kg5-6 mg/kg[1]
Effect on Blood PressureSignificant decreaseProfound and significant decrease[1]
Effect on Cardiac OutputSignificant decreaseProfound and significant decrease[1]
Pharmacokinetics [1]
Volume of Distribution (Vd)LargerSmaller[1]
Half-lifeLongerShorter[1]
CNS Penetration (CSF/plasma ratio)LowerSignificantly greater[1]
Protein BindingHigherSignificantly less[1]

In Vitro Toxicity Profile

While direct comparative in vitro toxicity studies between imipramine and this compound are limited in the public domain, research on imipramine provides insights into its cellular toxicity mechanisms.

  • Hepatotoxicity: Imipramine has been shown to induce the formation of cytotoxic metabolites in mouse and human hepatic microsomes.[2]

  • Cardiotoxicity (Ion Channel Effects): Imipramine is known to block several cardiac ion channels, which is a key mechanism of its cardiotoxicity.

    • HERG Potassium Channels: Imipramine inhibits HERG channels with an IC50 of 3.4 µM in CHO cells, which can lead to QT interval prolongation and arrhythmias.[3][4][5]

    • Sodium Channels: Imipramine blocks cardiac sodium channels in a use-dependent manner, with a dissociation constant of approximately 1.3 µM for the inactivated state. This action can slow cardiac conduction, leading to arrhythmias.[6][7][8][9]

Experimental Protocols

In Vivo Comparative Cardiotoxicity and Pharmacokinetics in Swine

This protocol is based on the methodology described in the comparative study of imipramine and this compound in a swine model.[1]

Objective: To compare the hemodynamic, cardiographic, and pharmacokinetic effects of intravenously administered imipramine and this compound.

Animal Model: Swine.

Experimental Groups:

  • Group 1: Intravenous administration of imipramine (doses up to 8.5 mg/kg).

  • Group 2: Intravenous administration of this compound (doses of 5-6 mg/kg).

Procedures:

  • Animal Preparation: Anesthetize the swine and surgically implant catheters for drug administration, blood sampling, and hemodynamic monitoring.

  • Drug Administration: Administer imipramine or this compound intravenously.

  • Monitoring:

    • Continuously monitor the electrocardiogram (ECG) to assess for arrhythmias.

    • Measure arterial pressure and cardiac output at baseline and after drug administration.

  • Pharmacokinetic Sampling:

    • Collect plasma samples at various time points over 120 minutes post-administration.

    • Collect cerebrospinal fluid (CSF) samples at 60 minutes post-administration.

  • Sample Analysis:

    • Analyze plasma and CSF concentrations of imipramine and this compound using reverse-phase high-performance liquid chromatography (HPLC) with spectrofluorometric detection.

    • Perform equilibrium dialysis on plasma samples to determine protein binding.

Endpoints:

  • Incidence of life-threatening arrhythmias.

  • Changes in blood pressure and cardiac output.

  • Pharmacokinetic parameters: volume of distribution (Vd), half-life, and CNS penetration (CSF/plasma ratio).

Mandatory Visualizations

Imipramine Metabolism Pathway

Imipramine Imipramine Desipramine (B1205290) Desipramine (Active) Imipramine->Desipramine CYP2C19, CYP1A2, CYP3A4 (N-demethylation) Two_Hydroxyimipramine This compound (Active) Imipramine->Two_Hydroxyimipramine CYP2D6 (Hydroxylation) Two_Hydroxydesipramine 2-Hydroxydesipramine (Active) Desipramine->Two_Hydroxydesipramine CYP2D6 (Hydroxylation) Glucuronide_Conjugate Glucuronide Conjugate (Inactive) Two_Hydroxyimipramine->Glucuronide_Conjugate UGT (Glucuronidation) Two_Hydroxydesipramine->Glucuronide_Conjugate UGT (Glucuronidation)

Caption: Metabolic pathway of imipramine.

Experimental Workflow for In Vivo Cardiotoxicity Study

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Model Swine Model Anesthesia Anesthesia & Catheter Implantation Animal_Model->Anesthesia Drug_Admin IV Administration (Imipramine or 2-OH-Imipramine) Anesthesia->Drug_Admin Monitoring Continuous ECG, Blood Pressure, & Cardiac Output Monitoring Drug_Admin->Monitoring Sampling Plasma & CSF Sampling Drug_Admin->Sampling Tox_Analysis Toxicity Assessment (Arrhythmias, Hemodynamics) Monitoring->Tox_Analysis HPLC HPLC Analysis of Drug Concentrations Sampling->HPLC PK_Analysis Pharmacokinetic Analysis (Vd, t1/2, CNS Penetration) HPLC->PK_Analysis cluster_channels Cardiac Ion Channels cluster_effects Electrophysiological Effects Imipramine Imipramine / this compound Na_Channel Voltage-gated Na+ Channel Imipramine->Na_Channel Block HERG_Channel hERG K+ Channel Imipramine->HERG_Channel Block Conduction_Slowing Slowing of Cardiac Conduction (QRS Widening) Na_Channel->Conduction_Slowing Leads to Repol_Prolongation Prolongation of Repolarization (QT Interval Prolongation) HERG_Channel->Repol_Prolongation Leads to Arrhythmias Ventricular Arrhythmias Conduction_Slowing->Arrhythmias Repol_Prolongation->Arrhythmias

References

A Comparative Pharmacological Analysis of 2-Hydroxyimipramine and Desipramine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological effects of the tricyclic antidepressant desipramine (B1205290) and its active metabolite, 2-hydroxyimipramine. While extensive quantitative data is available for desipramine, similar specific data for this compound is less prevalent in publicly accessible literature. This guide summarizes the available information to facilitate a comprehensive understanding of their respective pharmacological profiles.

Data Presentation: Quantitative Comparison

Neurotransmitter Transporter Inhibition
CompoundNorepinephrine (B1679862) Transporter (NET) IC50 (nM)Serotonin (B10506) Transporter (SERT) IC50 (nM)
Desipramine 0.63 - 3.5[1]17.6 - 163[1]
This compound Affinity has been noted, but specific IC50 values are not available.Not Available
Receptor Binding Affinities (Ki in nM)
ReceptorDesipramineThis compound
Adrenergic Receptors
α1-AdrenergicHigh Affinity[2]Not Available
Muscarinic Receptors
M1-M5 (general)66 - 198[1]Not Available
M1110[1]Not Available
M2540[1]Not Available
M3210[1]Not Available
Histamine (B1213489) Receptors
H1Moderate Affinity[3][4]Not Available

Key Pharmacological Differences and Similarities

Desipramine is a well-characterized tricyclic antidepressant that acts as a potent and relatively selective norepinephrine reuptake inhibitor.[1] It also demonstrates antagonist activity at various receptors, including α1-adrenergic, muscarinic, and histamine H1 receptors, which contributes to its side effect profile.[1][2][5]

This compound is an active metabolite of imipramine (B1671792) and desipramine.[5] While it is known to be pharmacologically active and possesses an affinity for the norepinephrine transporter, specific quantitative data on its receptor binding and transporter inhibition potencies are scarce in the available literature.[5] Some studies suggest that hydroxylated metabolites of tricyclic antidepressants can inhibit norepinephrine and serotonin reuptake to a similar extent as their parent compounds, but concrete IC50 and Ki values for this compound are not provided.

Experimental Protocols

The data presented in this guide are typically derived from the following in vitro experimental methodologies:

Neurotransmitter Transporter Inhibition Assay

This assay measures the ability of a compound to inhibit the reuptake of neurotransmitters into synaptosomes or cells expressing the specific transporter.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound for a specific neurotransmitter transporter (e.g., NET or SERT).

General Protocol:

  • Preparation of Transporter-Expressing System: This can involve isolating synaptosomes from specific brain regions or using cell lines genetically engineered to express the transporter of interest (e.g., HEK293 cells expressing human NET or SERT).

  • Incubation: The prepared cells or synaptosomes are incubated with a radiolabeled or fluorescently tagged neurotransmitter substrate (e.g., [3H]-norepinephrine or a fluorescent analog) and varying concentrations of the test compound (e.g., desipramine or this compound).

  • Termination of Uptake: After a defined incubation period, the uptake of the labeled substrate is terminated. This is often achieved by rapid filtration through glass fiber filters, which traps the cells or synaptosomes while allowing the unbound substrate to be washed away.

  • Quantification: The amount of radioactivity or fluorescence retained by the cells or synaptosomes is measured using a scintillation counter or a fluorescence plate reader, respectively.

  • Data Analysis: The percentage of inhibition of neurotransmitter uptake is calculated for each concentration of the test compound. The IC50 value is then determined by fitting the data to a dose-response curve.

Radioligand Binding Assay

This assay is used to determine the affinity of a compound for a specific receptor.

Objective: To determine the inhibition constant (Ki) of a test compound for a specific receptor (e.g., α1-adrenergic, muscarinic, or H1 receptors).

General Protocol:

  • Membrane Preparation: Membranes from tissues or cells expressing the receptor of interest are isolated.

  • Incubation: The prepared membranes are incubated with a specific radioligand that binds to the target receptor and varying concentrations of the unlabeled test compound.

  • Separation of Bound and Free Ligand: After reaching equilibrium, the receptor-bound radioligand is separated from the free radioligand, typically by rapid filtration.

  • Quantification: The amount of radioactivity bound to the membranes is measured.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

Visualizations

Signaling Pathway of Norepinephrine Reuptake Inhibition

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicle NE_vesicle->Synaptic_Cleft Release NET Norepinephrine Transporter (NET) NE_reuptake NE Reuptake NE_synapse Norepinephrine (NE) NE_synapse->NET Binding Adrenergic_Receptor Adrenergic Receptor NE_synapse->Adrenergic_Receptor Signal_Transduction Signal Transduction Adrenergic_Receptor->Signal_Transduction Desipramine Desipramine / This compound Desipramine->NET Inhibition

Caption: Inhibition of the norepinephrine transporter (NET) by desipramine or this compound.

Experimental Workflow for Neurotransmitter Transporter Inhibition Assay

start Start prep Prepare Transporter- Expressing Cells/ Synaptosomes start->prep incubate Incubate with Radiolabeled Neurotransmitter and Test Compound prep->incubate filter Rapid Filtration to Separate Bound and Free Ligand incubate->filter quantify Quantify Radioactivity filter->quantify analyze Analyze Data and Determine IC50 quantify->analyze end End analyze->end

Caption: General workflow for an in vitro neurotransmitter transporter inhibition assay.

References

A Comparative Guide to the Bioanalytical Validation of 2-Hydroxyimipramine Quantification in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is paramount for pharmacokinetic and toxicokinetic studies. This guide provides a comparative overview of validated bioanalytical methods for the quantification of 2-hydroxyimipramine, a pharmacologically active metabolite of the tricyclic antidepressant imipramine (B1671792), in human plasma. The methodologies presented are primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a widely accepted and robust analytical technique.

Comparison of Validated Analytical Methods

The following table summarizes the key performance characteristics of different analytical methods used for the quantification of this compound and related compounds in human plasma. This allows for a direct comparison of their sensitivity, linearity, and precision.

ParameterMethod 1: HPLC-EDMethod 2: LC-MS/MSMethod 3: UPLC-Q-TOF-MS
Analyte(s) This compound, Imipramine, Desipramine (B1205290), 10-hydroxy metabolites2-hydroxydesipramine, DesipramineImipramine, Desipramine
Internal Standard Pericyazined4-DesipramineNot specified
Linear Range 1.5 - 50 ng/mL (for hydroxy-metabolites)[1]Not explicitly stated for 2-hydroxydesipramine5.0 - 1,000.0 ng/mL (Imipramine), 5.0 - 250.0 ng/mL (Desipramine)[2]
Lower Limit of Quantification (LLOQ) 1.5 ng/mL (for hydroxy-metabolites)[1]Not explicitly stated for 2-hydroxydesipramine5.0 ng/mL[2]
Intra-day Precision (%CV) 5.2% at 50 ng/mL[1]Not explicitly stated2.2 - 4.2%[2]
Inter-day Precision (%CV) 6.8% at 50 ng/mL[1]Not explicitly stated2.0 - 8.4%[2]
Accuracy Not explicitly statedNot explicitly stated93.6 - 106.6%[2]
Recovery 78.6% (Imipramine) to 94.3% (2-hydroxydesipramine)[1]Not explicitly stated87.0 - 99.5%[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental results. Below are the protocols for the key experiments cited in this guide.

Method 1: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED)

This method allows for the simultaneous determination of imipramine, desipramine, and their 2- and 10-hydroxylated metabolites.

Sample Preparation: [1]

  • To 1 mL of plasma, add the internal standard, pericyazine.

  • Alkalinize the plasma to pH 9.6.

  • Extract the drugs with diethyl ether.

  • Perform a back-extraction into 0.1 M orthophosphoric acid.

Chromatographic Conditions: [1]

  • Column: Reversed-phase column

  • Mobile Phase: 30% acetonitrile (B52724) in 0.1 M K2HPO4 (pH 6.0)

  • Flow Rate: 2 mL/min

  • Detection: Electrochemical detector

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for 2-Hydroxydesipramine

This method is specific for the quantification of desipramine and its major metabolite, 2-hydroxydesipramine.

Sample Preparation (Liquid-Liquid Extraction): [3]

  • Aliquot 0.0500 mL of human plasma.

  • Add 0.0250 mL of the internal standard (d4-Desipramine).

  • Add a basic buffer and mix.

  • Perform liquid-liquid extraction with methyl tert-butyl ether (MTBE).

  • Evaporate the supernatant and reconstitute the residue in 90% acetonitrile.

Chromatographic and Mass Spectrometric Conditions: [3]

  • Column: Thermo Scientific, BioBasic SCX, 50 x 3.0 mm, 5 µm

  • Mobile Phase: 80:20 Acetonitrile:10 mM Ammonium (B1175870) Formate (B1220265) (pH 2.5 with Formic Acid)

  • Flow Rate: Not specified

  • Mass Spectrometer: API 4000

  • Ionization Mode: Positive Electrospray Ionization (ESI)

  • Monitored Ions:

    • Desipramine: 267.3 → 72.2 m/z

    • 2-Hydroxydesipramine: 283.3 → 72.2 m/z

    • d4-Desipramine: 271.3 → 72.2 m/z

Method 3: Ultra-High-Performance Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS)

A rapid and sensitive method developed for the quantification of imipramine and its active metabolite, desipramine.

Sample Preparation (Protein Precipitation): [2]

  • To 50 µL of mouse serum, add 50 µL of the internal standard.

  • Add 850 µL of acetonitrile to precipitate proteins and vortex for 3 minutes.

  • Centrifuge at 12,300 g for 5 minutes.

  • Dry the supernatant under a stream of nitrogen.

  • Reconstitute the extract in 100 µL of an acetonitrile–water mixture (1:1).

Chromatographic and Mass Spectrometric Conditions: [2]

  • Column: Acquity UPLC BEH C18 (50 × 2.1 mm, 1.7 µm)

  • Mobile Phase: Gradient elution with 0.1% formic acid in 20 mM ammonium formate buffer (A) and 0.1% formic acid in acetonitrile (B)

  • Flow Rate: 0.3 mL/min

  • Mass Spectrometer: Waters Acquity Xevo G2 Q-TOF

  • Ionization Mode: Positive Electrospray Ionization (ESI)

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 120°C

  • Desolvation Temperature: 300°C

Visualizing the Workflow

To better understand the experimental process, the following diagrams illustrate the key workflows.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Human Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Extraction Liquid-Liquid or Protein Precipitation Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC LC Separation Reconstitution->LC MS MS/MS Detection LC->MS Quantification Quantification MS->Quantification

Caption: General bioanalytical workflow for this compound quantification.

Imipramine Imipramine Demethylation N-Demethylation (CYP1A2, 3A4, 2C19) Imipramine->Demethylation Hydroxylation_Imi 2-Hydroxylation (CYP2D6) Imipramine->Hydroxylation_Imi Desipramine Desipramine Demethylation->Desipramine Hydroxylation_Desi 2-Hydroxylation (CYP2D6) Desipramine->Hydroxylation_Desi Hydroxyimipramine This compound Hydroxylation_Imi->Hydroxyimipramine Hydroxydesipramine 2-Hydroxydesipramine Hydroxylation_Desi->Hydroxydesipramine

Caption: Simplified metabolic pathway of imipramine.

References

Cross-Validation of HPLC and GC-MS Methods for the Quantification of 2-Hydroxyimipramine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development and Analysis

The accurate quantification of drug metabolites is a critical aspect of pharmacokinetic and toxicological studies in drug development. For tricyclic antidepressants like imipramine (B1671792), monitoring the levels of its active metabolite, 2-hydroxyimipramine, is essential for therapeutic drug monitoring and understanding its pharmacological profile. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques widely employed for this purpose. This guide provides an objective comparison of HPLC and GC-MS methods for the analysis of this compound, complete with experimental protocols and performance data to aid researchers in selecting the most suitable method for their needs.

Comparative Analysis of HPLC and GC-MS Methods

The choice between HPLC and GC-MS for the analysis of this compound depends on several factors, including the required sensitivity, selectivity, sample throughput, and the nature of the sample matrix. Below is a summary of the key performance characteristics of each method, derived from established analytical protocols for tricyclic antidepressants and their metabolites.

ParameterHPLC with UV/Electrochemical DetectionGC-MS
Linearity Range 3-40 ng/mL (Imipramine, UV)[1][2]50-500 ng/mL (Fluoxetine enantiomers)[3]
Limit of Detection (LOD) ~5 ng/mL (Imipramine and metabolites, electrochemical)[4]28 ng/mL (Sertraline, HPLC-UV)[5]
Limit of Quantification (LOQ) 3 ng/mL (Imipramine, UV)[1][2]85.5 ng/mL (Sertraline, HPLC-UV)[5]
Accuracy (% Recovery) 85 ± 5% (Imipramine)[1][2]88.2–104.3% (TCAs)[6][7]
Precision (%RSD) <15% (Intra- and Inter-day)<12% (Inter-day for fluoxetine (B1211875) enantiomers)[3]
Sample Preparation Liquid-Liquid Extraction or Solid-Phase ExtractionLiquid-Liquid Extraction followed by derivatization
Analysis Time ~5-15 minutes per sample~10-20 minutes per sample
Selectivity Good, can be enhanced with MS detectionExcellent, mass analyzer provides high specificity
Derivatization Not typically requiredOften necessary to improve volatility and thermal stability

Experimental Protocols

Detailed methodologies for both HPLC and GC-MS analysis of this compound are outlined below. These protocols are based on established methods for tricyclic antidepressants and can be adapted and validated for specific research needs.

HPLC Method Protocol

This protocol describes a reversed-phase HPLC method with UV or electrochemical detection for the simultaneous determination of imipramine and its metabolites, including this compound, in plasma.

1. Sample Preparation (Liquid-Liquid Extraction) [1][2][8]

  • To 1 mL of plasma, add an appropriate internal standard (e.g., a deuterated analog of this compound or a structurally similar compound).

  • Alkalinize the plasma sample to a pH of approximately 9.7.[4]

  • Add 5 mL of an extraction solvent mixture, such as hexane/isoamyl alcohol (98:2 v/v).[1][2]

  • Vortex the mixture for 2 minutes and centrifuge at 3000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube.

  • Perform a back-extraction into 100 µL of 0.1 M HCl.[4]

  • After vortexing and centrifugation, inject an aliquot of the acidic aqueous layer into the HPLC system.

2. HPLC-UV/Electrochemical Detection Conditions

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and a suitable buffer (e.g., acetate (B1210297) buffer) in a 40:60 ratio, containing an ion-pairing agent like 0.005 M heptanesulfonate.[4]

  • Flow Rate: 1.0 - 1.5 mL/min.

  • Detection:

    • UV Detector: Set at an appropriate wavelength for this compound (e.g., 254 nm).

    • Electrochemical Detector: Set at an optimal oxidation potential.[4]

  • Injection Volume: 50 µL.

GC-MS Method Protocol

This protocol outlines a GC-MS method for the analysis of this compound in plasma, which typically requires a derivatization step to enhance the analyte's volatility.

1. Sample Preparation (Liquid-Liquid Extraction and Derivatization) [9]

  • To a plasma sample, add a deuterated internal standard (d4-2-hydroxyimipramine).[9]

  • Perform a two-step liquid-liquid extraction: first at pH 9 with ethyl acetate, and then at a pH greater than 11 with a hexane-isopropanol mixture.[9]

  • Combine the organic extracts and evaporate to dryness under a stream of nitrogen.[9]

  • Reconstitute the residue in a suitable solvent.

  • Perform derivatization by adding a derivatizing agent such as N-methyl-bis-trifluoroacetamide (MBTFA) and incubating at an elevated temperature (e.g., 60-80°C) to form a trifluoroacetyl derivative.[9]

2. GC-MS Conditions

  • GC Column: A capillary column suitable for the analysis of derivatized amines (e.g., DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[6][7]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[6][7]

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 150°C), hold for 1-2 minutes, then ramp up to a final temperature (e.g., 280-300°C) at a rate of 10-20°C/min.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI).[9]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic ions of the derivatized this compound and its internal standard.[9]

Visualizing the Workflow and Comparison

To better illustrate the processes and the key decision points, the following diagrams were generated using the DOT language.

cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is extraction Liquid-Liquid Extraction add_is->extraction hplc_injection HPLC Injection extraction->hplc_injection Aqueous Phase derivatization Derivatization extraction->derivatization Organic Phase (Evaporated) hplc_separation C18 Separation hplc_injection->hplc_separation hplc_detection UV/Electrochemical Detection hplc_separation->hplc_detection hplc_data Data Analysis hplc_detection->hplc_data gc_injection GC Injection derivatization->gc_injection gc_separation Capillary Column Separation gc_injection->gc_separation ms_detection Mass Spectrometric Detection gc_separation->ms_detection gcms_data Data Analysis ms_detection->gcms_data

Caption: Experimental workflow for HPLC and GC-MS analysis of this compound.

cluster_hplc HPLC cluster_gcms GC-MS MethodSelection Method Selection for This compound Analysis HPLC_Pros Pros: - No derivatization required - Faster for routine analysis - Lower instrument cost MethodSelection->HPLC_Pros HPLC_Cons Cons: - Potentially lower selectivity - Matrix interference can be higher MethodSelection->HPLC_Cons GCMS_Pros Pros: - High selectivity and specificity - Lower detection limits possible - Structural information from mass spectra MethodSelection->GCMS_Pros GCMS_Cons Cons: - Derivatization often necessary - Longer sample preparation time - Higher instrument and maintenance cost MethodSelection->GCMS_Cons

Caption: Key considerations for selecting between HPLC and GC-MS methods.

Conclusion

Both HPLC and GC-MS are robust and reliable techniques for the quantification of this compound in biological matrices. HPLC offers a more straightforward and higher-throughput approach, particularly advantageous for routine therapeutic drug monitoring where a large number of samples need to be analyzed. On the other hand, GC-MS provides superior selectivity and sensitivity, making it the preferred method for research applications that require definitive identification and quantification at very low concentrations, or where complex matrices may cause interference with less selective methods. The ultimate choice of method will be guided by the specific requirements of the study, available instrumentation, and the desired balance between analytical performance and practical considerations. Cross-validation of the chosen method against a reference method is always recommended to ensure the accuracy and reliability of the analytical data.

References

A Comparative Guide to the Metabolic Pathways of Imipramine and Clomipramine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the metabolic pathways of two structurally similar tricyclic antidepressants, imipramine (B1671792) and clomipramine (B1669221). The information presented is supported by experimental data to aid in research and development involving these compounds.

Introduction

Imipramine and its chlorinated analogue, clomipramine, are tricyclic antidepressants (TCAs) that have been widely used in the treatment of depression and other psychiatric disorders. Their therapeutic efficacy and side-effect profiles are significantly influenced by their metabolism, which is primarily hepatic and mediated by the cytochrome P450 (CYP) enzyme system. Understanding the nuances of their metabolic pathways is crucial for predicting drug-drug interactions, inter-individual variability in response, and the development of new chemical entities with improved pharmacokinetic properties.

Metabolic Pathways: A Head-to-Head Comparison

Both imipramine and clomipramine undergo extensive first-pass metabolism in the liver, principally through two major pathways: N-demethylation and aromatic hydroxylation. These reactions are catalyzed by several CYP isoforms, leading to the formation of active and inactive metabolites.

Imipramine Metabolism

The primary metabolic routes for imipramine are:

  • N-demethylation: Imipramine is demethylated to form its major active metabolite, desipramine. This reaction is predominantly catalyzed by CYP2C19, with contributions from CYP1A2 and CYP3A4.[1][2] Desipramine is also a potent antidepressant, exhibiting a greater selectivity for norepinephrine (B1679862) reuptake inhibition compared to the parent drug.

  • Hydroxylation: Imipramine and its demethylated metabolite, desipramine, undergo hydroxylation at the 2-position of the dibenzazepine (B1670418) ring, a reaction primarily mediated by CYP2D6.[1][3] This leads to the formation of 2-hydroxyimipramine and 2-hydroxydesipramine, which are pharmacologically active but are generally considered less potent than their parent compounds and are eventually conjugated for excretion.

Clomipramine Metabolism

Clomipramine follows a similar metabolic fate:

  • N-demethylation: Clomipramine is converted to its active metabolite, desmethylclomipramine (B1197806). This metabolic step is carried out by multiple CYP enzymes, including CYP1A2, CYP3A4, and to a lesser extent, CYP2C19.[4][5][6] Desmethylclomipramine is an active metabolite with a different pharmacological profile, showing a more potent inhibition of norepinephrine reuptake than clomipramine.

  • Hydroxylation: Both clomipramine and desmethylclomipramine are hydroxylated, mainly at the 8-position, by CYP2D6.[6][7] The resulting hydroxylated metabolites are then typically conjugated with glucuronic acid before renal elimination.

Quantitative Comparison of Metabolic Parameters

The following table summarizes the key enzymes and their kinetic parameters for the major metabolic pathways of imipramine and clomipramine, based on in vitro studies using human liver microsomes.

DrugMetabolic PathwayPrimary CYP Isoform(s)Km (µM)Vmax (nmol/mg protein/h)Notes
Imipramine 2-HydroxylationCYP2D625 - 313.2 - 5.7High-affinity component.[3][8]
N-DemethylationCYP1A2, CYP3A4, CYP2C19CYP1A2: High affinityCYP3A4: Low affinityCYP1A2 has a higher Vmax than CYP3A4CYP1A2 is more efficient than CYP3A4.[3]
Clomipramine N-DemethylationCYP1A2, CYP3A4, CYP2C19Km1: ~0.11Km2: ~24Vmax1: ~6.84Vmax2: ~25.68Biphasic kinetics observed.[4]
8-HydroxylationCYP2D6Not explicitly found-CYP2D6 catalyzes this reaction.

Note: Vmax for clomipramine N-demethylation was converted from nmol/g/min to nmol/mg/h for comparison, assuming a protein concentration of 1g.

Experimental Protocols

The following provides a representative methodology for studying the in vitro metabolism of imipramine and clomipramine using human liver microsomes.

Objective: To determine the kinetic parameters (Km and Vmax) of imipramine and clomipramine metabolism by specific CYP450 enzymes in human liver microsomes.

Materials:

  • Imipramine hydrochloride and clomipramine hydrochloride

  • Human liver microsomes (pooled from multiple donors)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (HPLC grade)

  • Reference standards for metabolites (e.g., desipramine, this compound, desmethylclomipramine, 8-hydroxyclomipramine)

  • High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometry (MS) detection

Procedure:

  • Incubation:

    • A reaction mixture is prepared containing human liver microsomes (e.g., 0.1-0.5 mg/mL protein), NADPH regenerating system, and potassium phosphate buffer.

    • The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes).

    • The metabolic reaction is initiated by adding varying concentrations of the substrate (imipramine or clomipramine) to the mixture.

    • Incubations are carried out at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring linear reaction velocity.

  • Reaction Termination and Sample Preparation:

    • The reaction is terminated by adding an equal volume of ice-cold acetonitrile.

    • The mixture is centrifuged to precipitate proteins.

    • The supernatant is collected for HPLC analysis.

  • HPLC Analysis:

    • The supernatant is injected into an HPLC system equipped with a suitable column (e.g., C18 reversed-phase).

    • Metabolites are separated using a mobile phase gradient (e.g., a mixture of acetonitrile and a buffer like ammonium (B1175870) acetate (B1210297) or phosphate buffer).

    • Detection is performed using a UV detector at an appropriate wavelength (e.g., ~254 nm) or by mass spectrometry for higher sensitivity and specificity.

    • The concentrations of the formed metabolites are quantified by comparing their peak areas to those of the reference standards.

  • Data Analysis:

    • The initial rates of metabolite formation are plotted against the substrate concentrations.

    • The Michaelis-Menten equation is fitted to the data to determine the Km and Vmax values.

Visualizing the Metabolic Pathways

The following diagrams illustrate the metabolic pathways of imipramine and clomipramine.

imipramine_metabolism imipramine Imipramine desipramine Desipramine (Active) imipramine->desipramine N-demethylation CYP2C19, CYP1A2, CYP3A4 hydroxy_imipramine This compound (Active) imipramine->hydroxy_imipramine 2-Hydroxylation CYP2D6 hydroxy_desipramine 2-Hydroxydesipramine desipramine->hydroxy_desipramine 2-Hydroxylation CYP2D6 conjugates Glucuronide Conjugates hydroxy_imipramine->conjugates hydroxy_desipramine->conjugates

Caption: Metabolic pathway of Imipramine.

clomipramine_metabolism clomipramine Clomipramine desmethyl_clomipramine Desmethylclomipramine (Active) clomipramine->desmethyl_clomipramine N-demethylation CYP1A2, CYP3A4, CYP2C19 hydroxy_clomipramine 8-Hydroxyclomipramine clomipramine->hydroxy_clomipramine 8-Hydroxylation CYP2D6 hydroxy_desmethyl_clomipramine 8-Hydroxydesmethylclomipramine desmethyl_clomipramine->hydroxy_desmethyl_clomipramine 8-Hydroxylation CYP2D6 conjugates Glucuronide Conjugates hydroxy_clomipramine->conjugates hydroxy_desmethyl_clomipramine->conjugates

Caption: Metabolic pathway of Clomipramine.

Conclusion

The metabolic pathways of imipramine and clomipramine share significant similarities, with N-demethylation and hydroxylation being the key biotransformation routes, and CYP2C19, CYP1A2, CYP3A4, and CYP2D6 playing crucial roles. However, there are notable differences in the primary enzymes involved in N-demethylation and their kinetic parameters. For imipramine, CYP2C19 is a major contributor to the formation of its active metabolite desipramine, whereas for clomipramine, CYP1A2 and CYP3A4 appear to be more dominant in its demethylation. These distinctions can have significant implications for drug interactions and patient-specific dosing strategies based on pharmacogenomic profiles. This comparative guide provides a foundational understanding for researchers and clinicians working with these important therapeutic agents.

References

A Comparative Guide to the Antidepressant Activity of 2-Hydroxyimipramine and 2-Hydroxydesipramine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antidepressant activities of 2-hydroxyimipramine and 2-hydroxydesipramine (B23142), the active hydroxylated metabolites of the tricyclic antidepressants imipramine (B1671792) and desipramine, respectively. While direct quantitative comparisons of these two metabolites are not extensively available in publicly accessible literature, this guide synthesizes available data on their parent compounds and qualitative assessments of the metabolites to offer a comprehensive overview for research and drug development purposes.

Executive Summary

Imipramine and its primary active metabolite, desipramine, exert their antidepressant effects primarily by inhibiting the reuptake of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE). Their hydroxylated metabolites, this compound and 2-hydroxydesipramine, are also pharmacologically active and contribute to the overall therapeutic effect. In vitro studies have indicated that these hydroxylated metabolites inhibit the reuptake of norepinephrine and serotonin to a similar extent as their parent compounds.[1] Desipramine and, by extension, 2-hydroxydesipramine, are generally more potent inhibitors of norepinephrine reuptake, whereas imipramine and this compound show a more balanced or slightly preferential inhibition of serotonin reuptake.

Data Presentation: Monoamine Transporter Affinity

Direct comparative studies providing specific Ki or IC50 values for this compound and 2-hydroxydesipramine at the serotonin transporter (SERT) and norepinephrine transporter (NET) are scarce. However, the binding affinities of their parent compounds, imipramine and desipramine, are well-documented and provide a strong indication of the likely activity of their hydroxylated metabolites.

CompoundTargetKi (nM)Species/System
Imipramine SERT1.4Human
NET37Human
Desipramine SERT64Human
NET4.2Human
This compound SERTComparable to Imipramine (Qualitative)[1]Rat Brain Synaptosomes
NETComparable to Imipramine (Qualitative)[1]Rat Brain Synaptosomes
2-Hydroxydesipramine SERTComparable to Desipramine (Qualitative)[1]Rat Brain Synaptosomes
NETComparable to Desipramine (Qualitative)[1]Rat Brain Synaptosomes

Note: Lower Ki values indicate higher binding affinity.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the antidepressant activity of these compounds.

Neurotransmitter Reuptake Inhibition Assay

This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into synaptosomes (nerve endings) or cells expressing the specific transporter.

Objective: To determine the IC50 value of this compound and 2-hydroxydesipramine for the inhibition of serotonin and norepinephrine reuptake.

Materials:

  • Rat brain tissue (e.g., cortex, hippocampus) or human embryonic kidney (HEK293) cells stably expressing human SERT or NET.

  • Radiolabeled neurotransmitters: [³H]Serotonin (5-HT) and [³H]Norepinephrine (NE).

  • Test compounds: this compound, 2-hydroxydesipramine.

  • Reference compounds: Imipramine, Desipramine.

  • Assay buffer (e.g., Krebs-Henseleit buffer).

  • Scintillation fluid and a scintillation counter.

  • Glass fiber filters and a cell harvester.

Procedure:

  • Synaptosome or Cell Preparation:

    • For synaptosomes, fresh brain tissue is homogenized in ice-cold sucrose (B13894) buffer. The homogenate is centrifuged to pellet the synaptosomes, which are then resuspended in assay buffer.

    • For cell lines, cultured cells expressing the transporter of interest are harvested and resuspended in assay buffer.

  • Assay Setup:

    • Aliquots of the synaptosome or cell suspension are pre-incubated with various concentrations of the test compound or vehicle.

  • Initiation of Uptake:

    • Radiolabeled neurotransmitter ([³H]5-HT or [³H]NE) is added to initiate the uptake reaction. The mixture is incubated for a short period (e.g., 5-15 minutes) at 37°C.

  • Termination of Uptake:

    • Uptake is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • The filters are placed in scintillation vials with scintillation fluid, and the radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific neurotransmitter uptake (IC50) is calculated using non-linear regression analysis.

Receptor Binding Assay

This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand known to bind to that receptor.

Objective: To determine the binding affinity (Ki) of this compound and 2-hydroxydesipramine for various neurotransmitter receptors.

Materials:

  • Brain tissue homogenates or cell membranes expressing the receptor of interest.

  • Radioligand specific for the target receptor (e.g., [³H]prazosin for α1-adrenergic receptors, [³H]quinuclidinyl benzilate for muscarinic receptors).

  • Test compounds: this compound, 2-hydroxydesipramine.

  • Assay buffer.

  • Scintillation fluid and a scintillation counter.

  • Glass fiber filters and a cell harvester.

Procedure:

  • Membrane Preparation:

    • Brain tissue is homogenized in a suitable buffer and centrifuged to obtain a membrane pellet, which is then resuspended.

  • Assay Setup:

    • In test tubes, the membrane preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Incubation:

    • The mixture is incubated to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • The reaction is terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the free radioligand. Filters are washed with cold buffer.

  • Quantification:

    • The radioactivity on the filters is measured by liquid scintillation counting.

  • Data Analysis:

    • The IC50 value is determined from the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

Metabolic Pathway of Imipramine

Metabolic Pathway of Imipramine Imipramine Imipramine Desipramine Desipramine (Active Metabolite) Imipramine->Desipramine Demethylation (CYP2C19, 1A2, 3A4) Hydroxyimipramine This compound (Active Metabolite) Imipramine->Hydroxyimipramine Hydroxylation (CYP2D6) Hydroxydesipramine 2-Hydroxydesipramine (Active Metabolite) Desipramine->Hydroxydesipramine Hydroxylation (CYP2D6) Neurotransmitter Reuptake Inhibition Assay Workflow A Preparation of Synaptosomes or Transporter-Expressing Cells B Pre-incubation with Test Compound A->B C Addition of Radiolabeled Neurotransmitter ([³H]5-HT or [³H]NE) B->C D Incubation at 37°C C->D E Termination by Rapid Filtration D->E F Scintillation Counting E->F G Calculation of IC50 Value F->G Downstream Signaling of Tricyclic Antidepressants TCA Tricyclic Antidepressants (e.g., this compound, 2-Hydroxydesipramine) Transporters Inhibition of SERT and NET TCA->Transporters Neurotransmitters Increased Synaptic Serotonin & Norepinephrine Transporters->Neurotransmitters Receptors Postsynaptic Receptor Activation Neurotransmitters->Receptors Signaling Activation of Intracellular Signaling Cascades (e.g., cAMP) Receptors->Signaling CREB Phosphorylation of CREB Signaling->CREB BDNF Increased BDNF Gene Expression CREB->BDNF Effects Neuroplasticity and Antidepressant Effects BDNF->Effects

References

Inter-Laboratory Validation of 2-Hydroxyimipramine Measurement: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The primary analytical techniques for the quantification of imipramine (B1671792) and its metabolites are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[1] More recent and advanced methods utilize Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) for enhanced specificity and sensitivity.[2]

Comparative Performance of Analytical Methods

The following table summarizes the performance characteristics of different analytical methods for the quantification of imipramine and its metabolites, including 2-hydroxyimipramine.

MethodAnalyte(s)MatrixLLOQ (ng/mL)Linearity (ng/mL)Intraday Precision (%RSD)Interday Precision (%RSD)Accuracy (%)Recovery (%)
UHPLC-Q-TOF-MS [2]Imipramine, Desipramine (B1205290)Mouse Serum5.05.0 - 1000.0 (Imipramine), 5.0 - 250.0 (Desipramine)2.8 - 4.6 (Imipramine), 3.1 - 5.8 (Desipramine)2.6 - 5.0 (Imipramine), 2.0 - 8.4 (Desipramine)96.0 - 97.9 (Imipramine), 87.9 - 102.0 (Desipramine)96.0 - 97.6 (Imipramine), 87.0 - 99.5 (Desipramine)
LC-MS/MS [3]Imipramine, DesipramineHuman Plasma2.50 (Imipramine), 0.250 (Desipramine)2.5 - 5000 (Imipramine), 0.25 - 500 (Desipramine)N/AN/AN/AN/A
HPLC with UV and Coulometric Detection [4]Imipramine, Desipramine, this compound, 2-HydroxydesipraminePlasmaN/AN/AN/AN/AN/AUV: 97.8 ± 3.5 (this compound), Coulometric: 90.3 ± 4.0 (this compound)
GC-MS [5]Imipramine, Desipramine, this compound, 2-HydroxydesipraminePlasmaN/AN/AN/AN/AN/AN/A
RP-UPLC [6]Imipramine HydrochlorideBulk Drug/Pharmaceuticals0.76720.2 - 3 µg/mLN/AN/AN/AN/A

N/A: Not available in the provided search results.

Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide.

1. UHPLC-Q-TOF-MS for Imipramine and Desipramine in Mouse Serum [2]

  • Sample Preparation:

    • To 50 µL of mouse serum, add internal standard.

    • Perform protein precipitation with acetonitrile.

    • Centrifuge and collect the supernatant.

  • Chromatographic Conditions:

    • Column: Acquity UPLC BEH C18 (50 × 2.1 mm, 1.7 µm).

    • Mobile Phase: Gradient elution with 0.1% formic acid in 20 mM ammonium (B1175870) formate (B1220265) buffer and 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 45°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Instrument: Quadrupole-Time-of-Flight Mass Spectrometer.

    • Ionization Mode: Positive Electrospray Ionization (ESI).

2. LC-MS/MS for Imipramine and Desipramine in Human Plasma [3]

  • Sample Preparation:

    • Use 50 µL of human plasma.

    • Perform a modified liquid-liquid extraction using an ion-pairing agent on a 96-well supported liquid extraction (SLE) plate.

    • Back-extract the analytes from the organic phase into an aqueous solution containing citric acid.

    • Inject the aqueous extract directly.

  • Chromatographic and Mass Spectrometric Conditions: Not detailed in the abstract.

3. HPLC with Sequential UV and Coulometric Detection for Imipramine and its Hydroxylated Metabolites [4]

  • Sample Preparation: A single common extraction step is used, but details are not provided in the abstract.

  • Chromatographic Conditions: Reversed-phase HPLC.

  • Detection: Sequential ultraviolet (UV) and coulometric detectors.

4. GC-MS for Metabolites of Imipramine and Desipramine in Plasma [5]

  • Sample Preparation:

    • Add deuterated internal standards to plasma samples.

    • Extract at pH 9 with ethyl acetate.

    • Extract at pH > 11 with hexane-isopropanol.

    • Combine and evaporate the extracts under nitrogen.

    • Prepare trifluoroacetyl derivatives using N-methyl-bis-trifluoroacetamide.

  • Analysis: GC-MS with selected ion monitoring (SIM) in the electron ionization mode.

Visualizations

Experimental Workflow for this compound Measurement

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing start Biological Matrix (Plasma/Serum) extraction Liquid-Liquid or Solid-Phase Extraction start->extraction derivatization Derivatization (for GC-MS) extraction->derivatization Optional reconstitution Reconstitution extraction->reconstitution derivatization->reconstitution chromatography Chromatographic Separation (LC or GC) reconstitution->chromatography detection Mass Spectrometric Detection (MS or MS/MS) chromatography->detection quantification Quantification detection->quantification validation Method Validation quantification->validation end end validation->end Final Report imipramine_metabolism Imipramine Imipramine Desipramine Desipramine Imipramine->Desipramine N-Demethylation (CYP1A2, 3A4) This compound This compound Imipramine->this compound Hydroxylation (CYP2D6) 2-Hydroxydesipramine 2-Hydroxydesipramine Desipramine->2-Hydroxydesipramine Hydroxylation (CYP2D6)

References

Comparative Analysis of Plasma Protein Binding: 2-Hydroxyimipramine vs. Imipramine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the plasma protein binding characteristics of the tricyclic antidepressant imipramine (B1671792) and its active metabolite, 2-hydroxyimipramine. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmacology to facilitate a deeper understanding of the pharmacokinetic differences between these two compounds.

The extent of plasma protein binding is a critical determinant of a drug's pharmacokinetic profile, influencing its distribution, metabolism, and excretion. It is the unbound, or free, fraction of a drug that is pharmacologically active and available to interact with its target receptors. A thorough understanding of the comparative binding of a parent drug and its metabolites is therefore essential for predicting clinical efficacy and potential toxicity.

Quantitative Comparison of Plasma Protein Binding

Experimental data indicates a significant difference in the plasma protein binding between imipramine and its hydroxylated metabolite, this compound. Imipramine is extensively bound to plasma proteins, whereas this compound exhibits considerably lower binding.

CompoundMean Unbound Fraction (%)Mean Percent Bound (%)Primary Binding Proteins
Imipramine 10.9 ± 1.4%[1]~89.1%Alpha-1-acid glycoprotein (B1211001), Albumin, Lipoproteins[2][3]
This compound 36.4%[4]~63.6%Not explicitly stated, but likely similar to imipramine

This notable difference in plasma protein binding, with this compound having a more than three-fold higher unbound fraction, has significant implications for its pharmacokinetic and pharmacodynamic properties. The higher free fraction of this compound may contribute to a larger volume of distribution and potentially greater pharmacological activity compared to its parent compound, imipramine.

Experimental Protocol: Equilibrium Dialysis

The determination of plasma protein binding for imipramine and this compound is typically performed using the equilibrium dialysis method. This technique allows for the separation of the unbound drug from the protein-bound drug in a plasma sample.

Objective: To determine the unbound fraction of a drug in plasma.

Materials:

  • Test compounds (imipramine, this compound)

  • Human plasma

  • Phosphate-buffered saline (PBS), pH 7.4

  • Equilibrium dialysis apparatus (e.g., RED device)

  • Incubator shaker

  • Analytical instrumentation for drug quantification (e.g., LC-MS/MS)

Procedure:

  • Preparation of Solutions:

    • Prepare stock solutions of imipramine and this compound in a suitable solvent (e.g., DMSO).

    • Spike the human plasma with the test compound to achieve the desired final concentration. The final concentration of the organic solvent should be minimal to avoid protein precipitation.

  • Equilibrium Dialysis:

    • Pipette the spiked plasma into one chamber of the dialysis unit.

    • Add an equal volume of PBS to the adjacent chamber, separated by a semi-permeable membrane. This membrane allows the passage of small molecules (unbound drug) but retains larger molecules (plasma proteins and protein-bound drug).

    • Seal the dialysis unit and incubate at 37°C with gentle agitation for a sufficient period to allow for equilibrium to be reached between the two chambers. The incubation time is determined experimentally to ensure that the concentration of the unbound drug is equal on both sides of the membrane.

  • Sample Analysis:

    • After incubation, collect samples from both the plasma and the buffer chambers.

    • Analyze the concentration of the drug in both samples using a validated analytical method, such as LC-MS/MS.

  • Calculation of Unbound Fraction:

    • The concentration of the drug in the buffer chamber represents the unbound (free) drug concentration.

    • The concentration of the drug in the plasma chamber represents the total drug concentration (bound and unbound).

    • The unbound fraction (fu) is calculated as the ratio of the drug concentration in the buffer chamber to the drug concentration in the plasma chamber.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the equilibrium dialysis procedure for determining plasma protein binding.

EquilibriumDialysisWorkflow Equilibrium Dialysis Workflow cluster_prep Preparation cluster_dialysis Dialysis cluster_analysis Analysis prep_stock Prepare Drug Stock Solution spike_plasma Spike Drug into Human Plasma prep_stock->spike_plasma load_plasma Load Spiked Plasma into Dialysis Chamber spike_plasma->load_plasma incubate Incubate at 37°C with Agitation load_plasma->incubate load_buffer Load PBS Buffer into Adjacent Chamber load_buffer->incubate sample_chambers Sample Plasma and Buffer Chambers incubate->sample_chambers quantify Quantify Drug Concentration (e.g., LC-MS/MS) sample_chambers->quantify calculate Calculate Unbound Fraction quantify->calculate

Caption: Workflow for determining plasma protein binding via equilibrium dialysis.

Signaling Pathway of Tricyclic Antidepressants

While not directly related to plasma protein binding, understanding the mechanism of action of tricyclic antidepressants provides context for their pharmacological importance. Imipramine and its metabolites primarily act by inhibiting the reuptake of norepinephrine (B1679862) and serotonin (B10506) in the synaptic cleft.

TCASignalingPathway Tricyclic Antidepressant Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron tca Imipramine / This compound net Norepinephrine Transporter (NET) tca->net Inhibits sert Serotonin Transporter (SERT) tca->sert Inhibits ne Norepinephrine net->ne Reuptake ht5 Serotonin (5-HT) sert->ht5 Reuptake ne_receptor Norepinephrine Receptor ne->ne_receptor ht5_receptor Serotonin Receptor ht5->ht5_receptor downstream Downstream Signaling ne_receptor->downstream ht5_receptor->downstream

Caption: Inhibition of neurotransmitter reuptake by tricyclic antidepressants.

References

Assessing the Clinical Response to 2-Hydroxydesipramine Levels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desipramine (B1205290), a tricyclic antidepressant (TCA), is metabolized in the body to 2-hydroxydesipramine (B23142) (2-OH-DMI), a compound that has been the subject of ongoing research to determine its own therapeutic activity and contribution to the overall clinical response and side effect profile of its parent drug. This guide provides a comprehensive comparison of the clinical response to 2-hydroxydesipramine levels, alternative antidepressants, and outlines the experimental protocols for assessment.

The relationship between plasma concentrations of 2-OH-DMI and clinical outcome in patients treated with desipramine has yielded conflicting results. Some studies suggest that 2-OH-DMI possesses antidepressant activity and that the combined plasma levels of desipramine and 2-OH-DMI may correlate better with therapeutic response than desipramine levels alone. However, other research has found no significant correlation between 2-OH-DMI concentrations and clinical improvement. One study has proposed a curvilinear relationship, suggesting a specific therapeutic window for this metabolite. Further investigation is needed to clarify these discrepancies and establish a definitive therapeutic range for 2-OH-DMI.

Comparative Analysis of Therapeutic Monitoring

Desipramine and 2-Hydroxydesipramine

Therapeutic drug monitoring for desipramine is complex due to inter-individual variations in metabolism. The clinical relevance of its active metabolite, 2-hydroxydesipramine, adds another layer of complexity.

AnalyteProposed Therapeutic RangeCorrelation with Clinical ResponseKey Considerations
Desipramine 60 - 150 µg/L[1]Not well-established; some patients respond at lower concentrations.[1]Non-linear kinetics may be observed at concentrations above 150 µg/L.[1]
2-Hydroxydesipramine 58 - 92 ng/mL (curvilinear relationship suggested)Conflicting evidence; some studies show no correlation, while others suggest antidepressant activity.Routine measurement is not consistently recommended due to unclear clinical utility.[2]
Total (Desipramine + 2-OH-DMI) Not well-definedSome studies suggest a stronger correlation with outcome than desipramine alone.May provide a more complete picture of the pharmacologically active compounds.
Comparison with Alternative Tricyclic Antidepressants

Desipramine and its metabolite can be compared with other commonly used TCAs like nortriptyline (B1679971) and amitriptyline (B1667244), which also have active metabolites.

AntidepressantActive Metabolite(s)Therapeutic Range (Parent Drug)Common Side EffectsUser Ratings (drugs.com)
Desipramine 2-Hydroxydesipramine60 - 150 µg/L[1]Dry mouth, constipation, dizziness, weight gain.[3]8.2/10 (38 ratings)
Nortriptyline 10-Hydroxynortriptyline50 - 150 µg/LDry mouth, dizziness, constipation, blurred vision.[4][5]7.3/10 (575 ratings)
Amitriptyline Nortriptyline, 10-Hydroxynortriptyline80 - 200 µg/L (sum of amitriptyline and nortriptyline)Drowsiness, dry mouth, weight gain, blurred vision.7.6/10 (1820 ratings)

Experimental Protocols

Quantification of Desipramine and 2-Hydroxydesipramine in Plasma

Method 1: High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the routine therapeutic monitoring of desipramine and 2-hydroxydesipramine.

  • Sample Preparation:

    • Alkalinize patient plasma samples.

    • Perform a single-step liquid-liquid extraction using an appropriate organic solvent (e.g., a mixture of heptane (B126788) and isoamyl alcohol).

    • Evaporate the organic layer to dryness.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A mixture of acetonitrile (B52724) and a buffer solution (e.g., phosphate (B84403) buffer).

    • Flow Rate: Typically 1.0 - 1.5 mL/min.

    • Detection: UV detector set at a wavelength of 214 nm.

  • Quantification: Use an internal standard (e.g., amitriptyline) and generate a standard curve with known concentrations of desipramine and 2-hydroxydesipramine.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers higher sensitivity and specificity, making it ideal for research and pharmacokinetic studies.

  • Sample Preparation:

    • Aliquot a small volume of human plasma (e.g., 50 µL).

    • Add an internal standard (e.g., deuterated desipramine).

    • Perform protein precipitation with a solvent like acetonitrile, followed by centrifugation.

    • Alternatively, use liquid-liquid extraction with a solvent such as methyl tert-butyl ether (MTBE).

    • Evaporate the supernatant and reconstitute in the mobile phase.

  • LC-MS/MS Conditions:

    • Column: A suitable column for basic compounds, such as a BioBasic SCX column.

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) with formic acid).

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

    • Transitions: Monitor specific precursor-to-product ion transitions for desipramine, 2-hydroxydesipramine, and the internal standard.

Assessment of Clinical Response in a Clinical Trial Setting
  • Study Design: A randomized, double-blind, placebo-controlled trial is the gold standard. An active comparator arm (e.g., another TCA or an SSRI) is often included.

  • Patient Population:

    • Inclusion Criteria: Patients diagnosed with Major Depressive Disorder (MDD) according to DSM-5 criteria, with a baseline severity score on a standardized depression scale (e.g., Hamilton Depression Rating Scale score ≥ 18).[6][7]

    • Exclusion Criteria: History of bipolar disorder, psychosis, substance use disorder, recent use of other psychotropic medications, and significant unstable medical conditions.[7]

  • Treatment Protocol:

    • A washout period for any previous antidepressant medication.

    • Random assignment to treatment groups.

    • Dose titration of the investigational drug over a specified period to reach a target dose or therapeutic plasma concentration.

    • Treatment duration of at least 6-8 weeks to assess efficacy.

  • Clinical Assessment:

    • Primary Efficacy Measure: Change from baseline in the total score of a validated depression rating scale, such as the 17-item Hamilton Depression Rating Scale (HAM-D-17).[8][9] A response is often defined as a ≥50% reduction in the baseline score.[9]

    • Secondary Efficacy Measures: Clinical Global Impression (CGI) scale, self-report depression scales (e.g., Beck Depression Inventory).

    • Safety and Tolerability: Monitor adverse events at each visit using a standardized checklist. Regularly assess vital signs, weight, and conduct electrocardiograms (ECGs) to monitor for cardiac side effects.[1]

  • Pharmacokinetic/Pharmacodynamic Analysis:

    • Collect blood samples at steady-state to determine plasma concentrations of the parent drug and its metabolites.

    • Correlate plasma concentrations with clinical response and adverse events to investigate exposure-response relationships.

Visualizations

Metabolic Pathway of Desipramine

Metabolism of Desipramine to 2-Hydroxydesipramine Desipramine Desipramine Metabolite 2-Hydroxydesipramine (Active Metabolite) Desipramine->Metabolite CYP2D6 Excretion Further Metabolism and Excretion Metabolite->Excretion

Caption: Metabolic conversion of desipramine to its active metabolite.

Experimental Workflow for Assessing Clinical Response

Workflow for a Clinical Trial Assessing Desipramine Response cluster_screening Screening & Baseline cluster_treatment Treatment Phase cluster_analysis Data Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (HAM-D, CGI, Vitals) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment Desipramine or Placebo Administration (Dose Titration) Randomization->Treatment Monitoring Weekly Monitoring (HAM-D, Side Effects, Plasma Levels) Treatment->Monitoring Endpoint End-of-Study Assessment (Final HAM-D, CGI) Monitoring->Endpoint Analysis Statistical Analysis (Efficacy and Safety Endpoints, PK/PD Correlation) Endpoint->Analysis

Caption: A typical workflow for a clinical trial of desipramine.

References

Safety Operating Guide

Proper Disposal of 2-Hydroxyimipramine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release – Researchers, scientists, and drug development professionals handling 2-hydroxyimipramine must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the proper disposal of this compound and associated contaminated materials, in alignment with hazardous waste regulations.

This compound, a metabolite of the tricyclic antidepressant imipramine, is classified as a harmful chemical compound.[1] Improper disposal can pose risks to human health and the environment. Therefore, it must be managed as a hazardous pharmaceutical waste in accordance with the Resource Conservation and Recovery Act (RCRA) and other applicable federal, state, and local regulations.[2]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[2] All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation. In case of a spill, immediately contain the material to prevent it from spreading, and follow your institution's established spill cleanup procedures for hazardous chemicals.

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • All materials contaminated with this compound must be treated as hazardous waste. This includes, but is not limited to:

    • Unused or expired this compound solid compound or solutions.

    • Contaminated labware (e.g., vials, beakers, pipette tips).

    • Contaminated PPE (e.g., gloves, disposable lab coats).

    • Spill cleanup materials.

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

2. Waste Collection and Containment:

  • Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical properties of this compound.

  • The container must be kept securely closed at all times, except when adding waste.

  • Label the container with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.

3. Storage:

  • Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) that is under the control of the laboratory personnel.

  • The storage area should be secure, well-ventilated, and away from incompatible materials.

  • Ensure that the waste is stored in a manner that prevents spills and leaks, utilizing secondary containment where necessary.

4. Final Disposal:

  • Arrange for the collection and disposal of the this compound waste through your institution's licensed hazardous waste contractor.

  • Never dispose of this compound down the drain or in the regular trash.[2] This practice is illegal and environmentally harmful.

  • The recommended method for the final disposal of pharmaceutical waste is high-temperature incineration at a permitted hazardous waste facility.[2]

Quantitative Data Summary

The following table summarizes key hazard information for compounds related to this compound, highlighting the need for cautious handling and disposal.

Hazard DataValueSpecies
Oral LD50 (Imipramine HCl) 305 mg/kgRat
Oral LD50 (Imipramine HCl) 275 mg/kgMouse
Hazard Statements H302 (Harmful if swallowed)N/A

Data for Imipramine Hydrochloride, a closely related compound, is provided for reference.[2]

Experimental Workflow for Disposal

DisposalWorkflow cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Identify this compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Use Designated Hazardous Waste Container B->C D Segregate from other Waste Streams C->D E Seal and Label Container Correctly D->E F Store in Secure Satellite Accumulation Area (SAA) E->F G Contact EHS for Waste Pickup F->G H Licensed Contractor Transports for Incineration G->H

References

Personal protective equipment for handling 2-Hydroxyimipramine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 2-Hydroxyimipramine in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure and ensuring compliant waste management.

Hazard Identification and Safety Precautions

This compound, a metabolite of the tricyclic antidepressant imipramine, is categorized as a hazardous compound. Safety data sheets for the parent compound, imipramine, and related substances indicate that this compound should be handled with care.[1][2][3]

Primary Hazards:

  • Acute Oral Toxicity: Harmful or fatal if swallowed.[1][3]

  • Skin and Eye Irritation: May cause skin and serious eye irritation.[2]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[2]

Due to these hazards, a comprehensive approach to personal protective equipment (PPE) and rigorous handling protocols are mandatory.

Personal Protective Equipment (PPE)

The minimum required PPE for handling this compound includes standard laboratory attire, with specific recommendations for gloves and eye protection to prevent accidental exposure.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant nitrile gloves are recommended. For extended handling, consider double-gloving or using thicker, heavy-duty nitrile gloves.[4][5][6]Nitrile offers good resistance to a range of chemicals and provides a barrier against accidental splashes.[7][8] Visible tearing provides a clear indication of a breach.[5]
Eye Protection ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. When there is a splash hazard, chemical splash goggles should be worn.[4]Protects eyes from splashes and airborne particles of the compound.
Body Protection A buttoned, long-sleeved laboratory coat must be worn to protect skin and personal clothing.[9]Prevents contamination of skin and clothing from spills and splashes.
Foot Protection Closed-toe shoes must be worn in the laboratory at all times.Protects feet from spills and falling objects.

Operational Plan for Handling this compound

A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • The storage container should be tightly sealed and clearly labeled.

2. Preparation and Handling:

  • All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Before handling, ensure that an eyewash station and safety shower are readily accessible.

  • Wear all required PPE as specified in the table above.

  • When weighing the compound, use a disposable weighing paper or boat to avoid contamination of the balance.

3. Spill Management:

  • In the event of a small spill, cordon off the area.

  • Wearing appropriate PPE, cover the spill with an absorbent material.

  • Clean the area with a 10% bleach solution, followed by a 70% ethanol (B145695) or isopropanol (B130326) solution, allowing for adequate contact time.[3][10]

  • Collect all cleanup materials in a designated hazardous waste container.

  • For large spills, evacuate the area and contact the appropriate emergency response personnel.

Disposal Plan

The disposal of this compound and any contaminated materials must be handled as hazardous pharmaceutical waste in accordance with institutional and regulatory guidelines.

1. Waste Segregation:

  • All materials that have come into contact with this compound are considered hazardous waste. This includes:

    • Unused or expired compound.

    • Contaminated PPE (gloves, lab coats, etc.).

    • Contaminated labware (pipette tips, vials, weighing papers).

    • Spill cleanup materials.

2. Waste Collection:

  • Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The label should read "Hazardous Waste - this compound".

  • Store the waste container in a designated and secure area, away from general laboratory traffic.

3. Final Disposal:

  • The final disposal of this compound waste must be conducted through a licensed hazardous waste management company.

  • The preferred method of disposal for pharmaceutical waste is high-temperature incineration.[2]

  • Do not dispose of this compound down the drain or in the regular trash.

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling & Experimentation cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_fume_hood Work in Chemical Fume Hood prep_ppe->prep_fume_hood Proceed prep_weigh Weigh Compound prep_fume_hood->prep_weigh Proceed handle_exp Perform Experiment prep_weigh->handle_exp Proceed handle_decon Decontaminate Work Surfaces handle_exp->handle_decon Post-Experiment disp_segregate Segregate Contaminated Waste handle_decon->disp_segregate Waste Generated disp_collect Collect in Labeled Container disp_segregate->disp_collect Proceed disp_licensed Dispose via Licensed Vendor disp_collect->disp_licensed Final Disposal

Caption: Workflow for Handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxyimipramine
Reactant of Route 2
2-Hydroxyimipramine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.